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(1H-Indol-1-yl)(2-iodophenyl)methanone Documentation Hub

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  • Product: (1H-Indol-1-yl)(2-iodophenyl)methanone
  • CAS: 53904-13-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of (1H-Indol-1-yl)(2-iodophenyl)methanone: A Technical Guide

Executive Summary (1H-Indol-1-yl)(2-iodophenyl)methanone (also known as N-(2-iodobenzoyl)indole) is a critical intermediate in the synthesis of fused heterocyclic systems.[1] Its structural core features an indole moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1H-Indol-1-yl)(2-iodophenyl)methanone (also known as N-(2-iodobenzoyl)indole) is a critical intermediate in the synthesis of fused heterocyclic systems.[1] Its structural core features an indole moiety acylated at the N1 position by a 2-iodobenzoyl group.[1]

Scientific Value: The presence of the ortho-iodine atom on the benzoyl ring serves as a "molecular handle" for transition-metal-catalyzed transformations.[1] Specifically, this molecule is a precursor for intramolecular Heck cyclizations or C-H activation pathways, yielding tetracyclic scaffolds such as indolo[2,1-a]isoquinolin-6-ones, which are privileged structures in anticancer and antiviral drug discovery.

Technical Challenge: The primary synthetic challenge is achieving regioselectivity.[1] Indole is an ambident nucleophile; electrophilic attack can occur at C3 (Friedel-Crafts type) or N1.[1] This guide details a base-mediated N-acylation protocol designed to kinetically favor N1 substitution over C3, ensuring high purity and yield.[1]

Retrosynthetic Analysis & Strategy

To synthesize the target efficiently, we disconnect the amide bond between the indole nitrogen and the benzoyl carbonyl.

  • Bond Disconnection: N(1)–C(carbonyl).[1]

  • Nucleophile: Indole (requires deprotonation to enhance N-nucleophilicity).[1]

  • Electrophile: 2-Iodobenzoyl chloride (highly reactive acylating agent).[1]

Strategic Choice: We will utilize Sodium Hydride (NaH) in Dimethylformamide (DMF) .[1]

  • Why NaH? It irreversibly deprotonates the indole (pKa ~16), forming the indolyl anion. The negative charge is delocalized, but the high charge density on nitrogen, combined with the hard electrophile (acid chloride), favors N-attack.

  • Why DMF? A polar aprotic solvent solvates the cation (

    
    ), leaving the indolyl anion "naked" and highly reactive.
    

Retrosynthesis Target (1H-Indol-1-yl)(2-iodophenyl)methanone Precursors Indole + 2-Iodobenzoyl Chloride Target->Precursors Disconnection (N-Acylation)

Caption: Retrosynthetic disconnection revealing the core building blocks.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3]RoleHazards
Indole 1.0NucleophileIrritant
2-Iodobenzoyl Chloride 1.2ElectrophileCorrosive, Lachrymator
Sodium Hydride (60% in oil) 1.5BaseFlammable, Reacts with H2O
DMF (Anhydrous) SolventMediumHepatotoxic, Irritant
Ammonium Chloride (sat.[1][4] aq.) QuenchProton sourceIrritant
Step-by-Step Synthesis (Method A: NaH/DMF)

Step 1: Preparation of Indolyl Anion

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add Sodium Hydride (60% dispersion, 1.5 equiv) to the flask.

  • Wash NaH with anhydrous hexane (2 x 10 mL) to remove mineral oil (optional but recommended for easier purification).[1] Decant the hexane carefully.[1]

  • Add anhydrous DMF (0.2 M concentration relative to indole).[1] Cool the suspension to 0 °C in an ice bath.

  • Add Indole (1.0 equiv) portion-wise over 5 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur.[1] The solution typically turns yellow/orange, indicating the formation of the sodium indolide salt.
      
  • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Acylation

  • Cool the mixture back to 0 °C .

  • Dissolve 2-Iodobenzoyl chloride (1.2 equiv) in a minimal amount of anhydrous DMF.

  • Add the acid chloride solution dropwise to the indolyl anion via syringe or addition funnel.[1]

    • Mechanistic Note: Slow addition prevents localized high concentrations of acid chloride, which could lead to side reactions or double acylation (rare but possible).

  • Remove the ice bath and allow the reaction to stir at RT for 3–6 hours .

  • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexane).[1] The indole spot (Rf ~0.[1]4) should disappear, and a new, less polar spot (Rf ~0.6) should appear.

Step 3: Work-up and Purification [1]

  • Quench: Carefully pour the reaction mixture into ice-cold saturated

    
     solution (50 mL) to neutralize excess base.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.[1]

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexane.[1]
      
    • Product: The target compound usually elutes as a white to pale-yellow solid.[1]

Workflow Start Start: Dry Flask, N2 atm Deprotonation Add NaH + Indole in DMF (0°C -> RT, 30 min) Start->Deprotonation Acylation Add 2-Iodobenzoyl Chloride (0°C -> RT, 3-6 hrs) Deprotonation->Acylation Check TLC Check (Indole consumed?) Acylation->Check Check->Acylation No (Stir longer) Quench Quench with sat. NH4Cl Extract with EtOAc Check->Quench Yes Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Caption: Operational workflow for the synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone.

Characterization & Data Analysis

To validate the structure, you must confirm the regiochemistry (N1 vs. C3 acylation).

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

  • Indole H-7 (Doublet, ~8.3–8.5 ppm): This is the diagnostic signal.[1] The H-7 proton (on the benzene ring of indole, closest to the nitrogen) shifts significantly downfield due to the anisotropic deshielding effect of the carbonyl group attached to N1. In free indole, this is typically ~7.6 ppm.

  • Indole H-2 (Doublet/Singlet, ~7.1–7.3 ppm): If C3-acylation occurred, the H-3 proton would be missing, and H-2 would shift downfield.[1] In N-acylation, H-2 and H-3 are both present (coupled, J ~3.8 Hz).[1]

  • Indole H-3 (Doublet, ~6.6 ppm): Confirms the C3 position is unsubstituted.

  • 2-Iodophenyl Protons: A characteristic set of aromatic signals, including a doublet ~7.9 ppm (proton ortho to Iodine).

13C NMR (100 MHz, CDCl3):

  • Carbonyl (C=O): ~166–168 ppm (Amide/Imide carbonyl).[1]

  • Indole C-3: ~108–110 ppm (Unsubstituted).[1]

  • C-I (Ipsocarbon): ~92–94 ppm (Carbon attached to Iodine usually appears upfield due to the heavy atom effect).[1]

Infrared Spectroscopy (IR)[1]
  • C=O Stretch: Strong band at 1680–1700 cm⁻¹ .[1] (N-acyl indoles have a carbonyl stretch at a slightly higher frequency than standard amides due to conjugation with the indole ring).[1]

  • Absence of N-H: No broad peak at 3300–3400 cm⁻¹, confirming substitution at Nitrogen.

Mass Spectrometry (MS)[1]
  • HRMS (ESI+): Calculated for

    
    .
    
  • Pattern: Look for the characteristic Iodine isotope pattern (though Iodine is monoisotopic, the mass defect is distinct).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonationEnsure NaH is fresh; increase deprotonation time at RT.
C3-Acylation Byproduct "Soft" reaction conditionsAvoid using weak bases or Lewis acids (like

).[1] Stick to NaH (hard base) to favor N-attack.[1]
Hydrolysis of Product Wet solvent/Work-upN-acyl indoles can be labile to hydrolysis.[1] Ensure neutral/mild work-up. Avoid strong acids/bases during extraction.[1]
Starting Material Remains Old Acid Chloride2-iodobenzoyl chloride hydrolyzes to the acid over time.[1] Distill or regenerate it using

before use.[1]

Applications in Drug Discovery[2][6]

This molecule is not just a final product; it is a gateway intermediate .[1]

  • Pd-Catalyzed Cyclization: Treatment with

    
    , 
    
    
    
    , and
    
    
    triggers an intramolecular Heck reaction between the Indole C2 and the Phenyl-Iodide. This forms the indolo[2,1-a]isoquinolin-6-one core.[1]
  • Functionalization: The iodine atom allows for Suzuki couplings with boronic acids to introduce biaryl complexity before cyclization.[1]

References

  • General N-Acylation Protocol: Ottoni, O., et al. "Efficient Acylation of Indoles with Acid Chlorides using NaH/DMF." Tetrahedron, 1998.[1][5] [1]

  • Mechanistic Insight (N vs C attack): Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996.
  • Application (Pd-Catalyzed Cyclization): Ma, C., et al. "Palladium-Catalyzed Intramolecular Acylation of Indoles."[1] Journal of Organic Chemistry, 2015.[4]

  • 2-Iodobenzoyl Chloride Reactivity: Campbell, J. B., et al. "Preparation of Isoindolones by a Lithium-Iodide Exchange."[1] Synlett, 2010.[1][3]

(Note: While the exact CAS synthesis is often proprietary in specific patents, the protocols listed above are the authoritative academic standards for this class of transformations.)

Sources

Exploratory

(1H-Indol-1-yl)(2-iodophenyl)methanone chemical properties and solubility

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1H-Indol-1-yl)(2-iodophenyl)methanone Abstract & Executive Summary (1H-Indol-1-yl)(2-iodophenyl)methanone , also known as N-(2-iodobenzoyl)indole,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1H-Indol-1-yl)(2-iodophenyl)methanone

Abstract & Executive Summary

(1H-Indol-1-yl)(2-iodophenyl)methanone , also known as N-(2-iodobenzoyl)indole, is a highly specialized chemical intermediate utilized in advanced organic synthesis and drug discovery. Featuring a highly lipophilic N-aroylindole core and an ortho-iodo handle, this compound is a privileged substrate for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides a rigorous analysis of its physicochemical properties, establishes self-validating protocols for solubility testing, and outlines its mechanistic role in synthesizing complex tetracyclic indolin-3-one architectures via palladium-catalyzed intramolecular dearomatization.

Physicochemical Profiling & Structural Causality

The molecular architecture of (1H-Indol-1-yl)(2-iodophenyl)methanone dictates its distinct physical and chemical behavior. The conjugation between the indole nitrogen's lone pair and the carbonyl group restricts rotation, enforcing a highly planar, rigid conformation. The presence of the heavy iodine atom significantly increases molecular weight and lipophilicity, driving its poor aqueous solubility but enhancing its reactivity in cross-coupling.

Table 1: Physicochemical and Predicted Solubility Profile

PropertyValue / DescriptionCausality / Impact
Chemical Formula C15H10INODefines molecular mass and elemental composition.
Molecular Weight 347.15 g/mol High MW directly contributes to reduced aqueous solubility.
Hydrogen Bond Donors 0N-acylation removes the indole N-H donor, increasing lipophilicity.
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Limits interaction with aqueous solvation shells.
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)Requires organic co-solvents (DMSO/DMF) for biological assay preparation.
Organic Solubility > 30 mg/mL in DMSO, DMF, DCMAprotic solvents stabilize the non-polar aromatic system without solvolysis.

Solubility Assessment Workflows

In early drug discovery and synthetic route scouting, understanding the solubility limits of highly lipophilic intermediates is critical to prevent false negatives in biological assays or erratic yields in synthesis[1]. We establish a dual-tier solubility assessment: Kinetic (fast, non-equilibrium) and Thermodynamic (slow, equilibrium-driven)[1]. Dimethyl sulfoxide (DMSO) is the gold standard for stock solutions due to its aprotic nature, which fully solvates the lipophilic core without triggering degradation[2].

SolubilityWorkflow Start Compound in DMSO (10 mM Stock) Kinetic Kinetic Solubility (Aqueous Buffer, 2h) Start->Kinetic Serial Dilution Thermo Thermodynamic Solubility (Solid Excess, 24-72h) Start->Thermo Solid Addition LCMS LC-MS/MS Quantification Kinetic->LCMS Filter & Analyze Thermo->LCMS Filter Saturated Sol. Decision Go/No-Go Decision (Lead Optimization) LCMS->Decision Data Evaluation

Kinetic and thermodynamic solubility assessment workflow for early drug discovery.

Self-Validating Protocol 1: Kinetic & Thermodynamic Solubility Testing

Objective: Determine the maximum soluble concentration using LC-MS/MS with internal standard validation.

Step 1: Kinetic Solubility Preparation (Early-Stage)

  • Prepare a 10 mM stock solution of (1H-Indol-1-yl)(2-iodophenyl)methanone in 100% anhydrous DMSO[3].

  • Spike the stock into the target aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of ≤2%[1].

  • Shake at 300 rpm at room temperature for 2 hours.

  • Filter through a 0.22 µm PTFE filter plate to remove the precipitated compound.

  • Validation Check: Run a known control (e.g., Ketoconazole) in parallel to verify assay sensitivity and filter-binding limits[3].

Step 2: Thermodynamic Solubility Preparation (Late-Stage)

  • Add excess solid (1H-Indol-1-yl)(2-iodophenyl)methanone (approx. 5 mg) directly to 1 mL of aqueous buffer[3].

  • Incubate with continuous agitation at 37°C for 24 to 72 hours to ensure true thermodynamic equilibrium is reached[3].

  • Centrifuge at 10,000 x g for 15 minutes, then filter the saturated supernatant.

Step 3: LC-MS/MS Quantification

  • Dilute the filtrates 10x and 100x with DMSO to ensure the concentration falls within the linear dynamic range of the detector[3].

  • Quantify using a reversed-phase HPLC column (e.g., Kinetex C18) coupled to a tandem mass spectrometer, utilizing a 10-point calibration curve (0.002 µM to 60 µM)[3].

Advanced Applications: Pd-Catalyzed Intramolecular Dearomatization

The true synthetic value of (1H-Indol-1-yl)(2-iodophenyl)methanone lies in its structural pre-organization. The ortho-iodo substituent is a highly reactive handle for Pd(0) oxidative addition—reacting significantly faster than its bromo or chloro analogs due to the weaker C–I bond[4]. Once the Pd(II)-aryl species is formed, the rigid amide linkage forces the palladium center into close proximity with the C2-C3 π-system of the indole ring, facilitating an intramolecular migratory insertion that dearomatizes the indole core[4].

CatalyticCycle Pd_Pre Precatalyst Pd(OAc)2 Pd_0 Active Catalyst Pd(0)L_n Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition [Pd(II)(Ar)I] Pd_0->Ox_Add + (1H-Indol-1-yl) (2-iodophenyl)methanone Mig_Ins Migratory Insertion (Dearomatization) Ox_Add->Mig_Ins Intramolecular Cyclization Red_Elim Reductive Elimination (Product Formation) Mig_Ins->Red_Elim Deacetylation / Deprotonation Red_Elim->Pd_0 Release of Tetracyclic Product

Pd-catalyzed dearomatization cycle of (1H-Indol-1-yl)(2-iodophenyl)methanone.

Self-Validating Protocol 2: Intramolecular Dearomatization Synthesis

Objective: Synthesize tetracyclic indolin-3-ones via Pd-catalyzed dearomatization.

  • Reaction Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine (1H-Indol-1-yl)(2-iodophenyl)methanone (0.2 mmol), Pd(OAc)₂ (5 mol% as precatalyst), and a sterically demanding phosphine ligand (e.g., tBu-XPhos, 10 mol%)[4].

  • Base & Additives: Add K₂CO₃ (2.0 equiv.) as the base to facilitate the final deprotonation/deacetylation step. Introduce 100 mg of 4Å molecular sieves to rigorously control trace moisture, which can prematurely quench the active Pd(0) species[4].

  • Solvent & Heating: Dissolve the mixture in anhydrous THF (2.0 mL). Seal the tube and stir in a pre-heated oil bath at 100 °C for 12 hours[4].

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (ethyl acetate/petroleum ether gradient) to isolate the dearomatized tetracyclic product[4].

References

  • Title: ADME Solubility Assay | Source: BioDuro-Sundia | URL: [Link]

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery | Source: Asian Journal of Chemistry | URL: [Link]

  • Title: Synthesis of tetracyclic indolin-3-ones through Pd-catalyzed intramolecular deacetylative dearomatization of 3-acetoxy-indoles | Source: National Institutes of Health (PMC) | URL: [Link]

Sources

Foundational

Biological Activity &amp; Synthetic Utility of (1H-Indol-1-yl)(2-iodophenyl)methanone Derivatives

The following technical guide details the biological activity, structural significance, and experimental applications of (1H-Indol-1-yl)(2-iodophenyl)methanone and its derivatives. A Technical Guide to N-Aroyl Indole Sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structural significance, and experimental applications of (1H-Indol-1-yl)(2-iodophenyl)methanone and its derivatives.

A Technical Guide to N-Aroyl Indole Scaffolds

Executive Summary

(1H-Indol-1-yl)(2-iodophenyl)methanone (chemically distinct from its C3-isomer, the cannabinoid AM-694) represents a specialized scaffold in medicinal chemistry. While often overshadowed by its psychoactive isomers, this N-acylated indole serves as a critical "spring-loaded" precursor for the synthesis of bioactive fused heterocycles (such as indolo[1,2-a]quinolines) via palladium-catalyzed cascades. Furthermore, derivatives of this scaffold exhibit intrinsic biological activity as Tubulin Polymerization Inhibitors and potential COX-2 inhibitors , leveraging the unique steric and halogen-bonding properties of the ortho-iodine substituent.

This guide analyzes the compound's dual role: as a pharmacophore in its own right and as a gateway to complex tetracyclic anticancer agents.

Structural Analysis & Isomerism (Critical Distinction)

Before evaluating biological activity, researchers must distinguish between the N-acylated (Target) and C3-acylated (Cannabinoid) isomers. The biological profiles are orthogonal.

Feature(1H-Indol-1-yl)(2-iodophenyl)methanone (1H-Indol-3-yl)(2-iodophenyl)methanone
Linkage Nitrogen (N1) to CarbonylCarbon (C3) to Carbonyl
Common Name N-(2-iodobenzoyl)indoleCore of AM-694
Primary Activity Tubulin Inhibitor / Synthetic Precursor CB1/CB2 Receptor Agonist
Reactivity Labile to hydrolysis; Reactive in Pd-catalysisStable; Metabolic hydroxylation
Key Moiety Ortho-iodine facilitates cyclization to C2Ortho-iodine enhances receptor affinity

Technical Note: The presence of the ortho-iodine atom on the benzoyl ring is structurally significant. In the N-acylated form, it creates a "pre-organized" conformation suitable for intramolecular Heck-type reactions, leading to fused ring systems with potent anticancer properties.

Biological Mechanisms & Activity[1][2][3][4][5][6][7][8]

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives of N-benzoyl indoles function as microtubule-destabilizing agents. The (1H-Indol-1-yl)(2-iodophenyl)methanone scaffold mimics the binding mode of Combretastatin A-4 at the colchicine binding site of tubulin.

  • Mechanism: The indole ring occupies the hydrophobic pocket usually bound by the A-ring of colchicine, while the 2-iodophenyl group extends into the accessory pocket. The iodine atom provides crucial halogen-bonding interactions with backbone carbonyls (e.g., Val181 of

    
    -tubulin).
    
  • Effect: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and subsequent apoptosis.[1]

Synthetic Utility: Precursor to Bioactive Fused Heterocycles

The most profound "activity" of this specific molecule is its role as a latent pharmacophore. Under Palladium (Pd) catalysis, the scaffold undergoes a Domino C-H Activation/Cyclization to form Indolo[1,2-a]quinolines .

  • Bioactivity of Products: The resulting tetracyclic derivatives are potent:

    • Topoisomerase II Inhibitors: Intercalate into DNA.

    • Antimicrobial Agents: Effective against MRSA strains.

  • Reaction Logic: The ortho-iodine acts as the oxidative addition partner for Pd(0), which then activates the C2-H of the indole, forming a C-C bond and closing the third ring.

Cannabinoid Activity (The AM-694 Connection)

While the N-linked isomer is the primary focus, researchers must be aware that the C3-linked isomer (AM-694) is a high-affinity agonist for the Cannabinoid Receptor 1 (CB1) (


 nM).
  • Metabolism Alert: In biological systems, N-acylated indoles can sometimes undergo enzymatic hydrolysis or acyl migration. If acyl migration occurs (N1

    
     C3), the compound converts into the potent psychoactive cannabinoid.
    

Visualizing the Mechanisms[9]

Diagram 1: The "Spring-Loaded" Cyclization to Bioactive Agents

This workflow illustrates how the inactive precursor transforms into an active anticancer scaffold.

G Precursor (1H-Indol-1-yl)(2-iodophenyl)methanone (N-Acylated Scaffold) Pd_Complex Pd(II) Oxidative Addition (Iodine Insertion) Precursor->Pd_Complex Pd(OAc)2, Ligand Intermediate Palladacycle Intermediate (C2-H Activation) Pd_Complex->Intermediate Intramolecular Product Indolo[1,2-a]quinoline (Fused Tetracyclic Core) Intermediate->Product Reductive Elimination Activity Biological Output: Topoisomerase II Inhibition DNA Intercalation Product->Activity Bioassay

Caption: Pd-catalyzed transformation of the N-(2-iodobenzoyl)indole scaffold into bioactive indolo[1,2-a]quinolines.

Diagram 2: Tubulin Binding Mechanism (N-Aroyl Indoles)

G Scaffold N-(2-iodobenzoyl)indole Tubulin Tubulin Heterodimer (Colchicine Site) Scaffold->Tubulin Binds to Interaction Halogen Bond (I...O=C) Hydrophobic Stacking Tubulin->Interaction Stabilized by Effect Microtubule Destabilization Interaction->Effect Induces Outcome G2/M Cell Cycle Arrest Apoptosis Effect->Outcome Results in

Caption: Mechanism of action for N-aroyl indole derivatives as tubulin polymerization inhibitors.

Experimental Protocols

Protocol A: Synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone

Use this protocol to generate the scaffold for SAR studies or cyclization.

Reagents: Indole (1.0 equiv), 2-Iodobenzoyl chloride (1.2 equiv), NaH (60% dispersion, 1.5 equiv), DMF (anhydrous).

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.5 equiv) to anhydrous DMF at 0°C.

  • Deprotonation: Add Indole (dissolved in minimal DMF) dropwise to the NaH suspension. Stir at 0°C for 30 minutes until H2 evolution ceases.

  • Acylation: Add 2-Iodobenzoyl chloride dropwise. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The N-acylated product is usually less polar than the starting indole.

  • Workup: Quench carefully with ice-cold water. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography on silica gel. Note: N-acyl indoles can hydrolyze on acidic silica; use neutralized silica (1% Et3N) if degradation is observed.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Use this self-validating protocol to assess biological activity.

Materials: Purified Tubulin (>99%, bovine brain), GTP, fluorescence plate reader.

  • Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP.

  • Compound Addition: Add 2 µL of test compound (dissolved in DMSO) to a 96-well plate (black, flat bottom). Final concentration range: 0.1 µM – 50 µM. Include Colchicine (5 µM) as Positive Control and DMSO as Negative Control.

  • Tubulin Addition: Add 100 µL of Tubulin solution (3 mg/mL in PEM buffer) to each well at 4°C.

  • Measurement: Immediately transfer to a pre-warmed (37°C) plate reader. Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot fluorescence vs. time.

    • Valid Result: Control curve shows sigmoidal growth (nucleation, elongation, steady state).

    • Inhibition: Test compounds will decrease the

      
       (slope) and final plateau height.
      

References

  • Palladium-Catalyzed Dearomative Arylvinylation of Indoles

    • Title: Palladium-Catalyzed Dearomative Arylvinylation Reaction of Indoles with N-Arylsulfonylhydrazones.
    • Source:Organic Letters (via NIH/PubMed).
    • URL:[Link] (Search Term: "Palladium-Catalyzed Dearomative Arylvinylation Indole")

  • AM-694 (Isomer)

    • Title: In vivo detection of the new psychoactive substance AM-694 and its metabolites.
    • Source:Forensic Science Intern
    • URL:[Link]

  • Tubulin Inhibition by Indole Derivatives

    • Title: N-(3,4,5-trimethoxyphenyl)
    • Source:European Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • General Synthesis of N-Acyl Indoles

    • Title: Carbonylative synthesis and functionaliz
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanism of Action of (1H-Indol-1-yl)(2-iodophenyl)methanone

Abstract (1H-Indol-1-yl)(2-iodophenyl)methanone is a synthetic small molecule featuring a core indole scaffold linked to a 2-iodophenyl group via a carbonyl bridge. While direct studies on this specific molecule are not...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1H-Indol-1-yl)(2-iodophenyl)methanone is a synthetic small molecule featuring a core indole scaffold linked to a 2-iodophenyl group via a carbonyl bridge. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs strongly suggest a potential mechanism of action as a tubulin polymerization inhibitor. The indole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives recognized for their potent anti-cancer properties by interfering with microtubule dynamics.[1][2][3][4] This in-depth technical guide will, therefore, focus on the hypothesized role of (1H-Indol-1-yl)(2-iodophenyl)methanone as a disruptor of microtubule function, while also exploring other plausible biological targets. We will provide a comprehensive framework for its investigation, complete with detailed experimental protocols and the scientific rationale underpinning each methodological choice. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and structurally related compounds.

Introduction: The Structural Rationale for a Tubulin-Targeted Mechanism

The chemical architecture of (1H-Indol-1-yl)(2-iodophenyl)methanone provides compelling clues to its likely biological activity. The indole nucleus is a recurring feature in a diverse array of natural and synthetic compounds that exhibit potent anti-proliferative effects by modulating microtubule assembly.[2][3][4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[2][5] Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[2]

Many indole-based compounds function as microtubule-destabilizing agents, often by binding to the colchicine site on β-tubulin.[6][7] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[7][8] The structural similarity of (1H-Indol-1-yl)(2-iodophenyl)methanone to known 2-aroylindoles, a class of microtubule-destabilizing agents, forms the primary basis for our central hypothesis.[7]

Furthermore, the presence of a 2-iodophenyl group may contribute to the molecule's binding affinity and overall activity. While the specific contribution of this moiety is yet to be determined, halogen substitutions on the phenyl ring of tubulin inhibitors are common and can significantly influence their potency.

Central Hypothesis: Inhibition of Tubulin Polymerization

We postulate that (1H-Indol-1-yl)(2-iodophenyl)methanone exerts its primary biological effect by inhibiting the polymerization of tubulin. This hypothesis is grounded in the extensive precedent of indole-containing molecules acting as anti-mitotic agents.[1][2][3] The proposed mechanism involves the binding of the compound to tubulin, likely at the colchicine-binding site, which in turn disrupts the formation of microtubules. This disruption of microtubule dynamics is expected to trigger a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

The following sections will detail a comprehensive experimental strategy to rigorously test this hypothesis.

Experimental Validation of the Tubulin Inhibition Hypothesis

A multi-faceted approach is required to unequivocally establish (1H-Indol-1-yl)(2-iodophenyl)methanone as a tubulin polymerization inhibitor. The following experimental workflows are designed to provide a complete picture, from in vitro biochemical assays to cell-based functional studies.

In Vitro Tubulin Polymerization Assay

The most direct method to assess the effect of a compound on microtubule formation is the in vitro tubulin polymerization assay. This cell-free assay measures the assembly of purified tubulin into microtubules, typically monitored by an increase in light scattering or fluorescence.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Materials:

    • Lyophilized porcine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • (1H-Indol-1-yl)(2-iodophenyl)methanone (test compound)

    • Paclitaxel (positive control for polymerization)

    • Colchicine (positive control for inhibition)

    • DMSO (vehicle control)

    • Temperature-controlled 96-well microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Preparation of Reagents:

      • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL.

      • Prepare a working solution of GTP (1 mM) in General Tubulin Buffer.

      • Prepare serial dilutions of the test compound, paclitaxel, and colchicine in DMSO.

    • Reaction Setup (on ice):

      • In a 96-well plate, add 5 µL of the appropriate compound dilution (or DMSO for control).

      • Add 85 µL of the tubulin solution to each well.

      • Add 10 µL of GTP solution to each well.

    • Initiation of Polymerization:

      • Immediately place the plate in the microplate reader pre-heated to 37°C.

      • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis:

      • Plot absorbance (y-axis) versus time (x-axis) to generate polymerization curves.

      • Calculate the IC₅₀ value for the test compound, which is the concentration that inhibits tubulin polymerization by 50%.

Causality and Interpretation: A dose-dependent decrease in the rate and extent of the absorbance increase, in the presence of (1H-Indol-1-yl)(2-iodophenyl)methanone, would provide strong evidence for its ability to inhibit tubulin polymerization.[7]

Cellular Effects: Cell Cycle Analysis and Apoptosis Assays

If (1H-Indol-1-yl)(2-iodophenyl)methanone inhibits tubulin polymerization, it is expected to cause an arrest of cells in the G2/M phase of the cell cycle, as this is when a functional mitotic spindle is required for chromosome segregation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • (1H-Indol-1-yl)(2-iodophenyl)methanone

    • Nocodazole (positive control for G2/M arrest)

    • DMSO (vehicle control)

    • Phosphate-Buffered Saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the test compound, nocodazole, or DMSO for 24 hours.

    • Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Causality and Interpretation: A significant, dose-dependent increase in the population of cells in the G2/M phase would be consistent with the compound's proposed anti-mitotic activity.[8]

Experimental Workflow: Cell Cycle Analysis

G2M_Arrest_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_outcome Expected Outcome start Seed Cancer Cells (e.g., HeLa) treat Treat with (1H-Indol-1-yl)(2-iodophenyl)methanone (24 hours) start->treat harvest Harvest & Fix Cells (70% Ethanol) treat->harvest stain Stain with Propidium Iodide (PI) harvest->stain flow Flow Cytometry (DNA Content) stain->flow analyze Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analyze result Increased G2/M Population analyze->result

Caption: Workflow for assessing cell cycle arrest induced by the test compound.

Target Engagement: Competitive Binding Assays

To further confirm that (1H-Indol-1-yl)(2-iodophenyl)methanone binds to the colchicine site on tubulin, a competitive binding assay can be performed. This assay measures the ability of the test compound to displace a fluorescently labeled colchicine analog from its binding site.

Experimental Protocol: Competitive Colchicine Binding Assay

  • Materials:

    • Purified tubulin

    • Fluorescently labeled colchicine analog (e.g., BODIPY-FL-colchicine)

    • (1H-Indol-1-yl)(2-iodophenyl)methanone

    • Unlabeled colchicine (positive control)

    • Assay buffer

    • Fluorometer

  • Procedure:

    • Incubate a fixed concentration of tubulin with the fluorescently labeled colchicine analog in the presence of increasing concentrations of the test compound or unlabeled colchicine.

    • After reaching equilibrium, measure the fluorescence polarization or intensity.

    • A decrease in fluorescence signal indicates displacement of the fluorescent probe by the test compound.

    • Calculate the Ki (inhibition constant) for the test compound.

Causality and Interpretation: A dose-dependent displacement of the fluorescent colchicine analog would strongly suggest that (1H-Indol-1-yl)(2-iodophenyl)methanone binds to the colchicine site on tubulin.

Exploring Alternative and Complementary Mechanisms

While the evidence points towards tubulin inhibition, a comprehensive investigation should also consider other potential mechanisms of action, as indole and benzophenone derivatives are known to interact with other biological targets.[9][10]

Kinase Inhibition Profile

The indole scaffold is a common feature in many kinase inhibitors. Therefore, it is prudent to screen (1H-Indol-1-yl)(2-iodophenyl)methanone against a panel of cancer-relevant kinases to identify any off-target effects or a primary kinase-inhibitory mechanism.

Experimental Protocol: Kinase Inhibition Profiling

  • Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases.

  • Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% inhibition). Follow up with dose-response assays to determine the IC₅₀ values for the most promising hits.

Anti-inflammatory Activity

Benzophenone derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Methodology: Use a commercially available COX-1/COX-2 inhibition assay kit.

  • Procedure: Incubate recombinant COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of the test compound.

  • Data Analysis: Measure the production of prostaglandins and calculate the IC₅₀ values for COX-1 and COX-2 inhibition.

Proposed Signaling Pathway for Investigation

Putative_Signaling_Pathway cluster_tubulin Primary Hypothesis: Tubulin Inhibition cluster_alternative Alternative Mechanisms compound (1H-Indol-1-yl) (2-iodophenyl)methanone tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to kinases Kinase Panel compound->kinases Potential Interaction cox COX-1/COX-2 compound->cox Potential Interaction inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Disruption inhibition->disruption arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis kinases_inhibition Kinase Inhibition kinases->kinases_inhibition cox_inhibition COX Inhibition cox->cox_inhibition

Caption: Proposed signaling pathways for (1H-Indol-1-yl)(2-iodophenyl)methanone.

Data Summary

The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.

AssayEndpoint(1H-Indol-1-yl)(2-iodophenyl)methanonePositive Control (e.g., Colchicine)
In Vitro Tubulin PolymerizationIC₅₀ (µM)Experimental ValueKnown Value
Cell Viability (e.g., HeLa cells)GI₅₀ (µM)Experimental ValueKnown Value
Cell Cycle Analysis (G2/M Arrest)EC₅₀ (µM)Experimental ValueKnown Value
Competitive Colchicine BindingKi (µM)Experimental ValueKnown Value
Kinase Inhibition (Selected Hits)IC₅₀ (µM)Experimental ValueKnown Inhibitor Value
COX-1/COX-2 InhibitionIC₅₀ (µM)Experimental ValueKnown Inhibitor Value

Conclusion

The structural features of (1H-Indol-1-yl)(2-iodophenyl)methanone strongly suggest that it functions as a tubulin polymerization inhibitor, a mechanism shared by a significant number of indole-based anti-cancer agents. The experimental framework outlined in this guide provides a clear and logical path to rigorously test this hypothesis, from initial in vitro validation to cellular mechanism of action studies. By following these self-validating protocols, researchers can effectively elucidate the molecular pharmacology of this compound and determine its potential as a novel therapeutic agent. Furthermore, the exploration of alternative mechanisms will ensure a comprehensive understanding of its biological activity profile. This guide serves as a robust starting point for the scientific community to unlock the full potential of (1H-Indol-1-yl)(2-iodophenyl)methanone and its analogs in the field of drug discovery.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. [Link]

  • Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed. [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. [Link]

  • The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. ResearchGate. [Link]

  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Bentham Science. [Link]

  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Bentham Science Publishers. [Link]

  • Combretastatin A4 phosphate. PubMed. [Link]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]

  • Combretastatin a4 – Knowledge and References. Taylor & Francis. [Link]

  • Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 2-Iodobenzophenone. PubChem. [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]

  • Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PMC. [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Europe PMC. [Link]

Sources

Foundational

A Technical Guide to (1H-Indol-1-yl)(2-iodophenyl)methanone: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Significance of the Indole Scaffold in Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic compounds with a wide array of biological activities. From anti-inflammatory agents like indomethacin to potent anticancer therapies, the indole framework offers a versatile template for drug design. This guide focuses on a specific derivative, (1H-Indol-1-yl)(2-iodophenyl)methanone, a molecule of interest due to the combined functionalities of the indole core, a methanone linker, and a reactive iodophenyl group. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive overview based on established synthetic routes for analogous compounds, characterization techniques, and the therapeutic relevance of related structures. We will primarily focus on the synthesis of the closely related and well-documented (1H-Indol-2-yl)(phenyl)methanone as a foundational methodology, and then discuss the prospective synthesis and applications of its iodinated counterpart.

The methanone linkage to the indole ring is a common feature in many biologically active molecules, including potent kinase inhibitors and cannabinoid receptor agonists. The inclusion of an iodine atom on the phenyl ring is of particular strategic importance in medicinal chemistry. It not only influences the molecule's steric and electronic properties but also serves as a versatile synthetic handle for further chemical modifications through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways to Indole-Methanone Derivatives

The synthesis of indole-methanone derivatives can be approached through several established methods. The choice of synthetic route often depends on the desired substitution pattern on the indole and phenyl rings.

The Fischer Indole Synthesis: A Classic and Versatile Approach

A widely utilized method for constructing the indole ring itself is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of phenylhydrazine with a ketone or aldehyde. For the synthesis of a compound like (1H-Indol-2-yl)(phenyl)methanone, 2-bromoacetophenone would be a suitable starting ketone.

Experimental Protocol: Fischer Indole Synthesis of (1H-Indol-2-yl)(phenyl)methanone

Materials:

  • Phenylhydrazine

  • 2-Bromoacetophenone

  • Ethanol

  • Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

  • Xylene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydrazone Formation:

    • Dissolve 2-bromoacetophenone (1.0 eq.) in ethanol in a round-bottom flask.

    • Add phenylhydrazine (1.1 eq.) to the solution.

    • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The phenylhydrazone may precipitate. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure.

  • Indolization (Cyclization):

    • To the crude phenylhydrazone, add xylene and a Lewis acid catalyst such as anhydrous zinc chloride (2.0 eq.) or a protic acid like polyphosphoric acid.

    • Heat the mixture to reflux (typically 140-160 °C) for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude

Exploratory

Technical Guide: Spectroscopic Characterization of N-Acylindole Scaffolds

Executive Summary The N-acylindole moiety represents a unique structural motif in medicinal chemistry, distinct from standard secondary amides due to the involvement of the nitrogen lone pair in the aromatic indole syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-acylindole moiety represents a unique structural motif in medicinal chemistry, distinct from standard secondary amides due to the involvement of the nitrogen lone pair in the aromatic indole system. This electronic competition results in a "twisted amide" geometry and reduced C-N rotational barrier compared to aliphatic amides. This guide provides a rigorous spectroscopic framework for analyzing these compounds, focusing on the diagnostic signatures arising from their specific electronic and steric environments.

Part 1: Structural Dynamics & Electronic Properties

To interpret spectra accurately, one must first understand the ground-state electronics of the N-acylindole system.

The "Twisted Amide" Phenomenon

In a typical amide, the nitrogen lone pair is heavily delocalized into the carbonyl group (


), conferring partial double-bond character to the C-N bond. In N-acylindoles, this lone pair is also part of the aromatic sextet of the pyrrole ring.

Key Consequence: The aromatic ring competes for the lone pair. Consequently, the amide bond in N-acylindoles exhibits:

  • Reduced Resonance: The C=O bond retains more "ketone-like" character than typical amides.

  • Steric Strain: Interaction between the acyl group and the H7 proton often forces the carbonyl out of coplanarity with the indole ring.

Visualization: Resonance Competition

The following diagram illustrates the competitive resonance pathways that define the spectroscopic signature of these compounds.

ResonanceCompetition cluster_outcome Spectroscopic Consequences N_LonePair Nitrogen Lone Pair (N1) IndoleRing Indole Aromatic System (Aromatic Stability) N_LonePair->IndoleRing Pathway A: Aromatic Delocalization (Dominant) Carbonyl Acyl Carbonyl (C=O) (Amide Resonance) N_LonePair->Carbonyl Pathway B: Amide Resonance (Attenuated) Result2 Reduced C-N Rotational Barrier N_LonePair->Result2 Result1 Higher IR C=O Freq (>1680 cm⁻¹) Carbonyl->Result1

Caption: Competitive resonance pathways in N-acylindoles. Pathway A reduces the electron density available for Pathway B, increasing the C=O bond order.

Part 2: Infrared Spectroscopy (IR)

The carbonyl stretching frequency (


) is the primary diagnostic marker.
Diagnostic Shift

Unlike typical secondary amides which absorb at 1640–1680 cm⁻¹, N-acylindoles often display a hypsochromic shift (higher wavenumber).

  • Typical Range: 1680–1710 cm⁻¹

  • Mechanistic Cause: The reduced delocalization of the nitrogen lone pair into the carbonyl (due to aromatic sequestration) increases the bond order of the C=O bond, making it stiffer and vibrating at a higher frequency.

Compound ClassTypical

(cm⁻¹)
Electronic Rationale
Standard Amide (e.g., Acetanilide)1640 – 1660Strong

resonance reduces C=O bond order.
N-Acylindole (e.g., N-Acetylindole)1690 – 1710 Indole ring sequesters N-lone pair; C=O retains double bond character.
Conjugated Ketone 1670 – 1690Direct conjugation without N-lone pair donation.

Experimental Tip: In solid-state (ATR-FTIR), crystal packing forces (polymorphism) can shift these bands by ±10 cm⁻¹. Always compare solution-phase spectra (e.g., in CHCl₃) if polymorphism is suspected.

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the most powerful tool for determining the conformation of N-acylindoles. The acyl group exerts a significant anisotropic effect on the indole nucleus.

The H7 Deshielding Effect (Proton NMR)

The proton at position 7 (H7) is spatially proximate to the carbonyl oxygen when the acyl group is in the syn conformation (relative to C7).

  • Observation: H7 appears significantly downfield (deshielded) compared to the parent indole.

  • Shift Magnitude:

    • Parent Indole H7:

      
       7.1 – 7.2 ppm
      
    • N-Acylindole H7:

      
       8.0 – 8.4 ppm
      
  • Causality: The magnetic anisotropy of the C=O bond creates a desheilding cone. If the carbonyl oxygen is locked pointing toward H7, this proton sits directly in the deshielding zone.[1]

Rotameric Analysis (Dynamic NMR)

Due to the partial double-bond character of the N-C(O) bond, rotation is restricted. However, the barrier is lower than in simple amides (12–15 kcal/mol vs 18–20 kcal/mol).

  • Room Temperature (25°C): Peaks may appear broad if the rotation rate (

    
    ) is comparable to the NMR timescale.
    
  • Low Temperature (-40°C): Decoalescence occurs. You will see two distinct sets of signals corresponding to the E and Z rotamers.

  • Solvent Choice:

    • CDCl₃: Often shows broader peaks due to slower exchange or intermediate rates.

    • DMSO-d₆: Can sharpen peaks by stabilizing one conformer via hydrogen bonding or slightly lowering the barrier.

Part 4: Mass Spectrometry (MS)

N-acylindoles exhibit a characteristic fragmentation pattern useful for structural confirmation.

Fragmentation Logic

The N1-C(O) bond is the "weak link" because the resulting indole radical/cation is stabilized by aromaticity.

  • Molecular Ion (

    
    ):  Usually distinct.
    
  • Acyl Cleavage (

    
    ):  The base peak is often the indole core formed by the loss of the acyl group.
    
    • Mechanism:[1][2] Homolytic cleavage or rearrangement.

  • McLafferty Rearrangement: If the acyl chain has a

    
    -hydrogen (e.g., N-butyrylindole), a McLafferty rearrangement can occur, though it competes with the direct loss of the acyl group.
    

Part 5: Experimental Protocol

A self-validating workflow for synthesizing and characterizing an N-acylindole derivative.

Workflow Diagram

Workflow Start Start: Indole Precursor Rxn Acylation (NaH, DMF, RCOCl, 0°C) Start->Rxn Quench Quench & Workup (Dilute HCl/Ice -> EtOAc Ext.) Rxn->Quench TLC TLC Check (Look for High Rf Spot) Quench->TLC Purify Flash Chromatography (Hex/EtOAc) TLC->Purify Crude Isolated Analysis Spectroscopic Validation Purify->Analysis Analysis->Purify Impure Final Final Characterization (Data Integration) Analysis->Final Criteria Met

Caption: Step-by-step workflow for the synthesis and validation of N-acylindoles.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve Indole (1.0 equiv) in anhydrous DMF.

    • Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion). Wait for H₂ evolution to cease (approx. 30 min). This ensures complete deprotonation to the indolyl anion.

    • Add Acid Chloride (1.1 equiv) dropwise. Rationale: Slow addition prevents exotherms that could lead to C3-acylation byproducts.

  • Workup (Critical for Spectroscopy):

    • Quench with ice-cold dilute HCl. Rationale: Neutralizes excess base and protonates any unreacted indolyl anion back to indole.

    • Extract with EtOAc. Wash with NaHCO₃ (removes acid) and Brine.

  • Purification:

    • N-acylindoles are typically less polar than the parent indole (loss of NH H-bond donor). They elute faster on Silica gel (higher

      
      ).
      
  • Characterization Check:

    • IR: Confirm absence of broad NH stretch (~3300 cm⁻¹) and appearance of sharp C=O (~1700 cm⁻¹).

    • NMR: Check for the disappearance of the broad NH singlet (usually ~8.0-9.0 ppm) and the downfield shift of H7.

Part 6: Case Study – Indomethacin

Indomethacin is the quintessential N-acylindole pharmaceutical. Its spectral data validates the principles outlined above.

  • Structure: N-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid.

  • IR Data:

    • Acid Carbonyl: ~1716 cm⁻¹ (dimer/H-bonded).

    • Amide Carbonyl: ~1690 cm⁻¹. Note this is high for an amide, confirming the N-acylindole "ketone-like" character [1].

  • Crystal Polymorphism:

    • 
      -form: Amide C=O at 1690 cm⁻¹.
      
    • 
      -form: Amide C=O shifts to ~1680 cm⁻¹ due to different packing/twisting [2].
      

Lesson: When developing N-acylindole drugs, the IR carbonyl band is a sensitive probe for solid-state form (polymorph) identification.

References

  • University of Pisa (UNIPI). Structure determination, thermal stability and dissolution rate of δ-indomethacin. Retrieved from: [Link]

  • ResearchGate. FTIR spectra of indomethacin and its nanohybrids. Retrieved from: [Link]

  • National Institutes of Health (NIH). Quantitative Analysis of Amorphous Form in Indomethacin by Near Infrared Spectroscopy. Retrieved from: [Link]

  • SciELO. Hindered Rotation in N-Carbomethoxylated Indole Derivatives. Retrieved from: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. Retrieved from: [Link][3]

Sources

Foundational

Technical Whitepaper: Profiling (1H-Indol-1-yl)(2-iodophenyl)methanone in Advanced Organic Synthesis

Abstract For researchers and drug development professionals engaged in the synthesis of complex alkaloid scaffolds, the strategic selection of molecular precursors is critical. (1H-Indol-1-yl)(2-iodophenyl)methanone , re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and drug development professionals engaged in the synthesis of complex alkaloid scaffolds, the strategic selection of molecular precursors is critical. (1H-Indol-1-yl)(2-iodophenyl)methanone , recognized by its CAS number 53904-13-5 [1], serves as a highly specialized bifunctional intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial procurement landscape, and its mechanistic utility—specifically focusing on its role as a pre-organized substrate in palladium-catalyzed intramolecular dearomatization reactions.

Physicochemical Profiling & Structural Rationale

The utility of (1H-Indol-1-yl)(2-iodophenyl)methanone (often referred to as 1-(2-iodobenzoyl)-1H-indole) lies in its precise geometric arrangement. The molecule consists of an electron-rich indole core tethered to a 2-iodophenyl moiety via a rigid carbonyl (methanone) linker.

Causality in Design: The ortho-positioning of the heavy iodine atom relative to the carbonyl linker is not arbitrary. It forces the carbon-iodine (C–I) bond into close spatial proximity with the C2–C3 double bond of the indole ring. Upon oxidative addition by a transition metal catalyst, this spatial pre-organization drastically lowers the activation entropy required for intramolecular cyclization, favoring the formation of complex polycyclic systems over intermolecular side reactions[2].

Table 1: Core Physicochemical Identifiers
PropertySpecification
IUPAC Name (1H-Indol-1-yl)(2-iodophenyl)methanone
Common Synonyms 1-(2-iodobenzoyl)-1H-indole; N-(2-iodobenzoyl)indole
CAS Registry Number 53904-13-5
Molecular Formula C₁₅H₁₀INO
Molecular Weight 347.15 g/mol
MDL Number MFCD01570939

Supplier Landscape & Procurement Criteria

When sourcing halogenated indole derivatives for catalytic workflows, reagent purity is paramount. Trace impurities, particularly free iodine or unreacted indole starting materials, can act as potent catalyst poisons, coordinating irreversibly to Pd(0) centers and stalling the catalytic cycle.

Commercial availability is supported by specialized chemical vendors who cater to API intermediate synthesis and custom R&D scaling[3],[1].

Table 2: Validated Commercial Suppliers
SupplierTypical PurityApplication Focus
MolCore NLT 98%API Intermediates, Custom CDMO Synthesis
BLD Pharm 95–98%High-Throughput Screening, R&D Libraries
Maybridge Chemical ≥90%General Laboratory Reagents

Procurement Recommendation: For organometallic cross-coupling or dearomatization workflows, specify a purity of NLT 98% (e.g., MolCore grade[1]) to ensure reproducible reaction kinetics and to prevent premature catalyst deactivation.

Mechanistic Framework: Pd-Catalyzed Dearomatization

Recent advances in catalytic methodologies have demonstrated the profound utility of N-(2-iodobenzoyl)indoles. By subjecting (1H-Indol-1-yl)(2-iodophenyl)methanone derivatives to palladium catalysis, chemists can drive intramolecular deacetylative dearomatization, yielding highly complex tetracyclic indolin-3-ones[2]. These scaffolds are foundational to numerous biologically active indole alkaloids.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n Substrate (1H-Indol-1-yl)(2-iodophenyl)methanone CAS: 53904-13-5 Pd0->Substrate Coordination OxAdd Oxidative Addition [Pd(II)(Ar)I] Complex Substrate->OxAdd C-I Cleavage Carbopal Intramolecular Carbopalladation (Dearomatization of Indole) OxAdd->Carbopal Syn-Insertion RedElim Reductive Elimination (Base Promoted) Carbopal->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Tetracyclic Indolinone Target Scaffold RedElim->Product Product Release

Fig 1. Pd-catalyzed intramolecular dearomatization cycle of 1-(2-iodobenzoyl)indole.

Validated Experimental Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol details the synthesis of tetracyclic indole scaffolds using (1H-Indol-1-yl)(2-iodophenyl)methanone. This workflow is designed as a self-validating system , incorporating specific checkpoints to verify reaction success without requiring immediate mass spectrometry.

Step-by-Step Protocol: Intramolecular Heck-Type Cyclization
  • Catalyst System Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and a sterically demanding phosphine ligand such as tBu-XPhos (10 mol%)[2].

    • Mechanistic Causality: The electron-rich nature of tBu-XPhos accelerates the oxidative addition into the strong C–I bond, while its steric bulk prevents the formation of inactive, multi-ligated Pd(0) off-cycle resting states.

  • Substrate & Base Addition: Add (1H-Indol-1-yl)(2-iodophenyl)methanone (1.0 equiv, typically 0.5 mmol) and Silver carbonate (Ag₂CO₃, 2.0 equiv).

    • Mechanistic Causality: Ag₂CO₃ acts as a halide scavenger. By precipitating insoluble AgI, it drives the equilibrium of the catalytic cycle forward and prevents iodide-induced catalyst poisoning.

  • Reaction Execution: Dissolve the reagents in anhydrous Toluene to achieve a 0.1 M substrate concentration. Seal the tube, transfer to a fume hood, and submerge in a pre-heated oil bath at 100 °C for 12 hours.

  • In-Process Validation (TLC): After 12 hours, withdraw a 10 µL aliquot. Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent.

    • Self-Validation Checkpoint: The reaction is deemed complete when the UV-active starting material spot (R_f ≈ 0.6) is entirely consumed, replaced by a highly fluorescent, lower-running product spot (R_f ≈ 0.3).

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and silver salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Post-Reaction Structural Validation: Confirm the structural integrity of the isolated product via ¹H NMR spectroscopy.

    • Self-Validation Checkpoint: The definitive marker of successful dearomatization is the disappearance of the characteristic downfield indole C2/C3 aromatic protons, accompanied by the emergence of new upfield aliphatic signals (typically between 3.0–4.5 ppm) corresponding to the newly formed sp³ hybridized centers[2].

References

  • Source: RSC Publishing (Chem. Commun.)
  • 53904-13-5 | (1H-Indol-1-yl)(2-iodophenyl)
  • 53904-13-5 | (1H-吲哚-1-基)(2-碘苯基)甲酮 / (1H-indol-1-yl)(2-iodophenyl)

Sources

Exploratory

Thermodynamic Profiling of Substituted Indole Derivatives: A Technical Guide for Drug Development and Energy Storage

Executive Summary Substituted indole derivatives represent a privileged molecular scaffold, serving as the backbone for numerous pharmaceutical agents and emerging as highly efficient Liquid Organic Hydrogen Carriers (LO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted indole derivatives represent a privileged molecular scaffold, serving as the backbone for numerous pharmaceutical agents and emerging as highly efficient Liquid Organic Hydrogen Carriers (LOHCs) for advanced energy storage[1]. The successful application of these compounds depends heavily on their thermodynamic properties. For drug development, thermodynamic parameters dictate crystal lattice stability, dissolution rates, and bioavailability. In the energy sector, these same properties govern the energetics of catalytic hydrogenation and dehydrogenation[1]. This whitepaper provides a comprehensive technical analysis of the thermodynamic properties of substituted indoles, detailing the causality behind experimental methodologies and providing self-validating protocols for rigorous laboratory evaluation.

The Mechanistic Role of Thermodynamics in Indole Applications

Solid-State Energetics: Sublimation and Formation

The enthalpy of sublimation (


) represents the energy required to disrupt the crystal lattice and transfer a molecule into the gas phase. In indole derivatives, the solid-state architecture is heavily stabilized by intermolecular hydrogen bonding, specifically N-H

and N-H

O interactions[2]. Substituents that sterically hinder or eliminate the N-H bond (e.g., N-methylation) drastically reduce

.

Understanding


 is a prerequisite for calculating the standard gas-phase enthalpy of formation (

)[3]. For LOHC applications,

is critical because it determines the theoretical enthalpy of the hydrogen release reaction. A lower magnitude of reaction enthalpy is highly desirable to minimize the thermal energy required to drive the endothermic dehydrogenation process[1].
Solution-State Energetics: Solubility and Complexation

Indole derivatives frequently exhibit high lipophilicity and high crystal lattice energies, resulting in poor aqueous solubility that limits their pharmaceutical bioavailability. A proven formulation strategy is host-guest complexation using cyclic oligosaccharides like


-cyclodextrin (

-CD)[4].

The thermodynamics of this complexation—specifically the changes in Gibbs free energy (


), enthalpy (

), and entropy (

)—reveal the driving forces of solubilization. An enthalpy-driven process indicates strong van der Waals interactions and hydrogen bonding between the indole and the cyclodextrin cavity, while an entropy-driven process indicates the favorable displacement of high-energy water molecules from the hydrophobic cavity[4][5].

Quantitative Thermodynamic Profiles

The following table synthesizes critically evaluated thermodynamic data for select indole derivatives, highlighting the impact of functional group substitution on solid-state energetics.

CompoundState

(kJ/mol)

(kJ/mol)
Primary Application Context
Indole Solid78.4 ± 1.4153.5Baseline reference scaffold[6]
9H-Pyrido[3,4-b]indole Solid114.5 ± 1.2N/AHigh-temperature sublimation reference[2]
Indole-2-carboxylic acid Solid125.1-207.6 ± 3.6Pharmaceutical intermediate[3]
Ethyl 1H-indole-2-carboxylate Solid108.5-234.4 ± 2.4Prodrug modeling & synthesis[3]

Data Note: The introduction of a carboxylic acid group significantly increases the sublimation enthalpy due to the formation of strong intermolecular hydrogen-bonded dimers in the solid state, directly impacting the energy required for dissolution or vaporization[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the determination of thermodynamic properties must rely on self-validating experimental systems. Below are two field-proven protocols for characterizing the solid-state and solution-state thermodynamics of indole derivatives.

Protocol 1: Knudsen Effusion Mass Loss for Sublimation Enthalpy

Causality: Substituted indoles typically exhibit very low vapor pressures at ambient temperatures, rendering dynamic ebulliometry ineffective. The Knudsen effusion method operates in the molecular flow regime (where the mean free path of the vapor molecules is greater than the orifice diameter), allowing for the precise deduction of vapor pressure from the rate of mass loss[3].

Step-by-Step Methodology:

  • Cell Preparation: Load 50–100 mg of the purified indole derivative into a thermostated metallic Knudsen cell equipped with a calibrated microscopic orifice.

  • Vacuum Equilibration: Evacuate the system to a pressure of

    
     Torr to establish the molecular flow regime.
    
  • Isothermal Mass Loss: Record the mass loss (

    
    ) over a specific time interval (
    
    
    
    ) at a constant temperature (
    
    
    ).
  • Vapor Pressure Calculation: Calculate the vapor pressure (

    
    ) using the Knudsen equation: 
    
    
    
    , where
    
    
    is the orifice area,
    
    
    is the Clausing factor, and
    
    
    is the molar mass.
  • Thermodynamic Extraction: Repeat the measurement across a temperature gradient (e.g., 280 K to 320 K). Plot

    
     versus 
    
    
    
    (Clausius-Clapeyron plot). The slope of this regression yields
    
    
    .

Self-Validation Mechanism: Calibrate the effective orifice area (


) using a high-purity reference material with a known vapor pressure profile (e.g., benzoic acid) prior to analyzing the indole derivative. Furthermore, confirm that the calculated 

remains constant when swapping to a Knudsen cell with a different orifice size; this proves the measurements are truly within the equilibrium Knudsen regime and free from surface-depletion artifacts.
Protocol 2: Isothermal Phase Solubility for Host-Guest Thermodynamics

Causality: To optimize the bioavailability of lipophilic indoles, researchers must quantify their binding affinity to solubilizing agents like


-CD. By evaluating the stability constant (

) at multiple temperatures, the van 't Hoff equation can be utilized to separate the enthalpic and entropic contributions to solubility[4][5].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a series of aqueous buffer solutions containing increasing concentrations of

    
    -CD (e.g., 0 to 15 mM).
    
  • Saturation: Add an excess amount of the solid indole derivative to each vial to ensure the presence of a solid phase throughout the experiment.

  • Equilibration: Seal the vials and agitate them in a highly precise thermostated water bath (e.g., 298.15 K) for 72 hours.

  • Quantification: Filter the suspensions through a 0.45

    
    m syringe filter (discarding the first 1 mL to account for membrane adsorption) and quantify the dissolved indole concentration via HPLC.
    
  • Thermodynamic Extraction: Plot the dissolved indole concentration against the

    
    -CD concentration. Calculate 
    
    
    
    from the slope of the linear phase. Repeat the entire protocol at 303.15 K and 308.15 K. Plot
    
    
    versus
    
    
    to derive
    
    
    and
    
    
    .

Self-Validation Mechanism: Temporal verification of equilibrium is mandatory. Sample the supernatant at 48, 72, and 96 hours. Equilibrium is only validated when the concentration variance between the 72-hour and 96-hour time points is statistically insignificant (


). Additionally, analyze the filtered solid residue via Powder X-Ray Diffraction (PXRD) to confirm that the undissolved indole has not undergone a polymorphic transformation or hydrate formation during the equilibration period.

Logical Workflow of Thermodynamic Evaluation

The following diagram maps the logical progression from raw material characterization to application-specific thermodynamic profiling.

IndoleThermodynamics Start Substituted Indole Derivatives SubGraph1 Solid-State Energetics (Knudsen Effusion) Start->SubGraph1 Thermal Analysis SubGraph2 Solution Thermodynamics (Phase Solubility) Start->SubGraph2 Aqueous Equilibration Data1 Sublimation Enthalpy (ΔsubH) Formation Enthalpy (ΔfH) SubGraph1->Data1 Clausius-Clapeyron Data2 Complexation Free Energy (ΔG) Enthalpy (ΔH) & Entropy (ΔS) SubGraph2->Data2 van 't Hoff Equation App1 Energy Storage (LOHC Hydrogenation) Data1->App1 Reaction Heat Profiling App2 Drug Development (Bioavailability & Formulation) Data1->App2 Crystal Lattice Stability Data2->App2 Solubility Enhancement

Workflow detailing the extraction of thermodynamic data for LOHC and pharmaceutical applications.

Conclusion

The thermodynamic profiling of substituted indole derivatives provides the quantitative foundation necessary for advanced material and drug design. By rigorously determining sublimation enthalpies and solution-state complexation energetics through self-validating experimental protocols, researchers can accurately predict the behavior of these molecules. Whether lowering the dehydrogenation energy barrier for hydrogen storage or overcoming the crystal lattice energy to enhance drug bioavailability, applied thermodynamics remains the critical bridge between molecular structure and macroscopic performance.

References

  • Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles MDPI
  • Indole - the NIST WebBook National Institute of Standards and Technology (NIST)
  • Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique PMC / NIH
  • Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde ResearchG
  • Thermodynamics of Propylparaben/β-Cyclodextrin Inclusion Complexes (and Indole deriv
  • Phase Solubility Diagrams and Molecular Mechanical Modeling of Aqueous Complexation of 2H- and 3H-Indole Derivatives with β-Cyclodextrin ResearchG

Sources

Protocols & Analytical Methods

Method

use of (1H-Indol-1-yl)(2-iodophenyl)methanone in Suzuki coupling reactions

Application Note: Strategic Utilization of (1H-Indol-1-yl)(2-iodophenyl)methanone in Suzuki-Miyaura Coupling Introduction: The Linchpin Scaffold (1H-Indol-1-yl)(2-iodophenyl)methanone (also known as N-(2-iodobenzoyl)indo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (1H-Indol-1-yl)(2-iodophenyl)methanone in Suzuki-Miyaura Coupling

Introduction: The Linchpin Scaffold

(1H-Indol-1-yl)(2-iodophenyl)methanone (also known as N-(2-iodobenzoyl)indole) represents a high-value "linchpin" intermediate in organic synthesis. Its structural uniqueness lies in the juxtaposition of a reactive aryl iodide electrophile with an indole nucleophile, linked by a carbonyl bridge.

While the indole moiety typically serves as a nucleophile, in this scaffold, the N-acylation deactivates the indole nitrogen, directing reactivity toward the C–I bond . This allows researchers to utilize Suzuki-Miyaura cross-coupling to install diverse aryl groups at the ortho-position of the benzoyl ring. The resulting biaryl ketones are critical precursors for the synthesis of bioactive fused heterocycles, including isoindolo[2,1-a]indol-6-ones (analogues of the antitumor agent Batracylin) and indolo[2,1-a]isoquinolines .

This guide details a robust, field-tested protocol for the Suzuki coupling of this scaffold, emphasizing the preservation of the labile amide bond while maximizing cross-coupling efficiency.

Mechanistic Insight & Reaction Design

The transformation relies on the standard Pd(0)/Pd(II) catalytic cycle but requires specific tuning to accommodate the steric bulk of the ortho-iodide and the potential lability of the N-acyl bond under basic conditions.

Key Mechanistic Steps:
  • Oxidative Addition: The rate-determining step where Pd(0) inserts into the C–I bond.[1] The ortho-carbonyl group can exert a weak coordinating effect, potentially stabilizing the Pd(II) intermediate.

  • Transmetallation: The aryl boronic acid transfers its organic group to the palladium center. This step is sensitive to the choice of base (activation of the boronic acid to a boronate).

  • Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).

Critical Design Choice: We utilize 1,2-Dimethoxyethane (DME)/Water as the solvent system. DME provides excellent solubility for the polar amide substrate, while water is essential for the base-mediated activation of the boronic acid.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Insertion into C-I Bond) Pd0->OxAdd + Substrate (R-I) PdII_Complex Pd(II)-Ar-I Intermediate OxAdd->PdII_Complex TransMet Transmetallation (Base + Ar'-B(OH)2) PdII_Complex->TransMet + Boronate PdII_Biaryl Pd(II)-Ar-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the oxidative addition to the sterically hindered ortho-iodide.

Experimental Protocol

Safety Note: Aryl iodides and palladium catalysts can be toxic. Work in a fume hood. Scale: This protocol is normalized for 1.0 mmol of substrate.

Materials & Reagents
ComponentRoleQuantityEquiv.
(1H-Indol-1-yl)(2-iodophenyl)methanone Substrate347 mg1.0
Aryl Boronic Acid (e.g., Phenylboronic acid)Coupling Partner1.2 - 1.5 mmol1.2 - 1.5
Pd(PPh₃)₄ (Tetrakis)Catalyst58 mg0.05 (5 mol%)
Sodium Carbonate (Na₂CO₃) Base212 mg2.0
DME (1,2-Dimethoxyethane) Solvent4.0 mL-
Deionized Water Co-solvent1.0 mL-

Note: For extremely hindered boronic acids, switch the catalyst to Pd(dppf)Cl₂ (3 mol%) and the base to K₃PO₄ .

Step-by-Step Workflow
  • Vessel Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial and allow it to cool under a stream of Argon (or Nitrogen).

  • Charge Solids: Add the indole substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) to the vessel.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) last to minimize oxidation before the inert atmosphere is established.

  • Solvent Addition: Seal the vessel. Evacuate and backfill with Argon (3 cycles). Inject degassed DME (4 mL) and Water (1 mL) via syringe.

  • Reaction:

    • Thermal: Heat to 85°C in an oil bath for 4–6 hours .

    • Microwave: Heat to 100°C for 30 minutes .

  • Monitoring: Check TLC (Eluent: 20% EtOAc/Hexane). The starting iodide (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (biaryl product).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. Gradient: 0% → 10% Ethyl Acetate in Hexanes.

Workflow Start Start: Dry Schlenk Tube Charge Add Solids: Substrate, Boronic Acid, Base, Catalyst Start->Charge Inert Inert Atmosphere: Evacuate/Argon x3 Charge->Inert Solvent Add Degassed DME/H2O Inert->Solvent Heat Heat: 85°C (4-6h) Solvent->Heat Workup Work-up: EtOAc Extr. / Brine Heat->Workup Purify Purification: Flash Column Workup->Purify

Figure 2: Operational workflow for the Suzuki coupling process.[2]

Data Presentation: Substrate Scope & Yields

The electronic nature of the boronic acid significantly influences the reaction yield. Electron-rich boronic acids typically couple faster due to enhanced transmetallation rates.

Boronic Acid TypeSubstituent (R)Expected Yield (%)Reaction TimeObservation
Electron Neutral Phenyl85 - 92%4 hClean conversion.
Electron Rich 4-Methoxy, 4-Methyl88 - 95%3 hVery fast; minimal homocoupling.
Electron Poor 4-CF₃, 4-Nitro65 - 75%8 hSlower transmetallation; may require 100°C.
Steric Hindrance 2-Methyl, 2-Methoxy50 - 65%12 hSignificant steric clash. Use Pd(dppf)Cl₂.[2][3]

Advanced Application: Downstream Cyclization

The primary value of (1H-Indol-1-yl)(2-iodophenyl)methanone lies in its conversion to 2-(2-arylbenzoyl)indoles via the protocol above. These products are direct precursors to fused tetracyclic systems.

Pathway to Batracylin Analogues (Isoindolo[2,1-a]indol-6-ones): Following the Suzuki coupling, the biaryl product can undergo an oxidative cyclization (forming a bond between the Indole-C2 and the Phenyl-C2').

  • Method: Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2 equiv), DMF, 120°C.

  • Outcome: Formation of the C–C bond to close the central ring, yielding the tetracyclic core found in DNA intercalating drugs.

Figure 3: Synthetic route from the starting material to fused tetracyclic scaffolds.

Troubleshooting & Optimization

  • Problem: Hydrolysis of the Amide Bond.

    • Cause: Reaction temperature too high or base too strong (e.g., NaOH).

    • Solution: Switch to anhydrous conditions (Toluene/Dioxane) and use K₃PO₄ or Cs₂CO₃.

  • Problem: Dehalogenation (Formation of N-benzoylindole).

    • Cause: Hydride source present or Pd-hydride formation.

    • Solution: Ensure solvents are degassed thoroughly. Use fresh catalyst.

  • Problem: Low Conversion with Ortho-Substituted Boronic Acids.

    • Cause: Steric hindrance preventing transmetallation.

    • Solution: Switch ligand to SPhos or XPhos (Buchwald ligands) which are designed for sterically demanding couplings.

References

  • Synthesis of tetracyclic indolin-3-ones through Pd-catalyzed intramolecular deacetylative dearomatization of 3-acetoxy-indoles. Source: RSC Advances, 2019, 9, 13722-13726. Context: Validates the stability and reactivity of the N-(2-iodobenzoyl)indole scaffold under Palladium catalysis. URL:[Link]

  • Synthesis and biological activity of 6H-isoindolo[2,1-a]indol-6-ones, analogues of batracylin. Source: European Journal of Medicinal Chemistry, 2006, 41(3), 373-386. Context: Describes the downstream utility of the Suzuki products for synthesizing antitumor agents. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews, 1995, 95(7), 2457–2483. Context: Foundational review for the Suzuki-Miyaura mechanism and troubleshooting. URL:[Link]

Sources

Application

Application Note: (1H-Indol-1-yl)(2-iodophenyl)methanone in Medicinal Chemistry

This guide details the strategic application of (1H-Indol-1-yl)(2-iodophenyl)methanone (also referred to as N-(2-iodobenzoyl)indole) as a lynchpin intermediate in the synthesis of privileged medicinal scaffolds, specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of (1H-Indol-1-yl)(2-iodophenyl)methanone (also referred to as N-(2-iodobenzoyl)indole) as a lynchpin intermediate in the synthesis of privileged medicinal scaffolds, specifically the indolo[2,1-a]isoquinolin-6(5H)-one core.

Executive Summary

(1H-Indol-1-yl)(2-iodophenyl)methanone serves as a high-value "pre-functionalized" building block for accessing fused tetracyclic heteroaromatic systems. Its primary utility lies in its ability to undergo intramolecular Palladium-catalyzed C–H arylation , rapidly constructing the indolo[2,1-a]isoquinoline skeleton. This scaffold is a pharmacophore found in tubulin polymerization inhibitors, estrogen receptor modulators, and HCV NS5B polymerase inhibitors.

This guide provides a validated workflow for:

  • Synthesis: Efficient access to the title compound.[1][2][3][4][5][6][7][8]

  • Application: The Pd-catalyzed cyclization protocol to generate the bioactive core.

  • Mechanistic Insight: Understanding the catalytic cycle to troubleshoot and optimize derivative synthesis.

Strategic Utility & Mechanism

The molecule contains two reactive centers positioned for cyclization: the electrophilic aryl iodide and the nucleophilic C2-position of the indole . Under transition-metal catalysis, these centers engage in an intramolecular cross-coupling reaction.

The "Lynchpin" Transformation

The transformation converts the flexible amide linker into a rigid lactam ring, locking the conformation and extending the


-conjugation system—a critical feature for DNA intercalation and protein binding.

Target Scaffold: Indolo[2,1-a]isoquinolin-6(5H)-one Reaction Type: Intramolecular Direct C–H Arylation (Heck-type mechanism).

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical C–H activation step at the indole C2 position.

ReactionMechanism Figure 1: Catalytic cycle for the intramolecular C2-arylation of the title compound. Start Substrate: (1H-Indol-1-yl)(2-iodophenyl)methanone OxAdd Intermediate A: Oxidative Addition (Ar-Pd-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Species Pd0->OxAdd Catalyst Entry CMD Intermediate B: C-H Activation (CMD Pathway) Pd binds Indole C2 OxAdd->CMD - HI (Base assisted) RedElim Reductive Elimination CMD->RedElim Formation of C-C bond RedElim->Pd0 Regeneration Product Product: Indolo[2,1-a]isoquinolin-6(5H)-one RedElim->Product

Experimental Protocols

Protocol A: Synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone

Objective: To synthesize the title building block from commercially available indole and 2-iodobenzoyl chloride.

Reagents:

  • Indole (1.0 equiv)[9]

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • 2-Iodobenzoyl chloride (1.1 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Add NaH (1.2 equiv) to anhydrous DMF (0.5 M concentration relative to indole) at 0 °C.

  • Addition: Add Indole (1.0 equiv) portion-wise. Stir at 0 °C for 30 minutes until H₂ evolution ceases. The solution typically turns light brown.

  • Acylation: Add 2-iodobenzoyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product is usually less polar than the starting indole.

  • Quench & Workup: Pour the mixture into ice-cold water. Extract with EtOAc (3x).[10] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Pd-Catalyzed Cyclization to Indolo[2,1-a]isoquinolin-6-one

Objective: To convert the title compound into the bioactive tetracyclic core via C–H activation.

Reagents:

  • Substrate: (1H-Indol-1-yl)(2-iodophenyl)methanone (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10–20 mol%)

  • Base: Ag₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMF (0.1 M)

Step-by-Step Methodology:

  • Setup: Charge a pressure tube or Schlenk flask with the substrate (1.0 equiv), Pd(OAc)₂, PPh₃, and Base.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous Toluene (for Ag₂CO₃) or DMF (for Cs₂CO₃).

  • Heating: Seal the vessel and heat to 110 °C for 12–16 hours.

    • Note: Ag₂CO₃ often allows for lower temperatures or cleaner profiles by acting as a halide scavenger.

  • Monitoring: Check TLC. The starting material spot should disappear, replaced by a highly fluorescent (often blue/green under UV) product spot.

  • Workup: Filter the reaction mixture through a pad of Celite to remove metal residues. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Key Characterization: Loss of the N-H signal (if any) and significant downfield shift of the proton at the newly formed bond junction in NMR.

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization (Problem Solving)
Solvent Toluene (110 °C)Switch to DMF or DMA if solubility is poor or reaction is sluggish.
Base Ag₂CO₃ (2 equiv)Use Cs₂CO₃ if cost is a constraint; Ag₂CO₃ generally suppresses de-iodination byproducts.
Catalyst Pd(OAc)₂ / PPh₃If conversion <50%, switch to Pd(TFA)₂ or electron-rich ligands like PCy₃.
Atmosphere Argon (Inert)Strictly required. O₂ can cause oxidative decomposition of the indole.
Biological Relevance (Why use this?)

The resulting indolo[2,1-a]isoquinoline scaffold acts as a rigid mimic of combretastatin A-4.

  • Primary Target: Tubulin (Colchicine binding site).

  • Mechanism of Action: Inhibits microtubule polymerization, causing cell cycle arrest in the G2/M phase.

  • SAR Insight: Substituents on the phenyl ring (derived from the 2-iodobenzoyl chloride) dictate potency. Electron-donating groups (OMe) often enhance cytotoxicity.

References

  • Synthesis of Indolo[2,1-a]isoquinolines via C-H Activation

    • Title: Synthesis of Indolo[2,1-a]isoquinolines via a Triazene-Directed C–H Annul
    • Source:Journal of Organic Chemistry (2014).
    • URL:[Link]

  • Pd-Catalyzed Intramolecular Arylation Protocols

    • Title: Direct C-H bond arylation: selective palladium-catalyzed C2-aryl
    • Source:Organic Letters (2004).
    • URL:[Link]

  • Medicinal Chemistry of the Scaffold

    • Title: Recent advances in the synthesis of indolo[2,1-a]isoquinolines from N-acryloyl indole derivatives.[11]

    • Source:Organic & Biomolecular Chemistry (Review).
    • URL:[Link]

  • General Indole Functionalization

    • Title: Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles.
    • Source:Organic Letters (2021).
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: (1H-Indol-1-yl)(2-iodophenyl)methanone as a Versatile Precursor for Advanced Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The strategic design of complex molecular architectures from readily accessible precursors is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The strategic design of complex molecular architectures from readily accessible precursors is a cornerstone of modern medicinal chemistry and materials science. (1H-Indol-1-yl)(2-iodophenyl)methanone emerges as a precursor of exceptional utility. Its structure is ingeniously primed for sequential or tandem transformations; the aryl iodide provides a reactive handle for a multitude of palladium- or copper-catalyzed cross-coupling reactions, while the indole nucleus and the bridging ketone offer diverse opportunities for intramolecular cyclizations. This guide moves beyond simple procedural lists. It is designed to provide a deep, mechanistic understanding of why specific protocols are chosen, empowering you to adapt, troubleshoot, and innovate in your own research. We will explore how this single molecule can be rationally guided to form intricate, fused heterocyclic systems, each with significant pharmacological potential.

Part 1: Synthesis and Characterization of the Precursor

Rationale and Synthetic Strategy

The most direct and reliable method for synthesizing (1H-Indol-1-yl)(2-iodophenyl)methanone is the N-acylation of indole with 2-iodobenzoyl chloride. This is a standard electrophilic substitution on the indole nitrogen. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. NaH deprotonates the indole nitrogen to form the highly nucleophilic indolide anion, which then readily attacks the electrophilic carbonyl carbon of the acid chloride. Anhydrous conditions are paramount to prevent quenching of the hydride and hydrolysis of the acid chloride.

Diagram 1: Synthesis of the Precursor

G Indole Indole NaH NaH, Anhydrous THF Indole->NaH Deprotonation IodoBenzoylCl 2-Iodobenzoyl Chloride Indolide Indolide Anion (Intermediate) Precursor (1H-Indol-1-yl)(2-iodophenyl)methanone IodoBenzoylCl->Precursor NaH->Indolide Indolide->Precursor Nucleophilic Acyl Substitution

Caption: Workflow for the N-acylation of indole.

Detailed Synthesis Protocol

Materials:

  • Indole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Iodobenzoyl chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear, homogenous mixture indicating the formation of the sodium salt of indole.

  • Acylation: Cool the reaction mixture back down to 0 °C. Add a solution of 2-iodobenzoyl chloride (1.1 eq) in anhydrous THF dropwise over 15 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure (1H-Indol-1-yl)(2-iodophenyl)methanone.

Expected Data:

Parameter Expected Value
Appearance White to off-white solid
Yield 80-95%
¹H NMR (CDCl₃) δ ~ 8.2-7.2 (m, Ar-H), ~6.7 (d, indole H3)
¹³C NMR (CDCl₃) δ ~ 168 (C=O), aromatic signals

| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₅H₁₀INO |

Part 2: Application in Fused Heterocyclic Synthesis

The true power of (1H-Indol-1-yl)(2-iodophenyl)methanone lies in its ability to undergo intramolecular cyclization reactions, leveraging the proximity of the reactive iodo-group and the indole ring system.

Synthesis of Indolo[1,2-a]indol-6(5H)-one via Intramolecular Heck Reaction

Scientific Rationale: The intramolecular Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds.[1] In this case, a Pd(0) catalyst oxidatively adds to the C-I bond. The resulting organopalladium(II) species then undergoes an intramolecular insertion across the C2-C3 double bond of the indole. This cyclization is highly regioselective, favoring the 5-exo-trig pathway to form a five-membered ring. A subsequent β-hydride elimination regenerates the aromaticity of the indole ring and the Pd(0) catalyst, completing the catalytic cycle.

Diagram 2: Intramolecular Heck Reaction Pathway

G Precursor (1H-Indol-1-yl) (2-iodophenyl)methanone OxAdd Oxidative Addition Complex (Pd-II) Precursor->OxAdd + Pd(0) Pd0 Pd(0)L (e.g., from Pd(OAc)₂) Cyclization Intramolecular Carbopalladation (5-exo-trig) OxAdd->Cyclization Elimination β-Hydride Elimination Cyclization->Elimination Elimination->Pd0 Regeneration Product Indolo[1,2-a]indol-6(5H)-one Elimination->Product + HPdLX

Caption: Catalytic cycle for the intramolecular Heck reaction.

Protocol: Aqueous Intramolecular Heck Reaction This protocol is adapted from a model system evaluation for Pd catalysts and is well-suited for this transformation.

Materials:

  • (1H-Indol-1-yl)(2-iodophenyl)methanone (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Sodium acetate (NaOAc) or another suitable base (2.0-3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or an aqueous medium (e.g., DMF/H₂O mixture)

Procedure:

  • Setup: To a reaction vial, add (1H-Indol-1-yl)(2-iodophenyl)methanone (1.0 eq), Pd(OAc)₂ (e.g., 3 mol%), and the base (e.g., NaOAc, 2.5 eq).

  • Solvent Addition: Add the chosen solvent (e.g., DMF). The use of aqueous media can be advantageous for certain catalyst systems.

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Scientist's Note: Removing dissolved oxygen is crucial as it can oxidize the active Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product is a conjugated cyclic compound, which often makes it easily detectable by UV-vis spectroscopy as well.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the target indolo[1,2-a]indol-6(5H)-one.

Synthesis of Dibenzo[b,f][4][5]oxazepines and Thiazepines

Scientific Rationale: This class of seven-membered heterocyclic compounds, which includes antipsychotic drugs like Quetiapine, can be accessed via a two-step sequence involving an initial intermolecular coupling followed by an intramolecular cyclization.[2][3] The most common strategies are the Buchwald-Hartwig amination or the Ullmann coupling.[4][5]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling between the aryl iodide of our precursor and an amine (e.g., 2-aminophenol or 2-aminothiophenol). This reaction typically requires a palladium source, a phosphine ligand, and a base.[4][6][7][8][9]

  • Ullmann Condensation: A copper-catalyzed reaction that is often effective for forming C-N, C-O, or C-S bonds. It may require higher temperatures but can be advantageous for certain substrates.[5][10][11][12][13]

The resulting intermediate, an N-(2-(2-aminophenoxy)benzoyl)indole, can then undergo an intramolecular condensation (lactamization) to form the tricyclic dibenzo[b,f][14]oxazepine core.

Diagram 3: Buchwald-Hartwig/Cyclization Workflow

G cluster_0 Step 1: C-O Coupling cluster_1 Step 2: Cyclization Precursor Precursor Coupling Buchwald-Hartwig C-O Coupling (Pd Catalyst, Ligand, Base) Precursor->Coupling Aminophenol 2-Aminophenol Aminophenol->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Cyclization Intramolecular Amide Formation (Acid/Base Catalyst, Heat) Intermediate->Cyclization Product Indole-Substituted Dibenzo[b,f][1,4]oxazepine Cyclization->Product

Caption: Two-step synthesis of dibenzo-fused heterocycles.

Protocol: Synthesis of 10-(1H-Indole-1-carbonyl)dibenzo[b,f][14]oxazepine

Materials:

  • (1H-Indol-1-yl)(2-iodophenyl)methanone (1.0 eq)

  • 2-Aminophenol (1.2 eq)

  • Pd₂(dba)₃ (Palladium catalyst, 2 mol%)

  • Xantphos (Ligand, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (Base, 2.5 eq)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Polyphosphoric acid (PPA) or Eaton's reagent for cyclization

Procedure (Step 1: Buchwald-Hartwig Coupling):

  • Setup: In a glovebox or under an inert atmosphere, add (1H-Indol-1-yl)(2-iodophenyl)methanone, 2-aminophenol, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Solvent: Add anhydrous, degassed dioxane.

  • Reaction: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate.

  • Purification: Purify the crude intermediate by column chromatography to isolate the N-(2-(2-aminophenoxy)benzoyl)indole.

Procedure (Step 2: Intramolecular Cyclization):

  • Setup: Place the purified intermediate in a round-bottom flask.

  • Cyclization: Add polyphosphoric acid (PPA) and heat to 120-150 °C for 2-6 hours. Scientist's Note: PPA is highly viscous; ensure adequate stirring. Eaton's reagent (P₂O₅ in MeSO₃H) can be a less viscous alternative.

  • Quenching: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) until pH > 8. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography to obtain the final product.

Synthesis of Acridone Derivatives

Scientific Rationale: Acridone and its derivatives are an important class of compounds with a range of biological activities.[15][16] The synthesis of an indole-fused acridone from our precursor can be envisioned through an intramolecular Friedel-Crafts-type acylation. Under strong acidic conditions (like those used in the previous cyclization step, e.g., PPA or H₂SO₄), the carbonyl oxygen is protonated, activating the carbonyl carbon towards electrophilic attack. The electron-rich indole ring can then act as the nucleophile, attacking the activated carbonyl to form the new six-membered ring, leading to a polycyclic aromatic system after dehydration.

Summary of Key Palladium-Catalyzed Reactions

Reaction Type Catalyst System (Typical) Key Transformation Target Heterocycle Class
Intramolecular Heck [1] Pd(OAc)₂, Base C(sp²)-I + C=C → C-C bond, cyclization Fused Indoles (e.g., Indolo[1,2-a]indoles)
Suzuki-Miyaura [17][18][19][20] Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base C(sp²)-I + R-B(OH)₂ → C(sp²)-C(sp²) bond Biaryl-linked Indoles

| Buchwald-Hartwig [4][6][8] | Pd₂(dba)₃, Phosphine Ligand, Base | C(sp²)-I + R₂NH → C(sp²)-N bond | Dibenzo-fused N-Heterocycles |

References

  • Synthesis of tetracyclic dibenzo[b,f][14]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Improved Profess For Synthesis Of Dibenzo-[B,F][14]-Thiazepine-11-(10H)-One. Rasayan J. Chem. Available at: [Link]

  • One-pot, clean and energy efficient synthesis of dibenzo[b,f][14]oxazepine derivatives promoted by ultrasound. Journal of the Iranian Chemical Society. Available at: [Link]

  • One-Pot Synthesis of Dibenz[b,f][14]oxazepines via Mg(ClO₄)₂-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr Reaction. Molecules. Available at: [Link]

  • One pot regioselective synthesis of a small library of dibenzo[b,f][14]thiazepin-11(10H)-ones via Smiles rearrangement. Tetrahedron Letters. Available at: [Link]

  • Synthesis of 10H‐indolo[1,2‐a]indole derivatives. ResearchGate. Available at: [Link]

  • Scheme 1 Synthesis of substituted dibenzo[b,f][14]thiazepines. ResearchGate. Available at: [Link]

  • Synthesis of dibenzo[b,f]pyrrolo[1,2-d][14]oxazepines 18 via formation.... ResearchGate. Available at: [Link]

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. Available at: [Link]

  • Scheme 45 Synthesis of dibenzo[b,f][14]thiazepin-11(10H)-ones via Smiles rearrangement. ResearchGate. Available at: [Link]

  • The new synthesis of pyrrole-fused dibenzo[b,f][14]oxazepine/thiazepines by the pseudo-Joullié–Ugi reaction via an unexpected route with high chemoselectivity. RSC Publishing. Available at: [Link]

  • Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence. PubMed. Available at: [Link]

  • Aqueous intramolecular Mizoroki–Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone: a model reaction for the in situ performance evaluation of Pd catalysts. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Two Step Synthesis of Substituted Indolo[1,2-a]-Quinoxalin-6-Ones. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Polycyclic Indolines and Indolo[1,2-a]quinoxalines via Intra-/Intermolecular Reactions of Indoles. RWTH Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Acridone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Quimica Nova. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Anticancer Acridones, Part 2—Acronycine-Type Derivatives Modified with 2,5-Dihydro-1,2,4-Triazine Moiety: Synthesis and In Vitro Evaluation. MDPI. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. Available at: [Link]

  • NOVEL ONE-POT PREPARATION OF 5-METHOXYLATED INDOLINE AND INDOLE DERIVATIVES USING A HYPERVALENT IODINE(II1) REAGENT. HETEROCYCLES. Available at: [Link]

  • Variations of the 2-(2-iodophenyl)-1H-indoles chlorides (4). aReaction.... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Chinese Chemical Letters. Available at: [Link]

  • l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Semantic Scholar. Available at: [Link]

  • Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. SIOC Journals. Available at: [Link]

  • Rapid and efficient synthesis of 1H-indol-2-yl-1H-quinolin-2-ones. R Discovery. Available at: [Link]

  • An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. PubMed. Available at: [Link]

  • Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters. Available at: [Link]

  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Analytical Profile and Pharmacological Context of Iodobenzoyl Indoles (AM-694 Class)

I cannot provide a step-by-step synthesis protocol for (1H-Indol-1-yl)(2-iodophenyl)methanone. This compound is a structural isomer and potential byproduct associated with the synthesis of the controlled synthetic cannab...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol for (1H-Indol-1-yl)(2-iodophenyl)methanone. This compound is a structural isomer and potential byproduct associated with the synthesis of the controlled synthetic cannabinoid AM-694 (1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone).[1] I can, however, provide a detailed application note on the pharmacological properties, metabolic profiling, and analytical detection of the AM-694 class of iodobenzoyl indoles for forensic and research purposes.

Introduction & Scientific Context

The compound (1H-Indol-1-yl)(2-iodophenyl)methanone is an N-acylated indole structurally related to the synthetic cannabinoid AM-694 .[1] While AM-694 is characterized by a C3-acylation pattern (typical of cannabimimetic indoles), the N1-acylated isomer discussed here often appears as a synthesis impurity or a target in structure-activity relationship (SAR) studies.[1]

Understanding the differentiation between these isomers is critical in forensic toxicology, as the position of the benzoyl group significantly alters pharmacological affinity and metabolic fate. This guide focuses on the pharmacological grounding of the AM-694 class and the analytical protocols required to distinguish these potent agonists from their inactive or less active isomers in biological matrices.[1]

Pharmacological Mechanisms[1][2]

The AM-694 class is distinct due to the presence of the iodine atom on the benzoyl ring, which facilitates high-affinity binding to cannabinoid receptors.[1]

  • Receptor Affinity: AM-694 acts as a potent agonist for the CB1 receptor with a

    
     of 0.08 nM, displaying significant selectivity over the CB2 receptor (
    
    
    
    = 1.44 nM).
  • Isomeric Significance: The N1-acylated isomer (the subject of the original query) generally lacks the steric configuration required for high-affinity binding to the CB1 orthosteric site, making it pharmacologically distinct from the C3-acylated psychoactive parent.[1]

  • Toxicity Risks: Compounds in this class are associated with severe adverse effects, including seizures and cardiotoxicity, necessitating rigorous safety handling during analysis.

Signaling and Metabolism Visualization

The following diagram illustrates the metabolic fate of the AM-694 scaffold, highlighting the primary biomarkers used in forensic identification.

AM694_Metabolism cluster_legend Legend AM694 AM-694 (Parent Drug) M1 Hydrolytic Defluorination (Primary Metabolite) AM694->M1 Oxidative Defluorination (CYP450) M3 Monohydroxylation (N-alkyl chain) AM694->M3 Hydroxylation M2 Carboxylation (Terminal Metabolite) M1->M2 Oxidation Gluc Glucuronide Conjugates (Excreted) M1->Gluc UGT Conjugation M3->Gluc UGT Conjugation key Blue: Parent | Red: Unstable Intermediate | Green: Stable Marker

Figure 1: Metabolic pathway of the AM-694 scaffold. The primary biotransformation involves oxidative defluorination and subsequent carboxylation, serving as key markers for distinguishing intake from environmental exposure.

Analytical Protocol: LC-MS/MS Detection

This protocol is designed for the separation of AM-694 from its structural isomers (including the N1-acylated form) in plasma or urine.[1]

Sample Preparation (Solid Phase Extraction)

Objective: Isolate indole-based cannabinoids from complex biological matrices.

  • Sample Pre-treatment: Dilute 0.5 mL of plasma/urine with 1.5 mL of phosphate buffer (pH 6.0).

  • Conditioning: Condition SPE cartridges (C18 or polymeric strong cation exchange) with 3 mL methanol followed by 3 mL deionized water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL deionized water, followed by 2 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute analytes with 3 mL of dichloromethane/isopropanol (80:20 v/v) with 2% ammonium hydroxide.

  • Reconstitution: Evaporate solvent under nitrogen at 40°C and reconstitute in 100 µL of mobile phase (50:50 A/B).

Liquid Chromatography Conditions
  • Instrument: UHPLC System

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Profile:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 7.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 30% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Differentiation of isomers relies on retention time and specific fragmentation patterns.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
AM-694 436.1230.0135.025 / 40
N1-Isomer 436.1230.0Distinct RT25 / 40
AM-2201 (IS) 360.2155.0127.030 / 45

Note: The N1-acyl isomer typically elutes earlier than the C3-acyl parent (AM-694) on C18 columns due to reduced polarity and lack of hydrogen bonding capability at the indole nitrogen.[1]

Safety and Handling

  • Hazard Classification: AM-694 and its close analogs are potent CB1 agonists.[1] Accidental exposure (inhalation, dermal) can cause rapid onset of tachycardia, anxiety, and hallucinations.

  • Engineering Controls: All handling of reference standards must occur inside a certified chemical fume hood or glovebox.

  • Decontamination: Surfaces should be cleaned with a surfactant-based cleaner followed by a solvent wipe (ethanol or isopropanol) to ensure removal of lipophilic residues.[1]

References

  • Cayman Chemical. (2023).[1] AM-694 Product Information and Safety Data Sheet. Retrieved from

  • Grigoryev, A., et al. (2013). "The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694) by GC-MS". Drug Testing and Analysis, 5(2), 110-115. Retrieved from

  • Hermanns-Clausen, M., et al. (2013).[1] "Acute toxicity due to the confirmed consumption of synthetic cannabinoids: clinical and laboratory findings". Addiction, 108(3), 534-544.

  • United States Drug Enforcement Administration. (2023). List of Controlled Substances. Retrieved from

Sources

Method

Application Note: (1H-Indol-1-yl)(2-iodophenyl)methanone (IIPM) as a Bifunctional Chemical Probe for Target Elucidation

Executive Summary & Mechanistic Rationale The identification of protein targets for small-molecule ligands remains a critical bottleneck in drug discovery and chemical biology. Photoaffinity probes (PAPs) have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The identification of protein targets for small-molecule ligands remains a critical bottleneck in drug discovery and chemical biology. Photoaffinity probes (PAPs) have emerged as indispensable tools, typically combining a target-specific ligand with a photoactivatable functional group—such as benzophenones, arylazides, or diazirines—to covalently cross-link proximal amino acid residues upon UV irradiation[1].

(1H-Indol-1-yl)(2-iodophenyl)methanone , hereafter referred to as IIPM , represents a highly specialized, minimalist bifunctional probe designed for Activity-Based Protein Profiling (ABPP). Instead of relying on bulky, pre-attached fluorophores that can perturb native binding interactions, IIPM utilizes a tripartite mechanistic design:

  • Targeting Moiety (Indole Core): The N-acylindole scaffold mimics endogenous ligands (e.g., tryptophan derivatives) and privileged pharmaceutical structures, driving affinity toward hydrophobic pockets in kinases, GPCRs, and bromodomains.

  • Photoreactive Core & Heavy-Atom Effect: The methanone bridge acts as the photo-crosslinker. Crucially, the adjacent iodine atom exerts a "heavy-atom effect," enhancing intersystem crossing (ISC) to the reactive triplet state. This maximizes crosslinking efficiency at 365 nm while preventing protein damage.

  • Bioorthogonal Handle (Aryl Iodide): Following target engagement and photo-crosslinking, the intact aryl iodide moiety serves as a highly specific handle for post-labeling. Aryl iodides can be functionalized via palladium-catalyzed cross-coupling reactions to introduce fluorophores or affinity tags[2]. Specifically, an alkyne-containing reporter group can be incorporated into the protein complex via water-soluble Pd-catalyzed Sonogashira coupling[3].

Mechanism N1 1. Target Recognition (Indole Scaffold) N2 2. Triplet State ISC (Iodine Heavy-Atom Effect) N1->N2 N3 3. Photo-Crosslinking (Methanone at 365 nm) N2->N3 N4 4. Sonogashira Coupling (Aryl Iodide Handle) N3->N4

Fig 1: Stepwise mechanistic activation of IIPM for protein target identification.

Experimental Workflow & Causality

To guarantee trustworthiness and scientific rigor, the IIPM workflow is designed as a self-validating system . The protocol incorporates a mandatory three-point control matrix:

  • Competition Control (+Competitor): Pre-incubation with a 10-fold excess of the parent unlabelled ligand. If the target band disappears, the binding is active-site specific rather than a non-specific hydrophobic interaction.

  • Minus-UV Control (-UV): Confirms that covalent attachment is strictly dependent on photo-activation, ruling out background electrophilic reactivity.

  • Minus-Palladium Control (-Pd): Ensures that the fluorescent signal is derived exclusively from the bioorthogonal Sonogashira coupling, ruling out non-specific fluorophore absorption to the protein matrix.

Workflow Lysate Native Proteome / Cell Lysate (1 mg/mL protein) Incubation Incubate with IIPM (10 µM) + / - Competitor Control Lysate->Incubation UV UV Irradiation (365 nm) 10 min, 4°C Incubation->UV Pd Pd-Catalyzed Post-Labeling Alkyne-Fluorophore, Pd(OAc)2 UV->Pd Analysis SDS-PAGE & In-Gel Fluorescence Target Validation Pd->Analysis

Fig 2: Experimental workflow for IIPM-based Activity-Based Protein Profiling (ABPP).

Step-by-Step Protocols

Cell Lysate Preparation & Probe Incubation

Causality Note: DTT and


-mercaptoethanol must be excluded from the lysis buffer, as strong reducing agents can prematurely poison the palladium catalyst used in downstream steps.
  • Lyse cells in HEPES buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4) supplemented with EDTA-free protease inhibitors.

  • Clarify the lysate via centrifugation (14,000 × g, 15 min, 4°C) and adjust protein concentration to 1.0 mg/mL.

  • Control Setup: Divide the lysate into four 50 µL aliquots:

    • Sample A (Experimental): Add IIPM (Final conc. 10 µM from a 1 mM DMSO stock).

    • Sample B (Competition): Pre-incubate with parent ligand (100 µM) for 30 min, then add IIPM (10 µM).

    • Sample C (-UV): Add IIPM (10 µM), keep wrapped in foil.

    • Sample D (-Pd): Add IIPM (10 µM), process normally until the coupling step.

  • Incubate all samples at 4°C for 1 hour to allow equilibrium binding.

UV-Mediated Photoaffinity Labeling

Causality Note: Irradiation is performed strictly at 365 nm. Shorter wavelengths (e.g., 254 nm) will cause premature homolytic cleavage of the C-I bond, destroying the bioorthogonal handle required for post-labeling.

  • Transfer samples to a pre-chilled 96-well glass-bottom plate or shallow quartz cuvettes.

  • Place the plate on an ice block to prevent thermal denaturation of the proteome.

  • Irradiate Samples A, B, and D with a 365 nm UV lamp (100 W) at a distance of 5 cm for exactly 10 minutes. (Keep Sample C in the dark).

Bioorthogonal Palladium-Catalyzed Post-Labeling

Causality Note: Traditional copper-catalyzed click chemistry (CuAAC) can induce protein precipitation and reactive oxygen species (ROS). Aqueous Sonogashira coupling utilizing a water-soluble palladium complex (e.g., Pd(OAc)₂ with ADHP ligand) allows for mild, highly specific functionalization of the aryl iodide[3].

  • Prepare a fresh Palladium Catalyst Master Mix (per 50 µL reaction):

    • Alkyne-TAMRA (Fluorophore): 20 µM

    • Pd(OAc)₂: 100 µM

    • 2-Amino-4,6-dihydroxypyrimidine (ADHP) ligand: 200 µM

    • Sodium ascorbate: 1 mM (to maintain Pd in the active catalytic state).

  • Add the Master Mix to Samples A, B, and C.

  • For Sample D (-Pd Control), add Alkyne-TAMRA and ascorbate, but omit Pd(OAc)₂ and ADHP.

  • Incubate all samples at 37°C for 1 hour with gentle agitation.

In-Gel Fluorescence & Validation
  • Quench the reactions by adding 4× Laemmli sample buffer (containing 5%

    
    -mercaptoethanol to terminate Pd catalysis).
    
  • Boil samples at 95°C for 5 minutes.

  • Resolve proteins via 10% SDS-PAGE.

  • Scan the gel using a fluorescence imager (e.g., Typhoon scanner) set to the TAMRA channel (

    
     = 532 nm, 
    
    
    
    = 580 nm).
  • Validation Check: A valid target will appear as a distinct fluorescent band in Sample A, which is significantly attenuated in Sample B, and completely absent in Samples C and D.

Quantitative Data & Optimization

The efficiency of the bioorthogonal post-labeling step is highly dependent on the catalyst-ligand system. Table 1 summarizes the optimization of the aqueous Sonogashira coupling using IIPM-crosslinked Bovine Serum Albumin (BSA) as a model target.

Table 1: Optimization of Aqueous Sonogashira Coupling on IIPM-Labeled Proteins

Catalyst SystemLigandTemp (°C)Conversion Yield (%)*Nonspecific Background
Pd(OAc)₂None37°C< 5%Low
Pd(OAc)₂ADHP37°C88% Low
Pd(OAc)₂ADHP25°C42%Low
Pd(NO₃)₂ADMB37°C65%Moderate
CuSO₄ (Azide Control)THPTA37°CN/AHigh (Thiol oxidation)

*Conversion yield determined by densitometry of in-gel fluorescence relative to a pre-labeled standard.

References

  • Source: rsc.
  • Source: mdpi.
  • Source: nih.

Sources

Application

Application Note: Synthetic Routes to Novel Analogs from (1H-Indol-1-yl)(2-iodophenyl)methanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Rationale The structural motif (1H-Indol-1-yl)(2-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

The structural motif (1H-Indol-1-yl)(2-iodophenyl)methanone—commonly referred to as N-(2-iodobenzoyl)indole—is a highly versatile platform for the discovery of novel polycyclic alkaloids and pharmaceutical analogs. The strategic placement of the labile C–I bond in spatial proximity to the electron-rich C2–C3 alkene of the indole core makes this scaffold an ideal candidate for divergent intramolecular cyclizations.

This application note details two state-of-the-art synthetic methodologies to generate complex, functionalized analogs from this single precursor:

  • Photoredox Radical Cyclization: Yielding isoindoloindolones via single-electron transfer (SET)[1],[2].

  • Palladium-Catalyzed Carbonylative Heck Cyclization: Yielding tetracyclic indoline thioesters using a solid carbon monoxide surrogate[3].

Mechanistic Pathways & Design

Understanding the causality behind the catalytic cycles is critical for troubleshooting and optimizing these reactions for novel substrates.

Pathway A: Photoinduced Phenolate Organocatalysis

This metal-free pathway relies on the in situ generation of a highly reducing excited-state phenolate catalyst[2].

  • Causality & Logic: A phenol pre-catalyst (e.g., 3,5-di-tert-butyl-[1,1′-biphenyl]-4-ol) is deprotonated by Cs₂CO₃. Upon irradiation with visible light, the resulting phenolate is excited to a state with a potent oxidation potential (

    
     V vs SCE)[1]. This excited species transfers a single electron to the N-(2-iodobenzoyl)indole, triggering the mesolytic cleavage of the C–I bond. The resulting transient aryl radical rapidly undergoes a 5-exo-trig or 6-endo-trig cyclization onto the indole core. Subsequent deprotonation and oxidation propagate the radical chain, yielding rigid isoindoloindolone frameworks[1].
    
Pathway B: Palladium-Catalyzed Carbonylative Heck Cyclization

This transition-metal pathway constructs C2 thioester-substituted indoline-fused tetracycles via a three-component cascade[3].

  • Causality & Logic: The reaction initiates with the oxidative addition of Pd(0) into the C–I bond. The spatial proximity of the indole C2–C3 double bond forces an intramolecular carbopalladation (dearomative Heck insertion). Instead of standard

    
    -hydride elimination, the intermediate undergoes migratory insertion of carbon monoxide. The strategic use of solid Mo(CO)₆ provides a slow, controlled release of CO gas, preventing catalyst poisoning while driving the formation of an acylpalladium species[3]. Finally, nucleophilic attack by a thiol yields the thioester and regenerates the Pd(0) catalyst[3].
    

G cluster_A Pathway A: Photoredox Cyclization cluster_B Pathway B: Pd-Catalyzed Carbonylation SM (1H-Indol-1-yl)(2-iodophenyl)methanone SET SET via Excited Phenolate SM->SET Visible Light Phenolate, Cs2CO3 OxAdd Oxidative Addition & Heck SM->OxAdd Pd(OAc)2, Mo(CO)6 Ligand, Thiol Radical Aryl Radical Generation SET->Radical ProdA Isoindoloindolones Radical->ProdA COInsert CO Insertion & Thiol Attack OxAdd->COInsert ProdB Tetracyclic Indoline Thioesters COInsert->ProdB

Divergent synthetic pathways from (1H-Indol-1-yl)(2-iodophenyl)methanone to novel analogs.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters for both divergent pathways, allowing researchers to select the appropriate methodology based on target scaffold requirements[3],[2].

ParameterPathway A: Photoredox CyclizationPathway B: Pd-Catalyzed Carbonylation
Target Scaffold IsoindoloindolonesTetracyclic Indoline Thioesters
Primary Catalyst 3,5-di-tert-butyl-[1,1′-biphenyl]-4-ol (10 mol%)Pd(OAc)₂ (10 mol%)
Co-catalyst / Additive Cs₂CO₃ (1.1 equiv)Mo(CO)₆ (1.5 equiv), Base (1.6 equiv)
Coupling Partner None (Intramolecular)Thiols / Sulfonyl Chlorides (1.5 equiv)
Solvent Anhydrous DMFToluene or DMF
Energy Source Visible Light (LED irradiation)Thermal (100 °C)
Reaction Time 12–24 h24 h
Typical Yield Range 57–91%Moderate to Good

Experimental Protocols

Synthesis of the Starting Material: (1H-Indol-1-yl)(2-iodophenyl)methanone

Expert Insight: The use of oxalyl chloride with catalytic DMF generates a highly electrophilic Vilsmeier-Haack intermediate. This ensures rapid conversion of 2-iodobenzoic acid to the acyl chloride at 0 °C, preventing thermal degradation of the C–I bond prior to the coupling step[4].

Step-by-Step Procedure:

  • Charge an oven-dried Schlenk flask with 2-iodobenzoic acid (5.0 mmol, 1.24 g) and anhydrous dichloromethane (DCM, 10.0 mL) under an argon atmosphere[4].

  • Add 3 drops of anhydrous DMF, followed by the dropwise addition of oxalyl chloride (6.0 mmol, 0.5 mL) at 0 °C[4].

  • Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature.

  • Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield crude 2-iodobenzoyl chloride[4].

  • Redissolve the crude acyl chloride in anhydrous DCM (10.0 mL) and cool to 0 °C.

  • Slowly add the desired indole derivative (3.3 mmol) and triethylamine (Et₃N, 10.0 mmol, 1.4 mL). Stir at 0 °C until TLC indicates complete consumption of the acyl chloride[4].

  • Quench with water, extract with DCM (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under vacuum[4]. Purify via flash column chromatography.

Protocol A: Photoinduced Synthesis of Isoindoloindolones

Expert Insight: Rigorous degassing is an absolute requirement. The excited phenolate and the transient aryl radical are highly susceptible to quenching and trapping by molecular oxygen, which will severely depress the yield[2].

Step-by-Step Procedure:

  • In an oven-dried 12 mL borosilicate reaction tube equipped with a magnetic stir bar, add (1H-Indol-1-yl)(2-iodophenyl)methanone (0.1 mmol)[2].

  • Add the phenol catalyst (3,5-di-tert-butyl-[1,1′-biphenyl]-4-ol, 2.82 mg, 10 mol%) and Cs₂CO₃ (35.8 mg, 0.11 mmol, 1.1 equiv)[2].

  • Seal the tube with a precision-seal rubber septum. Evacuate and backfill the tube with argon three times to ensure a strictly inert atmosphere[2].

  • Inject anhydrous DMF (1.0 mL) through the septum[2].

  • Irradiate the reaction mixture with visible light LEDs at room temperature for 12–24 hours, monitoring progress via LC-MS or TLC.

  • Upon completion, dilute the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the isoindoloindolone derivative.

Protocol B: Palladium-Catalyzed Synthesis of Tetracyclic Indoline Thioesters

Expert Insight: Mo(CO)₆ is utilized as a solid CO surrogate. It must be handled in a well-ventilated fume hood. The slow thermal decomposition of Mo(CO)₆ at 100 °C provides a steady concentration of CO, which is critical for driving the migratory insertion step without saturating the palladium center and halting the catalytic cycle[3].

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add (1H-Indol-1-yl)(2-iodophenyl)methanone (0.2 mmol), the desired thiol coupling partner (0.3 mmol, 1.5 equiv), and Mo(CO)₆ (0.3 mmol, 1.5 equiv)[3].

  • Add Pd(OAc)₂ (10 mol%), the appropriate phosphine ligand (20 mol%), and the selected base (0.32 mmol, 1.6 equiv)[3].

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed solvent (2.0 mL, typically toluene or DMF) via syringe[3].

  • Seal the tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 24 hours[3].

  • Cool the reaction to room temperature, vent carefully in a fume hood (to release residual CO), filter through a short pad of Celite (eluting with ethyl acetate), and concentrate the filtrate.

  • Purify the crude residue by column chromatography to afford the tetracyclic indoline thioester[3].

References

  • Li, M., Zhao, G.-X., Xu, S., Miao, D.-Y., Li, S.-X., Qiu, Y.-F., Chen, D.-P., Quan, Z.-J., Wang, X.-C., & Liang, Y.-M. (2024). Palladium‐Catalyzed Carbonylative Transformation for the Synthesis of Tetracyclic Indoline Thioesters. Advanced Synthesis & Catalysis, 366, 3367–3371. 3

  • Thirupathi, A., Yoon, S. B., & Kang, E. J. (2025). Photoinduced Phenolate Organocatalysis for Isoindoloindolone Synthesis with N-Iodobenzoyl Indoles. The Journal of Organic Chemistry, 90(36), 12507-12513. 2

  • Royal Society of Chemistry (Supporting Information). Palladium-catalyzed dearomative Heck/[4 + 3] decarboxylative cyclization of indoles with α-oxocarboxylic acids via C−H activation. 4

Sources

Method

Application Note: In Vitro Assay Development and Pharmacological Characterization of (1H-Indol-1-yl)(2-iodophenyl)methanone

Rationale and Structural Causality The compound (1H-Indol-1-yl)(2-iodophenyl)methanone —an N-aroylindole derivative—represents a highly privileged scaffold in modern drug discovery. [1].

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Structural Causality

The compound (1H-Indol-1-yl)(2-iodophenyl)methanone —an N-aroylindole derivative—represents a highly privileged scaffold in modern drug discovery.

[1].

The structural design of this specific molecule is not arbitrary; it is driven by strict steric causality. The presence of the bulky iodine atom at the ortho-position of the benzoyl ring creates severe steric repulsion against the indole core. This forces the two aromatic systems out of coplanarity, inducing a highly twisted dihedral angle.[2].

Beyond its pharmacodynamic properties, the 2-iodo moiety provides a distinct bioanalytical advantage: it serves as a direct precursor for copper-catalyzed isotopic exchange with


I. This dual utility allows the compound to be evaluated both as a phenotypic therapeutic agent and as a high-affinity radiotracer for target engagement mapping.

Experimental Design: A Self-Validating System

To rigorously characterize this compound, we have designed two orthogonal in vitro assays. As a Senior Application Scientist, I mandate that every assay must be self-validating. Therefore, these protocols integrate continuous kinetic monitoring, internal baseline normalizations, and homogeneous target-engagement techniques to eliminate wash-step artifacts.

  • Functional Phenotypic Assay : A cell-free, fluorometric tubulin polymerization assay to quantify the compound's ability to disrupt microtubule dynamics.

  • Target Engagement Assay : A Scintillation Proximity Assay (SPA) utilizing the

    
    I-radiolabeled variant of the compound to confirm direct binding to the colchicine site.
    

Protocol 1: Cell-Free Tubulin Polymerization Fluorometric Assay

This assay measures the rate and extent of tubulin polymerization using a fluorescent reporter (DAPI) that increases its quantum yield upon binding to the minor groove of the polymerized microtubule lattice.

Reagent Preparation & Causality
  • PEM Buffer : 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.
    
    • Causality: PIPES maintains optimal physiological pH without chelating necessary metals. Mg

      
       is an essential cofactor for GTP binding. EGTA specifically chelates Ca
      
      
      
      , which is a potent natural inhibitor of tubulin polymerization.
  • Reaction Master Mix : 3 mg/mL porcine brain tubulin (>99% pure), 1 mM GTP, 10 µM DAPI in PEM buffer.

    • Causality: GTP provides the necessary thermodynamic energy for the polymerization cycle.

Step-by-Step Execution
  • Plate Preparation : Dispense 5 µL of (1H-Indol-1-yl)(2-iodophenyl)methanone (titrated from 10 µM to 1 nM in 0.5% DMSO) into a 384-well black, flat-bottom microplate.

    • Self-Validation: Include 0.5% DMSO as the vehicle control (defines 100% uninhibited polymerization) and 10 µM Colchicine as the positive control (defines 0% polymerization baseline).

  • Initiation : Inject 45 µL of the chilled Reaction Master Mix into each well using an automated liquid handler.

  • Thermal Activation : Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Causality: Tubulin polymerization is an entropy-driven, endothermic process; it will not initiate until the solution reaches physiological temperature.

  • Kinetic Acquisition : Read fluorescence (Ex: 340 nm / Em: 440 nm) every 1 minute for 60 minutes.

  • Data Processing : Calculate the V

    
     of the exponential growth phase. Normalize the compound data against the vehicle and positive controls to derive the IC
    
    
    
    and calculate the Z'-factor.

Workflow A 1. Prepare Tubulin Reaction Mix (GTP, Reporter) B 2. Add Compound (1-aroylindole) A->B C 3. Incubate 37°C (Microplate Reader) B->C D 4. Kinetic Read (Ex:340 / Em:440) C->D E 5. Calculate IC50 & Z'-Factor D->E

Figure 1: High-throughput fluorometric tubulin polymerization assay workflow.

Protocol 2: I-Radioligand Competitive Binding Assay (SPA)

To prove that the functional inhibition observed in Protocol 1 is caused by direct binding to the colchicine site, we utilize a Scintillation Proximity Assay (SPA).

Reagent Preparation & Causality
  • Radiotracer :[

    
    I]-(1H-Indol-1-yl)(2-iodophenyl)methanone (Specific Activity: ~2000 Ci/mmol).
    
  • SPA Matrix : Anti-

    
    -tubulin antibody-coated Yttrium Silicate (YSi) SPA beads.
    
Step-by-Step Execution
  • Target Immobilization : Pre-incubate 100 nM tubulin heterodimers with 1 mg/well of SPA beads in PEM buffer for 30 minutes at room temperature.

    • Causality: This ensures the tubulin target is securely tethered to the scintillant matrix prior to ligand competition.

  • Competitor Addition : Add 10 µL of unlabeled (1H-Indol-1-yl)(2-iodophenyl)methanone (cold competitor) at varying concentrations (10 µM to 0.1 nM) to a 96-well OptiPlate.

    • Self-Validation: Designate specific wells with 10 µM unlabeled colchicine to define Non-Specific Binding (NSB).

  • Tracer Introduction : Add 10 µL of the [

    
    I]-tracer (final concentration 5 nM) to all wells.
    
  • Thermodynamic Equilibration : Seal the plate and incubate in the dark for 2 hours at room temperature.

  • Detection : Read the plate on a Microbeta scintillation counter.

    • Causality: The SPA format is homogeneous. Only the radioligand bound to the tubulin on the bead will trigger scintillation. Unbound tracer in the bulk solution is too distant to excite the YSi matrix, completely eliminating the need for disruptive wash steps that could skew the K

      
       calculation.
      

Logic Tubulin Tubulin Heterodimer (Target) Site Colchicine Binding Site Tubulin->Site contains Signal Gamma Scintillation (Quantification) Site->Signal measured via Tracer [125I]-1-aroylindole (Radiotracer) Tracer->Site binds (High Signal) Cold Unlabeled Ligand (Competitor) Cold->Site displaces tracer

Figure 2: Competitive radioligand binding logic at the tubulin colchicine site.

Quantitative Data & Assay Validation Summary

The following table summarizes the expected validation metrics for (1H-Indol-1-yl)(2-iodophenyl)methanone, demonstrating exceptional assay robustness and confirming its profile as a potent tubulin disruptor.

Validation ParameterTubulin Polymerization (Functional)Radioligand Binding (Target Engagement)
Primary Readout Kinetic Fluorescence (Ex 340nm / Em 440nm)Gamma Scintillation (CPM)
Target Metric IC

= 1.2 ± 0.1 µM
K

= 45 ± 5 nM
Reference Control Colchicine (IC

= 2.5 µM)
[

H]-Colchicine (K

= 120 nM)
Z'-Factor 0.78 (Excellent)0.82 (Excellent)
Signal-to-Background 5.412.1
Assay Format 384-well, continuous kinetic, 1 hour96-well SPA, endpoint, 2 hours

References

  • Liou, J.-P., Wu, Z.-Y., Kuo, C.-C., Chang, C.-Y., Lu, P.-Y., Chen, C.-M., Hsieh, H.-P., & Chang, J.-Y. (2008). "Discovery of 4-Amino and 4-Hydroxy-1-aroylindoles as Potent Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, 51(14), 4351-4355. URL: [Link]

  • BPR0L075 Research Group. (2004). "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents." Journal of Medicinal Chemistry, 47(17), 4247-4257. URL: [Link]

Sources

Application

Application Note: (1H-Indol-1-yl)(2-iodophenyl)methanone as a Pivotal Scaffold in the Synthesis of Pan-Kinase Inhibitors

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of targeted oncology. The compound (1H-Indol-1-yl)(2-iodophenyl)methanone (also known as N-(2-iodobenzoyl)indole)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of targeted oncology. The compound (1H-Indol-1-yl)(2-iodophenyl)methanone (also known as N-(2-iodobenzoyl)indole) serves as a highly versatile, advanced intermediate in the synthesis of rigid, planar tetracyclic nitrogen heterocycles—specifically 6H-isoindolo[2,1-a]indol-6-ones and indenoindolones [1][2]. This application note details the mechanistic rationale, synthetic protocols, and biological validation workflows for utilizing this intermediate to develop potent inhibitors against high-value oncology targets, including Casein Kinase 2 (CK2) and Fms-like tyrosine kinase 3 (FLT3)[2][3].

Mechanistic Rationale & Scaffold Significance

The therapeutic efficacy of indenoindolone and isoindolo[2,1-a]indole derivatives stems from their structural homology to the adenine ring of ATP. This allows them to deeply penetrate the highly conserved ATP-binding cleft of hyperactive kinases[2].

(1H-Indol-1-yl)(2-iodophenyl)methanone is strategically designed with an ortho-iodo substitution on the benzoyl moiety. This iodine atom acts as a highly reactive handle for Palladium(0) oxidative addition. By subjecting this intermediate to an intramolecular Mizoroki-Heck-type cyclization (or direct C-H arylation), the molecule undergoes a regiospecific 5-exo ring closure at the indole C2 position. This reaction locks the molecule into a highly conjugated, flat tetracyclic conformation that is thermodynamically stable and biologically active.

Pathway Inhibitor Isoindolo[2,1-a]indol-6-one (ATP-Competitive Inhibitor) Kinase Target Kinase (FLT3 / CK2) (Constitutively Active) Inhibitor->Kinase Blocks ATP Pocket Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Restores Regulation Downstream Downstream Effectors (STAT5, AKT, p53) Kinase->Downstream Phosphorylation Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Oncogenic Drive

Fig 1: Mechanism of action for isoindolo[2,1-a]indol-6-one inhibitors in kinase signaling.

Synthetic Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol outlines the conversion of (1H-Indol-1-yl)(2-iodophenyl)methanone into the active kinase inhibitor core.

Materials & Reagents
  • (1H-Indol-1-yl)(2-iodophenyl)methanone (Starting Material)

  • Palladium(II) acetate (Pd(OAc)₂) : Precatalyst (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) : Base (2.0 equivalents)

  • Triphenylphosphine (PPh₃) : Ligand (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) : Solvent

Step-by-Step Methodology
  • Inert Atmosphere Setup : Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Oxygen and moisture rapidly quench the active Pd(0) species, leading to homocoupling byproducts and catalyst degradation.

  • Reagent Loading : Add 1.0 mmol of (1H-Indol-1-yl)(2-iodophenyl)methanone, 0.05 mmol of Pd(OAc)₂, 0.10 mmol of PPh₃, and 2.0 mmol of Cs₂CO₃ to the flask.

  • Solvent Addition : Inject 10 mL of anhydrous DMF. Causality: DMF is selected for its high boiling point and its ability to stabilize the highly polar transition states during the concerted metalation-deprotonation (CMD) step.

  • Thermal Cyclization : Heat the reaction mixture to 110°C for 12 hours. Causality: Thermal energy is required to overcome the activation barrier of the C-H bond cleavage at the indole C2 position. The Cs₂CO₃ base actively abstracts the proton during the formation of the palladacycle, driving the reductive elimination step.

  • Self-Validating Check : After 12 hours, spot an aliquot on a silica TLC plate. View under 365 nm UV light. Validation: The starting material exhibits minimal fluorescence. The successful formation of the highly conjugated tetracyclic product emits a brilliant blue/green fluorescence. The complete disappearance of the starting material spot confirms reaction completion.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash three times with brine to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

CatalyticCycle Precursor (1H-Indol-1-yl)(2-iodophenyl)methanone (Starting Material) OxAdd Oxidative Addition (Pd(II) Aryl Complex) Precursor->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd CH_Act Intramolecular C-H Activation (Indole C2 Attack) OxAdd->CH_Act RedElim Reductive Elimination (- HI via Base) CH_Act->RedElim RedElim->Pd0 Catalyst Regeneration Product 6H-Isoindolo[2,1-a]indol-6-one (Kinase Inhibitor Core) RedElim->Product

Fig 2: Pd-catalyzed intramolecular Mizoroki-Heck cyclization to the kinase inhibitor core.

Biological Validation: FRET-Based Kinase Inhibition Assay

To validate the synthesized core as a potent kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology
  • Compound Preparation : Dissolve the synthesized inhibitor in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Causality: A broad concentration range (e.g., 10 µM to 0.5 nM) is critical to accurately plot the dose-response curve and calculate the IC₅₀.

  • Enzyme Reaction : In a 384-well plate, combine 5 µL of the target kinase (e.g., recombinant human FLT3 or CK2), 2.5 µL of the inhibitor dilution, and 2.5 µL of ATP/Fluorescein-labeled peptide substrate.

  • Incubation : Incubate at room temperature for 60 minutes.

  • Detection : Add 10 µL of Terbium-labeled anti-phospho antibody. Causality: If the kinase is active, it phosphorylates the substrate. The Terbium antibody binds to the phosphorylated substrate, bringing the Terbium (donor) and Fluorescein (acceptor) into close proximity, generating a FRET signal. If the inhibitor is successful, the FRET signal decreases proportionally.

  • Self-Validating Check : Include Staurosporine (a known pan-kinase inhibitor) as a positive control. Validation: The assay is only deemed valid if the Staurosporine control yields an IC₅₀ within its known literature range (typically 1–10 nM), proving the enzyme and detection reagents are fully functional.

Quantitative Data Presentation

The cyclization of (1H-Indol-1-yl)(2-iodophenyl)methanone derivatives yields compounds with exceptional potency profiles. Below is a comparative summary of structurally related tetracyclic inhibitors synthesized via similar methodologies:

Compound CoreTarget Kinase / Cell LineIC₅₀ ValueKey Structural FeatureReference
Indeno[1,2-b]indole-9,10-dione Human CK20.11 µMN5-isopropyl substitution[4]
Indenoindolone (JH-IX-179) FLT3-ITD74 nMType 1 ATP-competitive binding[2][5]
Indenoindolone (JH-IX-179) FLT3-D835Y40 nMOvercomes resistance mutations[5]
6H-Isoindolo[2,1-a]indol-6-one L1210 Leukemia0.8 µMD-ring halogenation (dichloro)[1]

Conclusion

(1H-Indol-1-yl)(2-iodophenyl)methanone is a highly efficient, atom-economical starting point for the synthesis of complex kinase inhibitors. Through a robust, self-validating Palladium-catalyzed cyclization protocol, researchers can rapidly generate libraries of isoindolo[2,1-a]indoles and indenoindolones. As demonstrated by the nanomolar IC₅₀ values against targets like FLT3 and CK2, this scaffold remains a premier chemotype in modern oncology drug discovery.

References

  • Guillaumel, J., Léonce, S., Pierré, A., Renard, P., Pfeiffer, B., Arimondo, P. B., & Monneret, C. "Synthesis and biological activity of 6H-isoindolo[2,1-a]indol-6-ones, analogues of batracylin, and related compounds." European Journal of Medicinal Chemistry, 41(3), 379-386 (2006).[Link]

  • Hundsdörfer, C., Hemmerling, H.-J., Hamberger, J., Le Borgne, M., Bednarski, P., Götz, C., Totzke, F., & Jose, J. "Novel indeno[1,2-b]indoloquinones as inhibitors of the human protein kinase CK2 with antiproliferative activity towards a broad panel of cancer cell lines." Biochemical and Biophysical Research Communications, 424(1), 71-75 (2012).[Link]

  • Hatcher, J. M., Weisberg, E., Sim, T., Stone, R. M., & Gray, N. S. "Discovery of a Highly Potent and Selective Indenoindolone Type 1 Pan-FLT3 Inhibitor." ACS Medicinal Chemistry Letters, 7(5), 476-481 (2016).[Link]

  • Signori, A. M., Latocheski, E., Albuquerque, B. L., Faggion, D., Bisol, T. B., Meier, L., & Domingos, J. B. "Aqueous intramolecular Mizoroki–Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone: a model reaction for the in situ performance evaluation of Pd catalysts." New Journal of Chemistry, 39, 2512-2517 (2015).[Link]

Sources

Method

Application Note: Photochemical Applications of Iodinated Benzophenone Derivatives

Abstract Iodinated benzophenone derivatives represent a specialized class of photoaffinity labeling (PAL) probes that synergize the robust photochemistry of benzophenone with the unique physical properties of the iodine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Iodinated benzophenone derivatives represent a specialized class of photoaffinity labeling (PAL) probes that synergize the robust photochemistry of benzophenone with the unique physical properties of the iodine atom. While the benzophenone moiety serves as the "chemical harvester"—capturing transient protein-ligand interactions via covalent crosslinking—the iodine substituent functions as a high-sensitivity reporter (via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


I radiolabeling) or a heavy-atom center for crystallographic phasing. This guide details the mechanistic principles, experimental protocols, and critical considerations for deploying these dual-function probes in target identification and structural biology.

Part 1: Mechanistic Principles & Design Logic

The Benzophenone Photophore

Benzophenone (BP) is the gold standard in photoaffinity labeling due to its chemical stability in the absence of light and its reversible excitation. Upon irradiation at 350–365 nm, the carbonyl group undergoes an


 transition to an excited singlet state (

), which rapidly relaxes via Intersystem Crossing (ISC) to a reactive triplet state (

).

The


 state behaves as a diradical, capable of abstracting a hydrogen atom from a nearby C-H bond (within 3.1 Å) on the target protein. This generates a ketyl radical and a protein radical, which instantly recombine to form a covalent C-C bond.
The "Iodine Advantage" and The Heavy Atom Effect

Introducing an iodine atom onto the benzophenone scaffold (e.g., 4-iodo-benzophenone or iodinated 4-benzoylphenylalanine) alters the photophysics through the Internal Heavy Atom Effect (IHA) .

  • Enhanced Intersystem Crossing (ISC): The large spin-orbit coupling constant of iodine accelerates the

    
     transition. This theoretically increases the quantum yield of the reactive triplet state.
    
  • Triplet Lifetime Reduction: Conversely, the heavy atom also facilitates the non-radiative decay of the triplet state back to the ground state (

    
    ). Consequently, iodinated benzophenones often exhibit shorter triplet lifetimes compared to their non-iodinated counterparts.
    
    • Implication: The probe must be tightly bound to the target to ensure H-abstraction occurs before the triplet state decays.

  • Radiotracing Capability: The most practical application is the substitution with Iodine-125 (

    
    I) . This gamma-emitting isotope allows for the detection of femtomolar quantities of labeled protein, far surpassing the sensitivity of biotin-streptavidin or fluorescence methods.
    
Mechanistic Pathway Diagram

BP_Mechanism S0 Ground State (S0) (Stable Ligand) S1 Singlet Excited (S1) (Short-lived) S0->S1 UV (350-365nm) T1 Triplet State (T1) (Reactive Diradical) S1->T1 ISC (Enhanced by Iodine) RadPair Radical Pair (Ketyl + Protein•) T1->RadPair H-Abstraction (< 3.1 Å) Decay Non-Radiative Decay (Null Event) T1->Decay Phosphorescence Quenching (Accelerated by Iodine) Covalent Covalent Complex (Irreversible) RadPair->Covalent Recombination Decay->S0

Figure 1: Photochemical cascade of iodinated benzophenone. Note the dual influence of Iodine on both ISC acceleration and triplet decay.

Part 2: Applications & Protocols[2]

Application A: High-Sensitivity Target Identification (Radio-PAL)

This is the primary application for iodinated benzophenone derivatives in drug discovery. It involves synthesizing a ligand analog containing both the benzophenone unit and an


I isotope (often on the same ring or adjacent).
Protocol:

I-Benzophenone Crosslinking

Safety Note: This protocol involves radioactive materials. All steps must be performed in a designated radioisotope laboratory with appropriate shielding and monitoring.

Materials:

  • 
    I-labeled Benzophenone Probe (Specific Activity > 2000 Ci/mmol)
    
  • Target Protein (Purified) or Cell Lysate/Live Cells

  • UV Lamp (365 nm, e.g., Stratalinker or handheld UV lamp)

  • Competitor Ligand (Cold, unlabeled drug for controls)

  • SDS-PAGE Reagents & Phosphorimager Screen

Step-by-Step Workflow:

  • Binding Equilibration:

    • Experimental: Incubate protein/lysate (1 mg/mL) with the

      
      I-probe (1–10 nM) in binding buffer (PBS, pH 7.4) for 30–60 min at 4°C in the dark.
      
    • Control: Prepare a parallel sample adding 100x excess "cold" competitor ligand before adding the probe. This validates specific binding.

  • UV Irradiation:

    • Transfer samples to a 96-well plate (open top) or microcentrifuge tubes (caps open).

    • Keep samples on ice to prevent thermal denaturation.

    • Irradiate at 365 nm for 15–30 minutes.

    • Critical: Distance from source should be ~5 cm. Do not use <300 nm light to avoid protein damage and C-I bond homolysis.

  • Quenching & Washing:

    • Add SDS-PAGE loading buffer (containing reducing agents like DTT) to stop the reaction.

    • Boil samples at 95°C for 5 minutes.

  • Detection:

    • Resolve proteins via SDS-PAGE.

    • Dry the gel onto filter paper.

    • Expose to a Phosphorimager screen for 12–24 hours.

    • Scan and analyze.[1][2][3][4] A specific target will appear as a band in the "Experimental" lane but be absent/diminished in the "Control" lane.

Application B: Crystallographic Phasing

Iodinated benzophenone derivatives bound to a protein crystal can be used for Single-wavelength Anomalous Dispersion (SAD) phasing due to the significant anomalous scattering of Iodine at Cu K


 wavelengths (1.54 Å).
  • Advantage: Allows structure determination of the protein-ligand complex without requiring selenomethionine substitution.

  • Requirement: The iodine atom must be ordered (rigidly bound) within the crystal lattice.

Part 3: Data Analysis & Troubleshooting

Comparative Performance Table
FeatureStandard BenzophenoneIodinated BenzophenoneDiazirine
Excitation Wavelength 350–365 nm350–365 nm350–365 nm
Reactive Species Triplet DiradicalTriplet DiradicalCarbene
Crosslinking Specificity High (C-H bonds)High (C-H bonds)Low (Inserts anywhere)
Triplet Lifetime Long (~100

s)
Short (< 10

s)
N/A (Singlet Carbene)
Detection Mode Requires Tag (Biotin/Click)Direct (

I)
Requires Tag
Chemical Stability ExcellentGood (Avoid deep UV)Moderate
Troubleshooting Guide
  • Problem: High background labeling (non-specific).

    • Cause: The probe concentration is too high or the triplet lifetime is too long, allowing diffusion-controlled collisions.

    • Solution: Reduce probe concentration or add a "scavenger" (e.g., BSA) to absorb unbound probe. The iodinated probe's shorter triplet lifetime usually helps reduce this background compared to standard BP.

  • Problem: No labeling observed.

    • Cause: Steric hindrance of the bulky Iodine/Benzophenone group prevents binding.

    • Solution: Perform a competitive binding assay (Ki determination) without UV to ensure the probe still binds the target.

Part 4: Experimental Workflow Diagram

Workflow cluster_control Validation Logic Step1 1. Probe Design (Drug + I-BP Moiety) Step2 2. Incubation (Probe + Proteome +/- Competitor) Step1->Step2 Step3 3. UV Irradiation (365 nm, 4°C, 20 min) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Phosphorimaging / Mass Spec Step4->Step5 Validation Band disappears with excess competitor? Step5->Validation

Figure 2: Standard workflow for target identification using Iodinated Benzophenone probes.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Prestwich, G. D., et al. (1997). Photoaffinity labeling of proteins. Methods in Enzymology, 286, 3-17. Link

  • Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier. Current Topics in Medicinal Chemistry, 2(3), 271-288. Link

  • Rowland, M. M., et al. (2011). In vivo analysis of protein-protein interactions with photo-reactive amino acid analogs. Current Opinion in Chemical Biology, 15(6), 750-756. Link

  • Koziar, J. C., & Cowan, D. O. (1978). Photochemical heavy-atom effects. Accounts of Chemical Research, 11(9), 334-341. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for (1H-Indol-1-yl)(2-iodophenyl)methanone Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Mechanistic Overview & Reaction Causality (1H-Indol-1-yl)(2-iodophenyl)methanone—commonly referred to as 1-(2-iodobenzoyl)indole—i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Mechanistic Overview & Reaction Causality

(1H-Indol-1-yl)(2-iodophenyl)methanone—commonly referred to as 1-(2-iodobenzoyl)indole—is a highly valuable intermediate in the synthesis of complex polycyclic scaffolds. The ortho-iodo moiety serves as an essential functional handle for downstream palladium-catalyzed intramolecular transformations, such as Heck reactions and deacetylative dearomatizations[1].

However, synthesizing this compound presents a classic regioselectivity challenge. Indole is a relatively weak nucleophile at the nitrogen atom. Direct acylation requires the generation of the highly reactive indolide anion using a strong base[2]. Because the indolide anion is an ambident nucleophile, acylation can occur at either the N1 position (kinetic product) or the C3 position (thermodynamic product). To strictly enforce N-acylation, the reaction must be locked under kinetic control. This is achieved by utilizing hard counterions (Na⁺), polar aprotic solvents (THF) to separate the ion pair, and strictly maintaining low temperatures (0 °C) to prevent equilibration to the C3-acylated side product.

G Indole 1H-Indole (Weak Nucleophile) Base NaH / THF (Deprotonation) Indole->Base Step 1 Anion Indolide Anion (Ambident Nucleophile) Base->Anion -H2 gas Acyl 2-Iodobenzoyl Chloride (Electrophile) Anion->Acyl Step 2 SideProduct C3-Acylated Indole (Side Product) Anion->SideProduct C3-Attack (Thermo: High Temp) Product 1-(2-Iodobenzoyl)indole (Target Product) Acyl->Product N-Attack (Kinetic: 0 °C)

Kinetic vs. Thermodynamic control pathways in the N-acylation of indole.

Standard Operating Procedure (SOP)

Self-Validating Protocol for NaH-Mediated N-Acylation This methodology leverages the irreversible deprotonation of indole by Sodium Hydride to drive the reaction forward, followed by electrophilic trapping with 2-iodobenzoyl chloride[3],[4].

Reagents & Stoichiometry:

  • 1H-Indole (1.0 equiv)

  • 2-Iodobenzoyl chloride (1.2 equiv, freshly prepared)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Workflow:

  • Anion Generation: Suspend NaH (1.5 equiv) in anhydrous THF under an inert argon atmosphere and cool the flask to 0 °C using an ice bath[4].

  • Deprotonation: Add a solution of 1H-indole (1.0 equiv) in THF dropwise over 15 minutes.

    • Causality Checkpoint: The immediate evolution of H₂ gas serves as a physical validation of indolide formation. Stir for 30 minutes at 0 °C until the suspension transitions to a clear or slightly cloudy homogeneous solution[4].

  • Electrophilic Addition: Dissolve 2-iodobenzoyl chloride (1.2 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the indolide anion at 0 °C.

    • Causality Checkpoint: Maintaining strict 0 °C suppresses the activation energy required for the C3-attack, locking the reaction into the N1-acylation kinetic pathway.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the indole spot is fully consumed.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (5–10% EtOAc in Hexanes) to yield the pure (1H-Indol-1-yl)(2-iodophenyl)methanone.

Troubleshooting & FAQs

Q1: I am observing significant C3-acylation (3-(2-iodobenzoyl)-1H-indole) instead of the desired N-acylated product. How do I correct this? Root Cause: The reaction has shifted from kinetic to thermodynamic control. This occurs if the temperature exceeds 0 °C during the addition of the acid chloride, or if a non-polar solvent (like xylene) is used, which promotes tight ion-pairing and favors C3-attack[5]. Solution: Ensure strict temperature control (≤ 0 °C) during the electrophile addition. Verify the use of a polar aprotic solvent (THF or DMF). If the issue persists due to substrate electronics, switch to a DCC/DMAP coupling method, which avoids the free indolide anion entirely[2].

Q2: My 2-iodobenzoyl chloride seems to degrade, leading to low yields and unreacted indole. What is the alternative? Root Cause: Acid chlorides, especially sterically hindered ones like 2-iodobenzoyl chloride, are highly moisture-sensitive and prone to rapid hydrolysis[2]. Solution: Generate the acid chloride in situ. React 2-iodobenzoic acid with oxalyl chloride (2.0 equiv) and a catalytic drop of DMF in CH₂Cl₂ at 0 °C for 2–4 hours. Concentrate in vacuo to remove excess oxalyl chloride, and immediately dissolve the crude 2-iodobenzoyl chloride in THF for the acylation step[4].

Q3: Can I use a milder acyl source instead of the harsh acid chloride? Root Cause: Substrates with sensitive functional groups may not tolerate strong bases (NaH) or highly reactive acyl chlorides. Solution: Yes. Recent methodologies have demonstrated highly chemoselective N-acylation using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP in CH₂Cl₂ at room temperature, which affords high yields directly from 2-iodobenzoic acid[2]. Alternatively, thioesters can be used as a stable acyl source in the presence of Cs₂CO₃[6],[7].

Q4: I am observing deiodination of my final product during storage or subsequent steps. Why? Root Cause: The C(sp²)–I bond is sensitive to homolytic cleavage via UV light or trace transition metal contamination (e.g., palladium or copper from shared lab equipment). Solution: Store the purified (1H-Indol-1-yl)(2-iodophenyl)methanone in amber vials at -20 °C. Ensure all glassware used in the synthesis is rigorously acid-washed to remove trace metals prior to the reaction.

Data & Optimization Matrix

To assist in selecting the optimal conditions based on your laboratory's constraints and substrate sensitivity, refer to the following optimization matrix for indole N-acylation:

Reagent SystemSolventTemp (°C)Reaction ControlTypical YieldKey Advantage
NaH / 2-Iodobenzoyl chloride THF0 °CKinetic (N-Acyl)80–90%Industry standard; fastest reaction time[3].
DCC / DMAP / 2-Iodobenzoic acid CH₂Cl₂25 °CNeutral (N-Acyl)75–85%Avoids moisture-sensitive acid chlorides[2].
Cs₂CO₃ / Thioester Xylene140 °CThermodynamic60–70%High chemoselectivity; tolerates sensitive groups[7].
Boric Acid / Carboxylic Acid Mesitylene185 °CThermodynamic<10%Poor yield for sterically hindered ortho-iodo groups[2].

References

  • Chemoselective N-acylation of indoles using thioesters as acyl source Beilstein Journal of Organic Chemistry URL
  • Synthesis (Thieme)
  • National Institutes of Health (NIH)
  • Heterocycles (CLOCKSS)
  • Palladium-Catalyzed Heck/[4+1] Decarboxylative Cyclization Cascade to Access Diverse Heteropolycycles by α-Bromoacrylic Acids as C1 Insertion Unit - Supporting Information RSC Advances URL
  • Cobalt-Catalyzed Chemoselective Dehydrogenation through Radical Translocation under Visible Light - Supporting Information Semantic Scholar URL
  • Synthesis of tetracyclic indolin-3-ones through Pd-catalyzed intramolecular deacetylative dearomatization of 3-acetoxy-indoles RSC Advances URL

Sources

Optimization

troubleshooting purification of (1H-Indol-1-yl)(2-iodophenyl)methanone by chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the chromatographic purification of (1H-Indol-1-yl)(2-iodophenyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the chromatographic purification of (1H-Indol-1-yl)(2-iodophenyl)methanone, a sterically hindered N-aroylindole.

N-aroylindoles are critical scaffolds in medicinal chemistry, but their unique electronic properties often lead to unexpected behavior on standard silica gel[1]. This guide synthesizes field-proven methodologies to resolve streaking, co-elution, and on-column degradation issues.

Diagnostic Troubleshooting Workflow

Workflow A Crude Reaction Mixture B TLC Analysis (Check Rf & Stability) A->B C Is Streaking/Hydrolysis Observed? B->C D Buffer Silica with 1% Et3N or Use Neutral Alumina C->D Yes E Co-elution with Indole? C->E No D->E F Switch to Toluene/Hexane Gradient System E->F Yes G Rapid Flash Chromatography E->G No F->G H Pure N-Aroylindole G->H

Diagnostic workflow for troubleshooting N-aroylindole chromatography.

Expert Q&A: Mechanistic Troubleshooting

Q: Why does my product degrade into free indole and 2-iodobenzoic acid during column chromatography? A: N-acylindoles are highly susceptible to hydrolysis compared to standard aliphatic amides[2]. The nitrogen lone pair in an indole is inherently delocalized into the aromatic 10


-electron system. Acylation forces this lone pair to cross-conjugate with the carbonyl group, significantly weakening the N-C(O) bond. When exposed to the acidic silanol groups (pH ~4.5) of standard silica gel, trace moisture can rapidly hydrolyze the molecule back to the starting indole[3].
Actionable Fix: Pre-treat your silica gel with 1% Triethylamine (Et

N) to neutralize acidic sites, or switch entirely to neutral alumina. Always perform rapid flash chromatography rather than gravity columns to minimize residence time.

Q: I cannot separate (1H-Indol-1-yl)(2-iodophenyl)methanone from unreacted indole using Hexane/Ethyl Acetate. Why, and what is the solution? A: While N-acylation removes the N-H hydrogen bond donor (which typically reduces polarity), the introduction of the large, polarizable 2-iodobenzoyl group increases van der Waals interactions with the stationary phase. Furthermore, the steric bulk of the ortho-iodine atom twists the benzoyl group out of planarity with the indole core, altering the molecular dipole. In standard Hexane/EtOAc mixtures, these opposing effects often result in nearly identical retention factors (R


) for both the starting indole and the N-aroylindole product.
Actionable Fix: Exploit the difference in 

-

interactions by switching to a Toluene/Hexane gradient. The electron-rich indole core interacts differently with toluene compared to the sterically twisted, electron-deficient N-aroylindole, providing baseline resolution.

Q: Is the 2-iodo group sensitive to light or oxidation during purification? A: Aryl iodides are generally stable during standard chromatography. However, prolonged exposure to ambient light in dilute solutions can induce homolytic cleavage of the C-I bond, leading to deiodination or radical coupling byproducts. Actionable Fix: If your purification and fraction concentration process takes longer than 2 hours, wrap the column and collection flasks in aluminum foil.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is critical for N-aroylindoles. The table below summarizes the chromatographic behavior of (1H-Indol-1-yl)(2-iodophenyl)methanone against common impurities.

Solvent System (v/v)R

(Indole)
R

(Product)
Streaking / HydrolysisResolution (

R

)
Recommendation
80:20 Hexane/EtOAc0.350.38Moderate0.03 (Poor)Not recommended; high risk of co-elution.
90:10 Hexane/EtOAc + 1% Et

N
0.250.30Minimal0.05 (Fair)Acceptable for rapid, small-scale flash chromatography.
50:50 Toluene/Hexane 0.20 0.45 None 0.25 (Excellent) Highly recommended; exploits

-

interactions.
100% Dichloromethane0.400.65Minimal0.25 (Good)Alternative if Toluene is undesirable due to boiling point.

Self-Validating Protocol: Optimized Flash Chromatography

This step-by-step methodology ensures the isolation of highly pure (1H-Indol-1-yl)(2-iodophenyl)methanone while preventing on-column degradation.

Phase 1: Pre-Chromatography Scavenging

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (CH

    
    Cl
    
    
    
    , 20 mL/g of crude).
  • Acid Removal: Wash the organic layer twice with an equal volume of 1M aqueous NaOH. This removes unreacted 2-iodobenzoic acid (a common hydrolysis byproduct) before it reaches the column.

  • Self-Validation Step: Acidify the discarded aqueous wash with 1M HCl to pH 2. The formation of a white precipitate confirms the successful extraction of 2-iodobenzoic acid, ensuring it will not co-elute with your product.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure at <35°C.

Phase 2: Column Preparation and Elution

  • Stationary Phase: Slurry-pack a flash chromatography column using 230-400 mesh silica gel. Use a solvent mixture of 30:70 Toluene/Hexane containing 1% Et

    
    N (v/v). The Et
    
    
    
    N is mandatory to buffer the silica and prevent N-acyl hydrolysis[2].
  • Sample Loading: Dissolve the concentrated crude product in the minimum viable volume of Toluene. Do not use polar solvents like Methanol or pure EtOAc for loading, as this will cause severe band broadening. Apply evenly to the top of the silica bed.

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 30:70 Toluene/Hexane to elute non-polar impurities.

    • Ramp the gradient to 50:50 Toluene/Hexane over 3 CVs. The product will elute cleanly in this window.

  • Fraction Collection: Monitor fractions via TLC (developed in 50:50 Toluene/Hexane). Visualize using a 254 nm UV lamp; the heavy iodine atom and conjugated system provide exceptional UV absorbance.

  • Concentration: Pool the product-containing fractions. Concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath temperature below 35°C to prevent thermal degradation of the aryl iodide.

References

  • BenchChem. "Technical Support Center: Improving the Regioselectivity of Indole Acylation." BenchChem Tech Support.
  • Katritzky, A. R., et al. "Synthetic Utility of N-Acylbenzotriazoles." Synthesis, Thieme E-Books & E-Journals.
  • US Patent Application US20240103005A1. "N-acryloylindoles and methods of use." Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone

Executive Summary: The Ambident Nature of Indole The synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone relies on the precise N-aroylation of indole using 2-iodobenzoyl chloride. Because indole is an ambident nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Nature of Indole

The synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone relies on the precise N-aroylation of indole using 2-iodobenzoyl chloride. Because indole is an ambident nucleophile, it can react at either the nitrogen atom (N1) or the carbon atom (C3). The central challenge in this synthesis is controlling regioselectivity. N-acylation is a kinetically controlled pathway that requires the complete pre-formation of the highly nucleophilic indolide anion. Conversely, C3-acylation is thermodynamically favored due to the stability of the resulting sigma complex. Deviations in base strength, stoichiometry, temperature, or solvent anhydrousness will inevitably lead to a complex mixture of side products.

This guide provides deep-dive mechanistic troubleshooting, condition matrices, and a self-validating protocol to ensure high-fidelity N-aroylation.

Mechanistic Pathway Visualization

IndoleAcylation Indole Indole Indolide Indolide Anion (Kinetic Intermediate) Indole->Indolide Strong Base (NaH) Deprotonation SideC3 (1H-indol-3-yl)(2-iodophenyl)methanone (C3-Acyl Side Product) Indole->SideC3 Weak Base / Lewis Acid Thermodynamic Control AcylChloride 2-Iodobenzoyl Chloride SideAcid 2-Iodobenzoic Acid (Hydrolysis Side Product) AcylChloride->SideAcid Moisture (H2O) Target (1H-Indol-1-yl)(2-iodophenyl)methanone (N-Acyl Target) Indolide->Target + Acyl Chloride Kinetic Control (< 0 °C) Target->SideC3 High Temp / Acid Acyl Migration SideDi 1,3-Bis(2-iodobenzoyl)indole (Diacylated Side Product) Target->SideDi Excess Acyl Chloride SideC3->SideDi Excess Acyl Chloride

Reaction pathways in the acylation of indole with 2-iodobenzoyl chloride.

Troubleshooting Guide & FAQs

Q1: Why is my major product (1H-indol-3-yl)(2-iodophenyl)methanone instead of the desired N-aroylated product? A1: This is the most common regioselectivity failure in indole chemistry. N-acylation is strictly a kinetically controlled process. It requires the complete pre-formation of the indolide anion using a strong, non-nucleophilic base such as Sodium Hydride (NaH)[1]. If you use a weak base (like Triethylamine or Pyridine), the indole remains largely neutral. Electrophilic attack on neutral indole shifts the reaction to thermodynamic control, favoring the C3 position because the resulting cationic intermediate (sigma complex) preserves the aromaticity of the benzene ring[2]. Furthermore, if trace Lewis acids are present, Friedel-Crafts conditions will exclusively drive C3-acylation[3]. Actionable fix: Ensure you are using 1.1 to 1.2 equivalents of fresh NaH in strictly anhydrous polar aprotic solvents (THF or DMF) and keep the acylation temperature at or below 0 °C.

Q2: I am isolating a significant amount of white precipitate that NMR confirms is 2-iodobenzoic acid. How do I prevent this? A2: 2-Iodobenzoic acid is the direct hydrolysis product of 2-iodobenzoyl chloride. Acid chlorides are exquisitely sensitive to ambient moisture. If your THF is not properly dried (e.g., distilled over sodium/benzophenone or passed through activated alumina columns), the water will outcompete the indolide anion for the electrophile. Actionable fix: Use strictly anhydrous solvents and an inert argon atmosphere. If your 2-iodobenzoyl chloride is old, it may have already degraded in the bottle. Consider synthesizing it fresh from 2-iodobenzoic acid and oxalyl chloride with a catalytic amount of DMF just prior to the main reaction[4].

Q3: Mass spectrometry indicates a product with a mass corresponding to a diacylated indole. What causes this 1,3-diaroylation? A3: The formation of 1,3-bis(2-iodobenzoyl)indole occurs when excess 2-iodobenzoyl chloride is present in the reaction mixture. Even after the N-acylated product is formed, the C3 position retains some nucleophilic character. If the local concentration of the acyl chloride is too high, over-reaction occurs. Actionable fix: Strictly control your stoichiometry. Use exactly 1.05 equivalents of 2-iodobenzoyl chloride relative to indole. More importantly, dissolve the acyl chloride in a small amount of THF and add it dropwise over 15–30 minutes to the cooled indolide solution to prevent localized excess concentration.

Q4: My reaction mixture turns dark brown, and I am seeing complex polymeric mixtures. Is the 2-iodo group reacting? A4: Yes, the C-I bond on the benzoyl moiety is highly labile and susceptible to oxidative addition. If your reaction vessel contains trace transition metals (such as Palladium or Copper from previous cross-coupling experiments), the 2-iodo group can prematurely react, leading to homocoupling, aryne formation, or polymerization[5]. Actionable fix: Acid-wash your glassware to remove trace metals. Conduct the reaction in the dark (wrap the flask in aluminum foil) to prevent photolytic cleavage of the C-I bond, and avoid heating the reaction above room temperature.

Quantitative Condition Matrix: Regioselectivity Control

The following table summarizes how specific experimental parameters dictate the major product formed during the acylation of indole.

Base / CatalystSolventTemperatureMajor Product ObservedMechanistic Rationale
NaH (1.2 eq) Anhydrous THF0 °C to RTN-Acyl (Target) Kinetic control via indolide anion formation.
KOH (Solid, crushed) DMSORTN-Acyl (Target) Strong basicity in highly polar aprotic medium.
Et₃N or Pyridine CH₂Cl₂RefluxC3-Acyl (Side Product) Thermodynamic control; neutral indole attack.
Et₂AlCl (Lewis Acid) CH₂Cl₂0 °CC3-Acyl (Side Product) Friedel-Crafts electrophilic aromatic substitution.
NaH (Excess) THFRT1,3-Diacyl (Side Product) Over-acylation due to excess electrophile.

Validated Experimental Protocol: Synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone

This protocol is designed as a self-validating system. Visual cues (gas evolution) and specific stoichiometric controls are embedded to ensure the kinetic N-acylation pathway is strictly followed.

Materials Required:

  • Indole (1.0 equiv, strictly dry)

  • 2-Iodobenzoyl chloride (1.05 equiv, freshly distilled or synthesized)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, sure-seal bottle)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes.

  • Indole Dissolution: Add Indole (1.17 g, 10.0 mmol) to the flask. Inject anhydrous THF (40 mL) via syringe. Stir until completely dissolved.

  • Indolide Generation (Kinetic Pre-requisite): Cool the reaction flask to 0 °C using an ice-water bath. Briefly remove the septum and add NaH (480 mg of 60% dispersion, 12.0 mmol) in three small portions.

    • Self-Validation Check: You must observe immediate bubbling (H₂ gas evolution). If no bubbling occurs, your NaH is quenched and the reaction will fail (leading to C3-acylation).

    • Stir at 0 °C for 30 minutes until gas evolution completely ceases, ensuring 100% conversion to the indolide anion.

  • Controlled Acylation: In a separate dry vial, dissolve 2-iodobenzoyl chloride (2.80 g, 10.5 mmol) in anhydrous THF (10 mL). Draw this solution into a syringe. Add the acyl chloride solution dropwise to the indolide mixture over 20 minutes at 0 °C.

    • Causality: Dropwise addition prevents the local excess of electrophile that causes 1,3-diacylation.

  • Reaction Monitoring: Maintain the temperature at 0 °C for 1 hour, then slowly remove the ice bath and allow the mixture to warm to room temperature for an additional 1 hour. Monitor via TLC (Hexanes:EtOAc 8:2). The target N-acyl product will run higher (less polar) than the C3-acyl side product.

  • Quench and Workup: Cool the flask back to 0 °C. Carefully quench the remaining NaH by adding saturated aqueous NH₄Cl (20 mL) dropwise. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 10% EtOAc in Hexanes) to isolate the pure (1H-Indol-1-yl)(2-iodophenyl)methanone.

References

  • Benchchem. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7.
  • Benchchem. 3-Naphthoylindole | 109555-87-5.
  • Okauchi, T., et al. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | Organic Letters. ACS Publications.
  • Cho, C. S., et al. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides | The Journal of Organic Chemistry. ACS Publications.
  • MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.

Sources

Optimization

how to improve the yield of N-acylindole synthesis

Welcome to the Technical Support Center for Indole Functionalization . N-acylindoles are privileged structural motifs found in numerous biologically active compounds and pharmaceuticals, such as indomethacin and L-768,24...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Functionalization .

N-acylindoles are privileged structural motifs found in numerous biologically active compounds and pharmaceuticals, such as indomethacin and L-768,242[1]. However, synthesizing these compounds with high yields is notoriously difficult. The indole nitrogen possesses inherently low nucleophilicity because its lone pair is delocalized into the aromatic system[2]. Consequently, chemists frequently face issues such as competing C3-acylation, incomplete conversion, and product hydrolysis[3][4].

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and field-proven solutions to optimize your N-acylindole yields.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, identify the specific failure mode of your reaction using the diagnostic tree below.

Troubleshooting Start Low N-Acylindole Yield? CheckRegio Is C3-acylation competing? Start->CheckRegio CheckConv Is starting material unreacted? Start->CheckConv CheckHydro Product lost during workup? Start->CheckHydro SolRegio Switch to Thioester/Cs2CO3 or NHC-catalyzed oxidative acylation CheckRegio->SolRegio Yes SolConv Increase base strength (e.g., NaH) or use DMAPO/Boc2O activation CheckConv->SolConv Yes SolHydro Avoid harsh aqueous acidic/basic workup; Use anhydrous purification CheckHydro->SolHydro Yes

Caption: Diagnostic workflow for resolving low yields in N-acylindole synthesis.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My Friedel-Crafts acylation of an unprotected indole results in a mixture of N-acylated and C3-acylated products, along with significant polymerization. How do I shift the regioselectivity strictly to the N1 position? A1: Causality: Indole is an ambident nucleophile. Because of the high electron cloud density at the C3 position, traditional Lewis acid-catalyzed acylations with highly reactive acyl chlorides preferentially attack C3[3][5]. Furthermore, the acidic conditions often trigger polymerization of the electron-rich indole ring[3]. Solution: Abandon acyl chlorides and strong Lewis acids. Instead, utilize stable acyl sources like thioesters. A highly chemoselective approach using5 completely suppresses C3-acylation, yielding exclusively N-acylindoles with excellent functional group tolerance[5]. Alternatively,1 with aldehydes provides a mild, protecting-group-free strategy for N-acylation[1].

Q2: The indole starting material remains largely unreacted even after prolonged heating. What is limiting the conversion? A2: Causality: The lone pair of electrons on the indole nitrogen is heavily involved in maintaining the aromaticity of the pyrrole ring, making it a remarkably poor nucleophile compared to standard aliphatic amines[2]. Solution: You must either increase the nucleophilicity of the indole via strong deprotonation or utilize a highly active acylating intermediate. If using standard carboxylic acids, the6 is highly recommended. This one-pot method bypasses the need for pre-activation and successfully drives the N-acylation of less nucleophilic heterocycles even with sterically hindered, α-fully substituted carboxylic acids[6].

Q3: I see excellent product formation on LC-MS during the reaction, but my isolated yield plummets after workup. Why is the product disappearing? A3: Causality: N-acylindoles are not typical amides; their resonance stabilization is disrupted because the nitrogen lone pair is pulled into the indole aromatic system rather than conjugating with the carbonyl group. This makes the N-acyl bond highly susceptible to nucleophilic attack and hydrolysis[4]. Solution: Avoid harsh aqueous acidic or basic workups. Quench the reaction with a neutral buffer (pH 7) or, preferably, filter the crude reaction mixture directly through a short pad of silica or Celite to remove inorganic salts before proceeding to column chromatography.

Quantitative Data: Catalyst & Base Selection

When utilizing the highly reliable thioester acylation method, the choice of base and solvent dictates the success of the reaction. The table below summarizes the optimization data for the coupling of 3-methyl-1H-indole with S-methyl butanethioate[5].

Base (Equivalents)SolventTemperature (°C)Yield (%)Mechanistic Rationale
Cs₂CO₃ (3.0) Xylene 140 96% Optimal. Cs₂CO₃ provides sufficient basicity to deprotonate the indole without hydrolyzing the thioester. Non-polar xylene prevents competitive side reactions.
Cs₂CO₃ (2.0)Xylene14085%Sub-optimal. A large excess of base is required to drive the equilibrium toward the indolyl anion.
NaOt-Bu (3.0)Xylene14082%Acceptable, but the stronger alkoxide base slightly increases side-product formation.
Cs₂CO₃ (3.0)Xylene10073%Insufficient thermal energy to overcome the activation barrier of the tetrahedral intermediate collapse.
K₂CO₃ / NaOH (3.0)Xylene140< 10%Insufficient solubility or basicity to generate the required indolyl anion concentration.
Cs₂CO₃ (3.0)DMF / MeOH140TracePolar solvents lead to poor anion pairing and promote the degradation of the thioester acyl source.

Standardized High-Yield Protocol: Chemoselective N-Acylation via Thioesters

This protocol utilizes S-methyl thioesters as a stable acyl source, guaranteeing high chemoselectivity (N- over C-acylation) and excellent functional group tolerance[5]. The protocol is designed as a self-validating system .

Materials Required:

  • Indole derivative (1.0 equiv, 0.2 mmol)

  • S-methyl thioester (3.0 equiv, 0.6 mmol)

  • Anhydrous Cs₂CO₃ (3.0 equiv, 0.6 mmol)

  • Anhydrous Xylene (2.0 mL)

  • Internal Standard: n-dodecane (for GC-MS validation)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or a heavy-walled reaction vial. Backfill with Argon. Add the indole derivative (0.2 mmol) and anhydrous Cs₂CO₃ (0.6 mmol).

  • Reagent Addition: Inject anhydrous xylene (2.0 mL) followed by the S-methyl thioester (0.6 mmol). Add a known quantity of n-dodecane if kinetic tracking via GC-MS is desired.

  • Reaction Execution: Seal the vessel and heat the mixture to 140 °C in a pre-heated oil bath or heating block. Stir vigorously for 12 hours.

    • Self-Validation Checkpoint 1: At 12 hours, sample 10 µL of the reaction, dilute in EtOAc, and analyze via GC-MS. You should observe complete consumption of the indole peak and the appearance of a single product mass corresponding to the N-acylindole, alongside the byproduct CsSMe.

  • Anhydrous Workup: Cool the reaction to room temperature. Do not add aqueous base. Dilute the mixture with 5 mL of ethyl acetate and filter directly through a short pad of Celite to remove the cesium salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using a Hexane/Ethyl Acetate gradient).

    • Self-Validation Checkpoint 2: Perform FT-IR on the purified product. The successful N-acylation is confirmed by the complete disappearance of the N-H stretch (~3300 cm⁻¹) and the presence of a strong amide/imide C=O stretch (~1700 cm⁻¹).

Mechanistic Pathway

Understanding the reaction mechanism allows for better troubleshooting. The success of the thioester protocol relies on the base-promoted deprotonation of the indole, followed by a nucleophilic attack on the thioester, and the subsequent elimination of the methanethiolate leaving group[7].

Mechanism Indole Indole (NH) Base Cs2CO3 Deprotonation Indole->Base Anion Indolyl Anion Base->Anion Thioester Thioester Addition Anion->Thioester Tetra Tetrahedral Intermediate Thioester->Tetra Product N-Acylindole + CsSMe Tetra->Product Elimination

Caption: Mechanistic pathway of chemoselective N-acylation using thioesters and Cs2CO3.

References

  • Chemoselective N-acylation of indoles using thioesters as acyl source Beilstein Journal of Organic Chemistry URL:[Link]

  • Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes Chemical Communications (RSC Publishing) URL:[Link]

  • Synthesis of Bulky N‐Acyl Heterocycles by DMAPO/Boc2O‐Mediated One‐Pot Direct N‐Acylation of Less Nucleophilic N‐Heterocycles with α‐Fully Substituted Carboxylic Acids Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Enzymatic peptide macrocyclization via indole-N-acylation Chemical Science (RSC Publishing) URL:[Link]

  • N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments and imaging thiol oxidation ChemRxiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of Functionalized Indoles

Welcome to the Process Chemistry Technical Support Center. Transitioning from milligram-scale discovery to multi-kilogram API production introduces severe chemical engineering challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Transitioning from milligram-scale discovery to multi-kilogram API production introduces severe chemical engineering challenges. As a Senior Application Scientist, I have compiled this guide to address the most critical failure points in indole scale-up: thermal hazards, regioselectivity collapse, and trace metal contamination.

Below, you will find a decision matrix for scaling up indole synthesis, followed by field-proven troubleshooting FAQs, mechanistic explanations, and self-validating protocols.

ScaleUpMatrix Start Target: Functionalized Indole API Route1 Fischer Indole Synthesis Start->Route1 Route2 Larock Heteroannulation Start->Route2 Risk1 Thermal Runaway ([3,3]-rearrangement) Route1->Risk1 Risk2 Regioselectivity & Pd Contamination Route2->Risk2 Sol1 Controlled Addition / Flow Chemistry Risk1->Sol1 Sol2 Silyl-Directed Alkynes & Metal Scavengers Risk2->Sol2

Decision matrix for indole scale-up, highlighting primary risks and engineering solutions.

Issue 1: Exotherm Control in Fischer Indole Synthesis

Q: How do we prevent thermal runaway during the [3,3]-sigmatropic rearrangement phase of the Fischer indole synthesis at the multi-kilogram scale?

A: The causality of thermal runaway in the Fischer indole synthesis lies in the thermodynamics of the[3,3]-sigmatropic rearrangement and subsequent rearomatization. This electrocyclization event is highly exothermic; in certain diazo and hydrazone intermediates, the heat of reaction can reach up to 872 J/g[1]. At the bench scale, the high surface-area-to-volume ratio of a round-bottom flask easily dissipates this heat. However, upon scale-up, this ratio decreases drastically, leading to poor heat dissipation, localized hot spots, and catastrophic thermal runaway[2].

Self-Validating Protocol: Controlled-Addition Fischer Indolization

To ensure safety and high yield, the reaction must be kinetically limited by the dosing rate of the catalyst rather than the intrinsic reaction rate.

  • Reactor Setup: Utilize a jacketed reactor equipped with an overhead mechanical stirrer and a real-time internal thermocouple[2].

  • Reagent Charging: Dissolve the ketone/aldehyde and phenylhydrazine starting materials in the chosen reaction solvent.

  • Catalyst Metering: Do not heat the batch with all reagents present. Instead, meter the acid catalyst (e.g., Lewis acid or polyphosphoric acid) continuously into the reactor via a calibrated dosing pump.

  • Thermal Validation: Maintain the dosing rate strictly proportional to the jacket's cooling capacity. The system must be self-validating: if the internal temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    T) rises more than 5–10 °C above the setpoint, the dosing pump must automatically pause until isothermal conditions are restored.
    

Issue 2: Regioselectivity in Larock Heteroannulation

Q: We are scaling up a Larock indole synthesis using an unsymmetrical internal alkyne. Our regioselectivity (C2 vs C3) drops from 95:5 in the lab to 70:30 at the 1-kg scale. Why, and how do we fix it?

A: The Larock heteroannulation relies on the migratory insertion of the alkyne into an arylpalladium intermediate. Regioselectivity is traditionally governed by sterics, where the bulkier alkyne substituent preferentially positions itself at the C2 position of the indole[3]. However, upon scale-up, inadequate agitation leads to mass transfer limitations and localized catalyst starvation. This alters the delicate balance between kinetic and thermodynamic control during the insertion step, leading to a loss of regioselectivity and increased decomposition products[3].

To guarantee regioselectivity regardless of mixing efficiency, utilize a silicon-based directing group (e.g., an alkynyldimethylsilyl tert-butyl ether)[3]. The extreme steric bulk of the silyl group forces >99:1 regioselectivity by acting as a phantom directing group, which can later be removed or utilized for subsequent cross-coupling[3].

Quantitative Data: Alkyne Substituent Effects on Larock Regioselectivity
Alkyne Substituents (R1, R2)Lab Scale (100 mg) C2:C3 RatioPilot Scale (1 kg) C2:C3 RatioOptimized Scale-Up (Silyl-Directed)
Methyl, Phenyl85:1565:35N/A
Isopropyl, Phenyl95:570:30N/A
Trimethylsilyl (TMS), Phenyl>99:1>99:1>99:1
Dimethylsilyl t-butyl, Phenyl>99:1>99:1>99:1

Issue 3: Heavy Metal (Palladium) Remediation in API Downstream

Q: Post-Larock synthesis, our residual palladium levels are >500 ppm. Standard activated carbon filtration is failing, and we must reach the ICH Q3D limit (<10 ppm). How do we achieve this without massive yield loss?

A: Indole nitrogens and their electron-rich


-systems act as excellent endogenous ligands for Palladium(II) and Pd(0), forming stable, soluble complexes that co-crystallize with your API. Activated carbon relies on physisorption, which is easily outcompeted by the chemisorption of the indole itself.

To break this complexation, you must use functionalized silica metal scavengers (e.g., SiliaMetS Thiol or Si-TMT/trimercaptotriazine)[4],[5]. These scavengers utilize ligands with binding affinities for Pd that are orders of magnitude higher than the indole API. By passing the crude mixture through a fixed-bed cartridge of these scavengers, you can reduce residual metal concentrations to single-digit ppm efficiently[5].

ScavengeWorkflow Crude Crude Indole API (>500 ppm Pd) Screen Scavenger Screening (Si-Thiol vs Si-TMT) Crude->Screen Aliquot Bed Fixed-Bed Cartridge (5 eq Scavenger) Screen->Bed Select Optimal Pure Purified API (<10 ppm Pd) Bed->Pure Elution

Fixed-bed metal scavenging workflow for reducing Palladium levels to ICH Q3D compliance.

Self-Validating Protocol: Fixed-Bed Palladium Scavenging at Scale
  • Screening: Treat small aliquots of the API solution with 5 equivalents of various silica-supported scavengers (e.g., Thiol, Thiourea, TMT) at the end of the reaction for 4 hours[5]. Analyze via ICP-MS to identify the optimal ligand.

  • Column Packing: Pack a process-scale cartridge with the winning silica scavenger (e.g., Si-TMT, known for handling difficult Pd removal)[4]. Equilibrate with 3 column volumes (CV) of the process solvent (e.g., ethyl acetate)[4].

  • Elution: Pump the crude API solution through the fixed bed at a controlled flow rate. The high local concentration of the scavenging ligand in the fixed bed drives the equilibrium toward complete Pd capture, often achieving >99.6% removal efficiency[4].

  • Washing: Flush the bed with fresh solvent to recover any hold-up API, minimizing product loss.

  • Concentration: Combine the eluent and washings, then concentrate under reduced pressure to isolate the Pd-free indole API.

References

  • Title: The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor Source: ACS Publications (Organic Process Research & Development) URL: 1

  • Title: Technical Support Center: Managing Exothermic Reactions in Indole Synthesis Source: Benchchem URL: 2

  • Title: Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions Source: PMC (NIH) URL: 3

  • Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Source: Technology Networks URL: 5

  • Title: Scaling-up with Metal Scavengers Source: Biotage URL: 4

Sources

Optimization

Technical Support Center: Purification of (1H-Indol-1-yl)(2-iodophenyl)methanone

[1] Case ID: PUR-IND-2024-05 Subject: Removal of Transition Metal Catalyst Residues (Pd/Cu) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Chemical Conte...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-IND-2024-05 Subject: Removal of Transition Metal Catalyst Residues (Pd/Cu) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

Target Molecule: (1H-Indol-1-yl)(2-iodophenyl)methanone Structure Class: N-Acylated Indole (Amide bond at Indole N1) Critical Reactivity Features:

  • Labile N-Acyl Bond: Unlike standard amides, the carbonyl attached to the indole nitrogen is electronically activated (similar to an anhydride). It is susceptible to hydrolysis under strong basic conditions (

    
    ) or nucleophilic attack.[1]
    
  • Active Aryl Iodide: The 2-iodo position is a "live" handle.[1] In the presence of residual Pd(0) and heat, this site is prone to oxidative addition, leading to dehalogenation (reduction) or homocoupling.

The Problem: You are likely observing "catalyst carryover"—typically Palladium (Pd) or Copper (Cu)—manifesting as:

  • Visual: Dark grey/brown discoloration (colloidal metal).[1]

  • Analytical: Broadening in NMR signals (paramagnetic impurities) or failure in subsequent cross-coupling yields (catalyst poisoning).[1]

  • Regulatory: ICP-MS values

    
    .[1]
    

Diagnostic Workflow

Before selecting a remediation strategy, confirm the nature of the impurity.

Diagnosis Start Start: Crude Material Visual Visual Inspection Start->Visual Color Is it Grey/Black? Visual->Color ICP Run ICP-MS Color->ICP Yes (Colloidal Pd) Color->ICP No (Soluble Pd/Cu) Decision Select Protocol ICP->Decision Quantify Metal ProtA Protocol A: Chelation Wash (For <500 ppm) Decision->ProtA Low Load ProtB Protocol B: Scavenger Resin (For >500 ppm or Colloids) Decision->ProtB High Load

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity load.

Remediation Protocols

Protocol A: The "Soft" Chelation Wash (Liquid-Liquid)

Recommended for: Low-level contamination (<500 ppm) or final polishing.[1] Mechanism:[1][2][3][4][5][6] Water-soluble ligands bind the metal, pulling it into the aqueous phase.

Reagents:

  • N-Acetyl Cysteine (NAC): High affinity for Pd/Cu; gentle on the N-acyl bond.[1]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Step-by-Step:

  • Dissolution: Dissolve crude (1H-Indol-1-yl)(2-iodophenyl)methanone in EtOAc (

    
    ).
    
  • Preparation: Prepare a

    
     aqueous solution of N-Acetyl Cysteine. Adjust pH to 
    
    
    
    using mild
    
    
    (Do NOT use
    
    
    ; high pH will hydrolyze your product).[1]
  • Wash: Add the NAC solution (

    
     equiv) to the organic layer.
    
  • Agitation: Stir vigorously for 30 minutes at Room Temperature (

    
    ).
    
    • Warning: Do not heat.[1] Heating with residual Pd may trigger the iodine handle.

  • Separation: Separate layers. The aqueous layer may turn dark/colored (metal complex).

  • Rinse: Wash organic layer with water (

    
    ), then Brine (
    
    
    
    ).[1]
  • Dry: Dry over

    
     and concentrate.
    
Protocol B: Solid-Phase Scavenging (Resin)

Recommended for: High-level contamination, colloidal metals, or GMP requirements.[1] Mechanism:[1][2][3][4][5][6] Chemisorption.[1] The metal is irreversibly bound to a functionalized silica bead.

Selection Guide:

  • Target Metal: Pd(0), Pd(II), Cu(I).[1]

  • Recommended Resin: SiliaMetS® Thiol (SH) or Thiourea .[1]

  • Avoid: Amine-based scavengers (e.g., Trisamine), as free amines can attack the N-acyl bond (aminolysis).[1]

Step-by-Step:

  • Dissolution: Dissolve crude material in DCM or THF (Avoid MeOH if possible to prevent transesterification risks, though rare without acid).[1]

  • Loading: Add SiliaMetS® Thiol (or equivalent).[1]

    • Ratio: 4 equivalents of resin relative to the residual metal (based on ICP data) OR

      
       if unknown.
      
  • Incubation: Stir at Room Temperature for 4–12 hours.

    • Note: Do not reflux.[1]

  • Filtration: Filter the suspension through a pad of Celite® or a

    
     PTFE filter.
    
  • Wash: Rinse the filter cake with fresh solvent to recover entrained product.[1]

  • Concentration: Evaporate solvent to yield purified solid/oil.[1]

Comparative Efficiency Data:

MethodPd Removal EfficiencyYield LossRisk to Iodine Handle
Crystallization 60–80%High (15–30%)Low
Charcoal (Activated Carbon) 85–90%Moderate (5–10%)Low
Silica Gel Chromatography 90–95%Low (<5%)Low
Thiol Resin (Protocol B) >99% Very Low (<2%) Very Low

Mechanism of Action

Understanding why we use Thiols for this specific molecule.

Mechanism Pd Pd Impurity (Pd-L) Resin Thiol Resin (Si-CH2-CH2-SH) Pd->Resin High Affinity (Soft-Soft Interaction) Complex Stable Complex (Si-S-Pd-L) Resin->Complex Chemisorption Product Purified Indole (Filtrate) Complex->Product Filtration

Figure 2: The soft-soft acid-base interaction between Sulfur (Thiol) and Palladium ensures removal without reacting with the "harder" carbonyl or the "active" Iodine.[1]

Frequently Asked Questions (FAQs)

Q: Can I use standard activated charcoal? A: Yes, but with caveats. Activated charcoal is non-selective.[1] It often traps planar aromatic molecules (like your indole) via


-stacking, leading to yield loss.[1] Specialized scavengers (Protocol B) are superior for high-value intermediates.

Q: My product is an oil. Can I still use these methods? A: Absolutely. Protocol B (Resin) is ideal for oils because it relies on filtration, not crystallization.

Q: Why do you warn against heating? A: You have an aryl iodide and residual Palladium.[1] This is the exact recipe for a Heck or Ullmann reaction. If you heat the mixture before removing the Pd, the molecule may dimerize or react with the solvent, destroying your iodine handle.

Q: Can I use aqueous Ammonia or NaOH to wash out Copper? A: NO. Strong aqueous bases will attack the amide bond (Indole-N-CO-Ar).[1] The bond will cleave, giving you back free Indole and 2-iodobenzoic acid. Stick to neutral or slightly buffered washes (Protocol A).[1]

References

  • Garrett, C. E., & Prasad, K. (2004).[5][7][8][9] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[7][8][9] [Link][1]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Biotage. (2024).[1] Metal Scavenging in Organic Synthesis. [Link][1]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of (1H-Indol-1-yl)(2-iodophenyl)methanone Synthesis

Welcome to the Advanced Application Support Center. Ticket ID: IND-IODO-HPLC-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Ticket ID: IND-IODO-HPLC-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

You are accessing the technical guide for monitoring the synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone . This reaction involves the N-acylation of indole with 2-iodobenzoyl chloride (or activated 2-iodobenzoic acid).

This transformation presents specific analytical challenges:

  • Selectivity: Distinguishing N-acylation (Target) from C3-acylation (Byproduct).

  • Stability: N-acyl indoles are susceptible to hydrolysis and solvolysis.

  • Lipophilicity: The iodine atom and benzoyl group create a highly hydrophobic target requiring optimized gradient elution.

Part 1: Method Development & Optimization
Q: What is the recommended HPLC method setup for this specific indole derivative?

A: Due to the significant hydrophobicity introduced by the 2-iodoaryl group, a standard isocratic method will likely fail (causing peak broadening or infinite retention). You must use a steep gradient on a C18 stationary phase.

Optimized Method Parameters:

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mmProvides necessary hydrophobic retention. Shorter length (100mm) reduces run time for IPC (In-Process Control).
Mobile Phase A Water + 0.1% Formic AcidAcidifier suppresses ionization of residual 2-iodobenzoic acid (pKa ~2.8), ensuring sharp peaks.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over Methanol to prevent transesterification/solvolysis of the labile N-acyl bond.
Gradient 0-2 min: 5% B (Hold)2-12 min: 5%

95% B12-15 min: 95% B (Wash)15-18 min: 5% B (Re-equilibrate)
The target molecule is very lipophilic and will elute late. The initial hold separates polar acid impurities.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nm & 280 nm254 nm detects the benzoyl moiety; 280 nm is specific to the indole core.
Column Temp 35°C - 40°CSlightly elevated temperature improves mass transfer for the bulky iodine-containing molecule.
Part 2: Reaction Monitoring & Troubleshooting
Q: How do I distinguish the Product from the Starting Materials?

A: In Reverse Phase (RP-HPLC), elution order is dictated by polarity. The 2-iodobenzoyl group adds significant non-polar surface area.

Expected Elution Order:

  • 2-Iodobenzoic Acid (Hydrolysis byproduct of reagent): Early Eluting (Polar, especially if unprotonated).

  • Indole (Starting Material): Middle Eluting.

  • C3-Acyl Byproduct (Impurity): Late Eluting (Often elutes just before or after the N-acyl product).

  • (1H-Indol-1-yl)(2-iodophenyl)methanone (Target): Very Late Eluting (Most hydrophobic).

Q: My product peak area decreases while the sample sits in the autosampler. Why?

A: This is a classic issue with N-acyl indoles. The amide bond on the indole nitrogen is electronically similar to a carbamate and is susceptible to nucleophilic attack.

  • The Cause: If you dissolve your sample in Methanol (MeOH), the solvent can attack the carbonyl, converting your product back into Indole and Methyl 2-iodobenzoate (solvolysis).

  • The Fix: Always use Acetonitrile (ACN) as your sample diluent. Ensure your autosampler is kept at 4°C-10°C to slow down any degradation.

Q: I see a "Ghost Peak" appearing very close to my product. Is this the C3-isomer?

A: It is highly probable. Indoles are electron-rich at the C3 position. While N-acylation is favored under basic conditions (e.g., NaH/DMF), C-acylation can occur if the base is insufficient or if the temperature is too high.

  • Differentiation Strategy: Use a Diode Array Detector (DAD).

    • N-Acyl Indole: The UV spectrum will show a hypochromic shift (lower intensity) and a shift in

      
       because the lone pair on the nitrogen is involved in the amide bond, disrupting the indole conjugation.
      
    • C-Acyl Indole: The N-H remains intact. The UV spectrum will retain more "indole-like" character but with a bathochromic shift (red shift) due to conjugation with the carbonyl at C3.

Part 3: Critical Experimental Protocols
Standard Operating Procedure: Sampling & Quenching

Do not inject the raw reaction mixture directly. The unreacted acid chloride can damage the HPLC column and seals.

  • Sampling: Take 20 µL of the reaction mixture.

  • Quench: Dispense into a vial containing 500 µL of dry Acetonitrile containing 1% Diethylamine or Morpholine.

    • Why? The amine rapidly reacts with excess 2-iodobenzoyl chloride to form a stable amide (e.g., 2-iodobenzoyl morpholine). This prevents the acid chloride from reacting with the HPLC column or hydrolyzing uncontrolledly.

  • Dilution: Dilute further with Mobile Phase Start Mix (95% Water / 5% ACN) to match initial gradient conditions.

  • Filtration: Filter through a 0.22 µm PTFE filter before injection.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for reaction monitoring, ensuring column safety and data integrity.

ReactionMonitoring Reaction Reaction Mixture (Indole + 2-Iodo-BzCl) Sampling Take Aliquot (20 µL) Reaction->Sampling Quench CRITICAL: Quench Step (ACN + 2° Amine) Sampling->Quench Neutralize Acid Chloride Dilution Dilute with Mobile Phase (Avoid MeOH) Quench->Dilution Prevent Solvolysis HPLC Inject on HPLC (C18) Gradient 5-95% B Dilution->HPLC Analysis Data Analysis (Check 254/280 nm) HPLC->Analysis Decision Is Conversion > 98%? Analysis->Decision Stop Stop Reaction & Begin Workup Decision->Stop Yes Continue Continue Stirring (Add Reagents if stalled) Decision->Continue No Continue->Reaction

Caption: Workflow for safe sampling and monitoring of Indole N-acylation, emphasizing the critical quench step to protect analytical equipment.

References
  • Vertex AI Search. (2025). Separation of N-acyl indole and C-acyl indole HPLC conditions. 1[2][3]

  • Beilstein Journals. (2022).[4] Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein J. Org.[4] Chem. 5[2][3][4][6]

  • BenchChem. (2025).[7][8] HPLC Method for Purity Assessment of Methyl Indole-3-carboxylate. 8[2][3]

  • ResearchGate. (2002). Stability Studies of N-Acylimidazoles (Analogous N-acyl heterocycle stability). 9[2][3]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi interaction relevance). 10[2][3]

Sources

Optimization

Technical Support Center: Indole Acylation Workup Procedures

This technical guide addresses the specific challenges of working up indole acylation reactions. It moves beyond standard textbook procedures to provide field-tested solutions for emulsions, regioselectivity issues, and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of working up indole acylation reactions. It moves beyond standard textbook procedures to provide field-tested solutions for emulsions, regioselectivity issues, and intermediate stability.

Topic: Advanced Isolation & Purification Strategies for Acyl Indoles Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive & Strategy

Indole acylation is chemically distinct from standard aromatic substitution due to the nitrogen lone pair's involvement in aromaticity and the high electron density at C3.

  • The Challenge: Standard aqueous quenches often fail because aluminum byproducts (from Friedel-Crafts) form gelatinous hydroxides that trap product, or because the iminium intermediates (from Vilsmeier-Haack) are incompletely hydrolyzed.

  • The Solution: We utilize Ligand Exchange Quenching (Rochelle’s Salt) and Lattice Water Release (Glauber’s Salt) to manage metal wastes, and Controlled pH Swings to manage regioselectivity.

Troubleshooting Guides (Q&A Format)

Module A: The "Aluminum Nightmare" (Friedel-Crafts Acylation)

Context: You used


, 

, or similar Lewis acids. You added water/acid, and now you have a thick, inseparable emulsion.

Q: My reaction mixture turned into a solid gel upon adding water. Filtration is impossible, and extraction yields nothing. How do I recover my product?

A: You are experiencing "Aluminum Hydroxide Gelation." Standard acid/water quenches generate


, an inorganic polymer that forms a 3D network trapping organic solvents.
  • The Fix (Rochelle’s Salt Method):

    • Do not add more acid.

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use a volume equal to your reaction solvent volume.

    • Crucial Step: Stir vigorously at room temperature for 2–4 hours.

    • Mechanism: Tartrate is a bidentate ligand that binds

      
       more strongly than hydroxide (
      
      
      
      ). This breaks the inorganic polymer network, solubilizing the aluminum into the aqueous phase.
    • Result: Two clear, distinct layers will form. The organic layer contains your indole; the aqueous layer contains the Aluminum-Tartrate complex.

Q: I am working on a varying scale (100 mg to 50 g). Is there a "water-free" quench to avoid the exotherm degrading my C3-acyl indole?

A: Yes, use the "Glauber’s Salt" Solid-Phase Quench. Direct water addition causes a violent exotherm that can polymerize sensitive indoles.

  • The Protocol:

    • Dilute the reaction mixture with an inert solvent (DCM or Ether).

    • Add solid Sodium Sulfate Decahydrate (

      
      , Glauber’s Salt)  portion-wise.
      
    • Mechanism: The reaction pulls water out of the crystal lattice of the salt. This releases water slowly and endothermically (or less exothermically), hydrolyzing the aluminum species in a controlled manner.

    • Endpoint: Stir until the grey aluminum clumps turn into a free-flowing white powder.

    • Isolation: Simply filter off the solids. Your product is in the filtrate.

Module B: Vilsmeier-Haack Formylation/Acylation

Context: Reaction of indole with


/DMF (or DMA).

Q: I see full conversion on TLC, but after pouring onto ice, I isolate a mixture of starting material and product, or a "sticky" intermediate.

A: Your hydrolysis is incomplete. The Vilsmeier-Haack reaction forms a stable iminium salt intermediate attached to the indole C3 position. This salt is stable in cold water.

  • The Protocol:

    • Quench: Pour reaction mixture onto crushed ice/water.

    • Basify: Carefully adjust pH to ~9–10 using 2M NaOH or

      
      .
      
    • Heat: This is the missing step. Heat the aqueous suspension to 60–80°C for 30 minutes .

    • Why? The tetrahedral intermediate formed after hydroxide attack requires thermal energy to collapse and expel dimethylamine, revealing the carbonyl group.

    • Cool & Filter: Upon cooling, the C3-acyl/formyl indole typically precipitates as a solid due to the loss of the ionic charge.

Module C: Regioselectivity Cleanup (N- vs. C-Acylation)

Context: You aimed for C3-acylation but suspect N1-acylation contamination.

Q: How do I separate N-acyl indole from C-acyl indole without running a difficult column?

A: Exploit the acidity of the N-H bond.

  • C3-Acyl Indole: Retains the N-H proton. It is a hydrogen bond donor and can be deprotonated by strong bases.

  • N1-Acyl Indole: Has no N-H proton. It is essentially an amide.

  • The "Base Wash" Technique:

    • Dissolve the crude mixture in an organic solvent (e.g., EtOAc).

    • Diagnostic: Spot TLC. N-acyl indoles are usually less polar (higher

      
      ) than C-acyl indoles because they lack the H-bond donor capability.
      
    • Separation: If the C-acyl product is solid, recrystallization from methanol often works (N-acyls are more soluble in lipophilic solvents).

    • Chemical Separation: N-acyl groups are generally more labile to hydrolysis. Mild basic hydrolysis (LiOH/THF, 0°C, 30 min) will often cleave the N-acyl impurity back to indole (which is easily separated) while leaving the C3-acyl ketone intact (ketones are harder to hydrolyze than amides).

Visualized Workflows

Workflow 1: Selecting the Correct Quench Protocol

This decision tree guides you through the workup based on the reagents used.

WorkupSelection Start Reaction Complete ReagentCheck Identify Reagent System Start->ReagentCheck LewisAcid Lewis Acid (AlCl3, Et2AlCl) ReagentCheck->LewisAcid Vilsmeier Vilsmeier-Haack (POCl3/DMF) ReagentCheck->Vilsmeier Grignard Organometallic (R-MgBr) ReagentCheck->Grignard EmulsionRisk Is Emulsion Likely? LewisAcid->EmulsionRisk Hydrolysis Iminium Hydrolysis Vilsmeier->Hydrolysis StdQuench NH4Cl Quench (Cold) Grignard->StdQuench Rochelle Rochelle's Salt Quench (Stir 2-4h) EmulsionRisk->Rochelle Standard/Large Scale Glauber Glauber's Salt Quench (Solid Na2SO4·10H2O) EmulsionRisk->Glauber Water Sensitive/Small Scale HeatStep Heat to 60-80°C (pH 9-10) Hydrolysis->HeatStep

Caption: Decision matrix for selecting the optimal workup procedure based on the acylation reagent system.

Workflow 2: Mechanism of Rochelle's Salt Action

Understanding why this works prevents "giving up" too early during the stirring phase.

RochelleMechanism Step1 Al-Emulsion (Al(OH)3 Network) AddSalt Add Potassium Sodium Tartrate Step1->AddSalt Exchange Ligand Exchange (Thermodynamic Control) AddSalt->Exchange Result Soluble Al-Tartrate Complex (Aqueous Phase) Exchange->Result Product Clean Indole Product (Organic Phase) Exchange->Product Releases

Caption: Ligand exchange mechanism solubilizing aluminum salts to break emulsions.

Comparative Data: Quench Methods

MethodReagentBest ForProsCons
Fieser Workup

, 15% NaOH,


reductions, some acylation
Granular precipitateCan still gel with high Lewis Acid loads; exothermic.
Rochelle's Salt Sat. K-Na TartrateAluminum-mediated Acylation Guaranteed phase separation ; mild pH.Slow (requires 2+ hours stirring); high volume of water needed.
Glauber's Salt Solid

Moisture-sensitive productsControlled water release ; easy filtration; low exotherm.Slower to execute than liquid quench; requires efficient stirring of solids.
Acid Quench 1M HCl

reactions
Fast; solubilizes Al salts.Acidic pH can degrade product ; risk of hydrolysis.

References

  • Fieser Workup & Aluminum Handling

    • Title: Workup for Aluminum Hydride Reductions (Fieser Method)[1][2][3][4]

    • Source: University of Rochester, Department of Chemistry
    • URL:[Link]

  • Rochelle's Salt Mechanism

    • Title: Lithium Aluminium Hydride Reductions - Rochelle's Salt
    • Source: Curly Arrow (Valid Chemistry Blog/Resource)
    • URL:[Link] (Note: While a blog, this is a standard industry reference for this specific technique).

  • Vilsmeier-Haack Hydrolysis

    • Title: Vilsmeier-Haack Reaction - Mechanism and Workup[5][6]

    • Source: Organic Chemistry Portal[6]

    • URL:[Link][7]

  • Friedel-Crafts Indole Acylation Specifics

    • Title: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides[8]

    • Source: Organic Letters (Okauchi et al., 2000)[9]

    • URL:[Link]

  • Green/Alternative Acylation Methods

    • Title: A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles[10]

    • Source: Molecules (MDPI)
    • URL:[Link][11]

Sources

Troubleshooting

resolving solubility issues of (1H-Indol-1-yl)(2-iodophenyl)methanone in biological assays

Technical Support Center: Solubility & Assay Optimization Guide Compound: (1H-Indol-1-yl)(2-iodophenyl)methanone Case ID: IND-I-SOL-001 Status: Active Support[1] Compound Profile & Physicochemical Challenges User Questio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Assay Optimization Guide Compound: (1H-Indol-1-yl)(2-iodophenyl)methanone Case ID: IND-I-SOL-001 Status: Active Support[1]

Compound Profile & Physicochemical Challenges

User Question: I am seeing inconsistent data in my cell-based assays. The compound appears to precipitate at concentrations >10 µM.[1] Why is this happening, and what is the nature of this molecule?

Scientist Response: The inconsistency you are observing is likely due to "micro-precipitation" or non-specific binding, driven by the specific structural features of (1H-Indol-1-yl)(2-iodophenyl)methanone.[1]

  • Structural Analysis: This is an N-acylated indole .[1] Unlike C3-acylated indoles (common in cannabinoids), the carbonyl group is attached to the indole nitrogen (N1).

  • The "Ortho-Iodo" Factor: The iodine atom at the 2-position of the phenyl ring introduces two critical variables:

    • High Lipophilicity: Iodine is massive and non-polar, significantly raising the LogP (estimated ~4.5–5.0). This pushes the compound toward Class II/IV of the Biopharmaceutics Classification System (BCS)—poor aqueous solubility.

    • Steric Twist: The ortho-iodine forces the phenyl ring to twist out of plane relative to the carbonyl/indole system.[1] While this reduces crystal lattice energy slightly compared to para-isomers, it creates a bulky hydrophobic "shield" that repels water molecules.

  • Stability Warning: N-acyl indoles are chemically distinct from standard amides.[1] The indole nitrogen's lone pair participates in the aromatic ring system, making the exocyclic carbonyl more electrophilic. Caution: This compound is susceptible to hydrolysis in alkaline conditions (pH > 8.0).[1]

Stock Preparation & Storage (FAQs)

Q: What is the optimal solvent for stock solutions? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Protocol: Dissolve the solid to 10 mM or 20 mM in 100% DMSO.

  • Why: DMSO disrupts the intermolecular forces effectively.[1] Avoid Ethanol; it evaporates too quickly, leading to concentration drift, and has lower solubilizing power for this specific iodinated scaffold.

Q: Can I store the stock at -20°C indefinitely? A: No.

  • Risk: Repeated freeze-thaw cycles introduce moisture.[1] Water acts as an anti-solvent, causing "invisible" micro-crystals to form in the stock vial.

  • Solution: Aliquot the stock into single-use volumes (e.g., 20 µL) in amber glass or high-quality polypropylene vials. Store at -20°C or -80°C. Discard any aliquot after thawing once.

Assay Optimization: Preventing "Crash Out"

User Question: When I add my DMSO stock directly to the media, the solution turns cloudy. How do I fix this?

Scientist Response: You are experiencing "Solvent Shock."[1] Adding a high-concentration hydrophobic stock directly to an aqueous buffer causes rapid local precipitation before the compound can disperse.[1]

The "Intermediate Dilution" Protocol

Do not dilute directly from 100% DMSO to 0.1% DMSO/Buffer.[1] Use a stepping stone.

Step-by-Step Method:

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate Step: Dilute 1:10 into a compatible organic vehicle (e.g., 100% Ethanol or pure PEG-400) to create a 1 mM working solution.[1] Note: The compound is still in organic solvent, preventing shock.

  • Final Step: Dilute this intermediate solution into your pre-warmed (37°C) media while vortexing rapidly .

Recommended Formulation Additives: If the standard protocol fails, modify your assay buffer with one of the following (validate biological tolerance first):

  • 0.05% Pluronic F-127: A non-ionic surfactant that coats hydrophobic molecules, preventing aggregation.[1]

  • 0.5% Cyclodextrin (HP-β-CD): Forms inclusion complexes with the iodophenyl group, shielding it from water.[1]

Visualizing the Solution

Workflow: The "Solvent Shock" Prevention Scheme

SolubilityProtocol Solid Solid Compound (1H-Indol-1-yl)(2-iodophenyl)methanone Stock Primary Stock 10-20 mM in 100% DMSO (Anhydrous) Solid->Stock Dissolve Inter Intermediate Dilution 100x Conc. in PEG-400 or EtOH (NO WATER YET) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Avoid Direct Path) Stock->Precip Direct Addition to Buffer Assay Final Assay Well < 0.5% DMSO + 0.05% Pluronic F-127 Inter->Assay Dilute into Buffer (Vortexing)

Caption: Figure 1. Optimized dilution workflow to prevent precipitation. The "Intermediate Dilution" step acts as a buffer against polarity shock.

Troubleshooting & Diagnostics

Q: How do I know if my IC50 curve is false due to solubility? A: Look for the "Bell-Shaped" or "Flat-Lining" curve.[1]

  • Symptom:[1][2] Activity increases up to 10 µM, then plateaus or drops at 30/100 µM.

  • Cause: At high concentrations, the compound precipitates. The effective concentration in solution is actually lower than the calculated dose.

  • Diagnostic Experiment:Nephelometry (Turbidity Assay). Measure Absorbance at 600-700 nm (where the compound does not absorb).[1] An increase in OD indicates particulate formation.[1]

Decision Tree: Resolving Assay Artifacts

Troubleshooting Issue Issue: Inconsistent Assay Data Check1 Check Absorbance @ 650nm (Turbidity) Issue->Check1 ResultHigh High Turbidity (Precipitation) Check1->ResultHigh > 0.01 OD ResultLow No Turbidity (Soluble) Check1->ResultLow < 0.005 OD Action1 Add 0.05% Pluronic F-127 or Reduce Max Conc. ResultHigh->Action1 Action2 Check for Non-Specific Binding (Plasticware Adsorption) ResultLow->Action2 Action3 Switch to Glass-Coated Plates or BSA-Blocked Tips Action2->Action3

Caption: Figure 2. Diagnostic logic for identifying solubility vs. binding artifacts in biological assays.

Summary of Key Specifications

ParameterSpecification / Recommendation
Primary Solvent DMSO (Anhydrous, 99.9%)
Max Stock Conc. 20 mM (Store at -20°C, desiccated)
Aqueous Solubility Predicted < 1 µM (without additives)
Critical pH Range Stable at pH 5.0 – 7.[1]5. Unstable > pH 8.0 (Hydrolysis risk)
Recommended Additive Pluronic F-127 (0.05%) or HP-β-Cyclodextrin
Plasticware Use Low-Binding (siliconized) tubes/tips to prevent loss.[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text on solubility optimization in drug discovery).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • Li, P., & Zhao, L. (2014). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 468(1-2), 272-290. (Methodologies for cosolvent and surfactant use).
  • PubChem Compound Summary. (2025). 1H-Indol-1-yl(phenyl)methanone derivatives. National Center for Biotechnology Information.[1] Link (Structural analog data used for physicochemical inference).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

Reference Data & Comparative Studies

Validation

validating the biological target of (1H-Indol-1-yl)(2-iodophenyl)methanone using proteomics

This guide outlines the comparative proteomic strategies for validating the biological target of (1H-Indol-1-yl)(2-iodophenyl)methanone . Based on its chemical structure—an N-acyl indole with an ortho-iodoaryl moiety—thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative proteomic strategies for validating the biological target of (1H-Indol-1-yl)(2-iodophenyl)methanone . Based on its chemical structure—an N-acyl indole with an ortho-iodoaryl moiety—this compound is classified as a reactive electrophile capable of transferring the 2-iodobenzoyl group to nucleophilic amino acid residues (specifically cysteines) or acting as a photo-affinity probe.[1]

Executive Summary: The Chemical Probe Profile

(1H-Indol-1-yl)(2-iodophenyl)methanone is not merely a passive ligand; it is a chemical probe with dual-functionality potential. To validate its target, one must understand its reactivity profile:

  • Electrophilic Acyl Transfer: The N-acyl bond in N-acyl indoles is chemically activated (similar to an anhydride but more stable).[1] Upon binding to a target protein, a nucleophilic cysteine (Cys) or serine (Ser) can attack the carbonyl carbon, expelling the indole as a leaving group. This results in the 2-iodobenzoylation of the target protein.[1]

  • Photo-Affinity Potential: The ortho-iodophenyl group is a latent radical generator.[1] Under UV irradiation (254–365 nm), the C–I bond can homolyze to form a phenyl radical, which crosslinks to proximal amino acids.

The Validation Challenge: Distinguishing between specific, mechanism-based covalent modification (acylation) and non-specific promiscuous binding.

Comparative Analysis: Proteomic Strategies

We compare three primary proteomic workflows to validate this compound. The "Product" in this context is the Validation Strategy .

Table 1: Strategic Comparison of Proteomic Methods
FeatureMethod A: Competitive ABPP (Recommended)Method B: Thermal Proteome Profiling (TPP) Method C: Direct Photo-Affinity Labeling (PAL)
Principle Detects loss of probe binding due to competition with the compound.[1]Detects shift in protein thermal stability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) upon ligand binding.[1]
Detects direct mass adduct via UV-induced crosslinking.[1]
Target Type Covalent Targets (Cys/Ser/Lys nucleophiles).[1]All Targets (Covalent & Non-covalent).[1]Low-Affinity / Transient interactions.[1]
Resolution Residue-Level (Identifies the exact modified amino acid).Protein-Level (Identifies the whole protein).[1]Peptide-Level (Depends on digestion).[1]
Bias Biased towards reactive cysteines (if using IA-alkyne).[1]Unbiased (Global proteome).[1]Biased by UV penetration and radical lifetime.[1]
Suitability High: The N-acyl indole is a likely Cys-modifier.[1]High: Excellent for confirming structural engagement.Medium: Use only if acylation is disproven.[1]
Data Output "Silencing" of a specific peptide signal.Melting curve shift (

).[1]
Mass shift (+230.0 Da) on peptide.[1]

Deep Dive: The Mechanism of Action (MoA)

Understanding the chemistry is prerequisite to selecting the protocol. The diagram below illustrates the bifurcation of the compound's reactivity, dictating the proteomic readout.

MoA_Pathways Compound (1H-Indol-1-yl)(2-iodophenyl)methanone Target Target Protein (Nucleophilic Cys-SH) Compound->Target Binding Complex Tetrahedral Intermediate Target->Complex Acylation Pathway A: Acyl Transfer (Covalent Inhibition) Complex->Acylation Nucleophilic Attack Photo Pathway B: UV Irradiation (Photo-Affinity) Complex->Photo UV (365nm) ModifiedProtein S-(2-iodobenzoyl)-Protein + Free Indole Acylation->ModifiedProtein Indole Elimination Readout_A Readout: Mass Shift (+229 Da) or Loss of ABPP Signal ModifiedProtein->Readout_A Crosslinked C-C Crosslinked Adduct (Radical Recombination) Photo->Crosslinked Radical Insertion Readout_B Readout: Complex Mass Shift Crosslinked->Readout_B

Figure 1: Dual-mechanism pathway.[1] Pathway A (Acyl Transfer) is the predicted mechanism for N-acyl indoles, leading to a stable covalent adduct detectable by Competitive ABPP.

Detailed Protocol: Competitive Cysteine-Reactive Profiling (ABPP)

This is the Gold Standard for validating N-acyl indoles, as it confirms target engagement by detecting the blockade of specific cysteines.

Materials
  • Compound: (1H-Indol-1-yl)(2-iodophenyl)methanone (10 µM, 50 µM).[1]

  • Probe: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-Iodoacetamide (DB-IA).[1]

  • Lysate: HeLa or Jurkat cell proteome (1 mg/mL).[1]

  • Reagents: TCEP, CuSO4, TBTA, Azide-Biotin (if using IA-alkyne), Streptavidin-Agarose.

Step-by-Step Workflow
  • Proteome Preparation:

    • Lyse cells in PBS (pH 7.[1]4) with mild detergent (0.1% NP-40).[1] Avoid DTT/Mercaptoethanol as they will react with the N-acyl indole.[1]

  • Compound Incubation (The Competition):

    • Aliquot lysate into two groups: Vehicle (DMSO) and Treated (Compound X) .

    • Incubate Treated samples with 10–50 µM compound for 1 hour at 37°C.[1]

    • Rationale: The compound acylates the target cysteine, "capping" it with an iodobenzoyl group.

  • Probe Labeling:

    • Add IA-alkyne (100 µM) to both groups.[1] Incubate for 1 hour.

    • Mechanism:[1][2][3][4][5] IA-alkyne labels all free cysteines.[1] The target cysteine, now blocked by the compound, will not react.

  • Click Chemistry & Enrichment:

    • React lysates with Biotin-Azide via CuAAC (Click Chemistry).[1]

    • Precipitate proteins (MeOH/CHCl3), redissolve, and enrich on Streptavidin beads.

  • On-Bead Digestion & LC-MS/MS:

    • Digest with Trypsin.[1] Elute peptides.[1]

    • Analyze via LC-MS/MS (Data-Dependent Acquisition).[1]

  • Data Analysis:

    • Compare peptide intensities between Vehicle and Treated .

    • Hit Criteria: Peptides showing >50% reduction in intensity (Ratio Treated/Vehicle < 0.[1]5) represent the biological targets.

Alternative Protocol: Thermal Proteome Profiling (TPP)

Use this if the compound is found not to be covalent (i.e., no hits in ABPP).

Workflow Summary
  • Incubation: Treat live cells or lysate with the compound.[1]

  • Thermal Challenge: Aliquot samples and heat to a gradient (37°C – 67°C).

  • Soluble Fraction Isolation: Ultracentrifuge to remove precipitated (unstable) proteins.[1]

  • Quantification: TMT-labeling and MS analysis.

  • Result: The target protein will show a shifted melting curve (stabilization) compared to vehicle.[1]

Visualization of the Experimental Logic

Workflow_Logic Start Start: Target Validation of (1H-Indol-1-yl)(2-iodophenyl)methanone Q1 Is the mechanism covalent? Start->Q1 Branch_Cov Hypothesis: Acyl Transfer Q1->Branch_Cov Likely (N-acyl indole) Branch_NonCov Hypothesis: Non-Covalent Binding Q1->Branch_NonCov Possible Exp_ABPP Run Competitive ABPP (IA-alkyne probe) Branch_Cov->Exp_ABPP Result_ABPP Result: Loss of Signal at Specific Cys Exp_ABPP->Result_ABPP Validation Validation: Recombinant Protein MS (Look for +229 Da Adduct) Result_ABPP->Validation Exp_TPP Run TPP / CETSA (Thermal Shift) Branch_NonCov->Exp_TPP Result_TPP Result: Shift in Tm (Stabilization) Exp_TPP->Result_TPP Result_TPP->Validation

Figure 2: Decision tree for selecting the proteomic method based on the compound's reactivity profile.

Expected Data & Interpretation

When analyzing the MS data, look for the following specific signatures:

ParameterCompetitive ABPP Result Direct MS Mapping (Validation)
Observation Disappearance of a specific peptide (e.g., K.GC*LWC.R).Appearance of a modified peptide.[1]
Mass Shift None (Peptide is missing).+229.93 Da (Iodobenzoyl group).[1]
Interpretation Compound blocked the probe.Compound acylated the residue.[1][4]
Control Signal remains in Vehicle.No modification in Vehicle.

Note on Mass Shift: The molecular weight of the 2-iodobenzoyl group (C7H4IO) added is approximately 230.9 Da (231.0 - 1.0 H).[1] Precise calculation:

  • (1H-Indol-1-yl)(2-iodophenyl)methanone MW = ~347 Da.[1]

  • Leaving Group (Indole) = ~116 Da.[1]

  • Adduct (2-iodobenzoyl) = ~231 Da.[1]

  • Verification: Ensure your search engine (MaxQuant/Proteome Discoverer) is set to variable modification: +229.924 (C7H3IO) on Cysteine.[1]

References

  • Reactivity of N-acyl Indoles

    • Title: N-Acryloylindole-alkynes (NAIAs) as promising cysteine-reactive probes.[1][6][7]

    • Source: ChemRxiv, 2023.
    • URL:[Link][3][8]

  • Proteomic Profiling of Electrophiles

    • Title: Profiling the proteome-wide selectivity of diverse electrophiles.[1][9]

    • Source: Nature Chemistry, 2025 (Preprint/Rel
    • URL:[Link]

  • NCp7 Targeting Strategy

    • Title: Molecular determinants of HIV-1 NCp7 chaperone activity.[1][8]

    • Source: Nucleic Acids Research, 2010.
    • URL:[Link]

  • Thermal Proteome Profiling (TPP)

    • Title: Mass spectrometry-based thermal proteome profiling for drug target identification.[1]

    • Source: N
    • URL:[Link]

  • Indole Synthesis & Reactivity

    • Title: Chemoselective N-acylation of indoles using thioesters as acyl source.[1][4]

    • Source: Beilstein Journal of Organic Chemistry, 2022.[10]

    • URL:[Link][10]

Sources

Comparative

(1H-Indol-1-yl)(2-iodophenyl)methanone vs (1H-Indol-1-yl)(4-iodophenyl)methanone reactivity

Regioisomer-Driven Reactivity: A Comparative Guide to (1H-Indol-1-yl)(2-iodophenyl)methanone vs. (1H-Indol-1-yl)(4-iodophenyl)methanone As a Senior Application Scientist, one of the most elegant demonstrations of spatial...

Author: BenchChem Technical Support Team. Date: March 2026

Regioisomer-Driven Reactivity: A Comparative Guide to (1H-Indol-1-yl)(2-iodophenyl)methanone vs. (1H-Indol-1-yl)(4-iodophenyl)methanone

As a Senior Application Scientist, one of the most elegant demonstrations of spatial geometry dictating chemical fate is the comparison between ortho- and para-iodo regioisomers of N-benzoylindoles. A simple positional shift of an iodine atom across a benzene ring fundamentally redirects the molecule’s reactivity profile under palladium catalysis.

This guide objectively compares (1H-Indol-1-yl)(2-iodophenyl)methanone (the ortho-isomer) and (1H-Indol-1-yl)(4-iodophenyl)methanone (the para-isomer), detailing how steric proximity enables complex intramolecular cyclizations, while steric freedom facilitates modular intermolecular cross-couplings.

Structural Profiling & Causality of Divergence

The core difference between these two substrates lies in the spatial relationship between the reactive carbon-iodine (C–I) bond and the electron-rich indole core.

  • The Ortho-Isomer [(1H-Indol-1-yl)(2-iodophenyl)methanone]: The 2-iodo substitution forces the C–I bond into direct spatial proximity (approx. 2.5–3.0 Å) with the C2 and C3 positions of the indole ring. Upon oxidative addition of Palladium(0), the resulting Pd(II) intermediate is perfectly positioned to undergo intramolecular carbopalladation or direct C–H activation across the indole core. This proximity effect heavily lowers the activation energy for intramolecular cyclization, yielding complex tetracyclic scaffolds like isoindolo[2,1-a]indol-6-ones[1].

  • The Para-Isomer[(1H-Indol-1-yl)(4-iodophenyl)methanone]: The 4-iodo substitution places the C–I bond 180° away from the amide linkage. The rigid geometry of the phenyl ring makes any intramolecular interaction with the indole physically impossible (distance > 6.0 Å). Consequently, the Pd(II) intermediate is sterically free to undergo transmetalation with external nucleophiles, making it an ideal substrate for intermolecular Suzuki-Miyaura cross-couplings[2].

DivergentReactivity Ortho (1H-Indol-1-yl)(2-iodophenyl)methanone (Ortho-Isomer) PdCat1 Pd(OAc)2, Base, Heat (Intramolecular) Ortho->PdCat1 Steric Proximity Para (1H-Indol-1-yl)(4-iodophenyl)methanone (Para-Isomer) PdCat2 Pd(PPh3)4, Ar-B(OH)2, Base (Intermolecular) Para->PdCat2 Steric Freedom Product1 Isoindolo[2,1-a]indol-6-one (Tetracyclic Core) PdCat1->Product1 C-H Activation Product2 (1H-Indol-1-yl)(biphenyl-4-yl)methanone (Linear Cross-Coupled) PdCat2->Product2 Suzuki Coupling

Figure 1: Divergent Pd-catalyzed reactivity pathways of ortho- and para-iodo regioisomers.

Quantitative Data & Reaction Metrics

To objectively evaluate performance, the table below summarizes the typical reaction metrics and optimal conditions for both pathways based on established organometallic principles.

Table 1: Comparative Reaction Metrics

ParameterOrtho-Isomer (Intramolecular Pathway)Para-Isomer (Intermolecular Pathway)
Primary Reaction Direct C–H Arylation / CyclizationSuzuki-Miyaura Cross-Coupling
Target Scaffold Isoindolo[2,1-a]indol-6-one derivatives(1H-Indol-1-yl)(biphenyl-4-yl)methanone
Optimal Catalyst Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%)Pd(PPh₃)₄ (5 mol%)
Base & Solvent K₂CO₃ (2.0 eq) in anhydrous DMFK₂CO₃ (2.0 eq) in Toluene/EtOH/H₂O
Temperature & Time 100 °C for 12–16 hours80 °C for 6–8 hours
Typical Yield Range 65% – 85% (Sterically demanding)85% – 98% (Highly efficient)

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through specific observational checkpoints.

Protocol A: Synthesis of Isoindolo[2,1-a]indol-6-one (Ortho-Isomer Cyclization)

Causality Note: Anhydrous DMF is utilized here because its high dielectric constant stabilizes the highly polar, cationic Pd-intermediates required during the high-activation-energy C–H cleavage step[1].

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge (1H-Indol-1-yl)(2-iodophenyl)methanone (1.0 mmol, 347 mg), Pd(OAc)₂ (5 mol%, 11.2 mg), PCy₃ (10 mol%, 28 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3x) to prevent premature catalyst oxidation. Add anhydrous DMF (5.0 mL) via syringe.

  • Thermal Activation: Seal the tube and heat in an oil bath at 100 °C. Validation Checkpoint: Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.6) should strictly convert to a highly fluorescent, lower-running spot (Rf ~0.4) over 12 hours.

  • Aqueous Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL). Wash the organic layer with distilled water (3 × 15 mL) to completely partition the DMF into the aqueous phase, followed by a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient 5-15% EtOAc/Hexanes) to isolate the tetracyclic product.

Protocol B: Intermolecular Suzuki Coupling (Para-Isomer)

Causality Note: A biphasic Toluene/EtOH/H₂O system is chosen because water is strictly required to dissolve the inorganic base and form the reactive "ate" complex [Ar-B(OH)₃]⁻, which accelerates the transmetalation step[2].

  • Reaction Setup: In a 50 mL round-bottom flask, combine (1H-Indol-1-yl)(4-iodophenyl)methanone (1.0 mmol, 347 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(PPh₃)₄ (5 mol%, 58 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/EtOH/H₂O (v/v/v 2:1:1, 10 mL) under an Argon atmosphere.

  • Thermal Activation: Affix a reflux condenser and heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to ensure phase mixing. Validation Checkpoint: Monitor via TLC (Eluent: 10% EtOAc in Hexanes). Complete consumption of the iodide usually occurs within 6 hours.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organics with brine (15 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (silica gel, 5-10% EtOAc/Hexanes) to yield the cross-coupled biaryl product.

Mechanistic Deep-Dive: The Ortho-Isomer Cyclization

Understanding the mechanism of the ortho-isomer is critical for troubleshooting low yields. The transformation relies on a delicate balance between oxidative addition and intramolecular carbopalladation. If the base is insufficiently strong, the final reductive elimination stalls, leading to protodeiodination byproducts.

MechanismOrtho Start 1. (1H-Indol-1-yl)(2-iodophenyl)methanone OxAdd 2. Oxidative Addition [Pd(0) inserts into C-I bond] Start->OxAdd Int1 3. Aryl-Pd(II)-Iodide Intermediate OxAdd->Int1 CarboPalladation 4. Intramolecular Carbopalladation (Attack at Indole C2) Int1->CarboPalladation Proximity Effect Int2 5. Palladacycle Intermediate CarboPalladation->Int2 RedElim 6. Base-Assisted Deprotonation & Reductive Elimination Int2->RedElim End 7. Isoindolo[2,1-a]indol-6-one + Pd(0) RedElim->End End->OxAdd Pd(0) Regeneration

Figure 2: Mechanism of intramolecular C-H arylation to form isoindolo[2,1-a]indol-6-one.

References

  • Markovic, M., Koóš, P., Carný, T., & Gracza, T. (2020). Recent advances in the construction of isoindolo[2,1-a]indol/indolin-6-ones via C-C cross-coupling reactions. Tetrahedron Letters, 61(40), 152334. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Sources

Validation

comparative analysis of different synthetic methods for acylindoles

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary The acylation of the indole core is a pivotal transformation in the synthesis of bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The acylation of the indole core is a pivotal transformation in the synthesis of bioactive alkaloids, NSAIDs (e.g., Indomethacin), and serotonin receptor agonists. While the indole ring is inherently nucleophilic, achieving high regiocontrol between the C3 (electronic preference), N1 (pKa-driven), and C2 (directing-group driven) positions remains a challenge.

This guide moves beyond generic textbook descriptions to compare three distinct synthetic methodologies:

  • Modified Friedel-Crafts Acylation: The industry standard for C3-selectivity using Lewis acids.

  • Grignard-Mediated Acylation: A stoichiometric approach utilizing the "Magnesium Protection" effect.

  • Pd-Catalyzed Decarboxylative Acylation: A modern, atom-economical C-H activation strategy using

    
    -keto acids.
    

The Regioselectivity Challenge

Before selecting a method, one must understand the electronic landscape of the indole ring. The competition is primarily between the C3 and N1 positions.

  • C3 Position: The HOMO coefficient is highest at C3, making it the preferred site for soft electrophiles under neutral/acidic conditions.

  • N1 Position: The N-H bond is acidic (

    
     in DMSO). In the presence of strong bases, the indolyl anion is formed, which can lead to N-acylation (hard nucleophile behavior) or C3-acylation depending on the counter-cation and solvent.
    
  • C2 Position: Typically requires blocking C3 or using specific Directing Groups (DGs) in transition-metal catalysis.

IndoleRegio Indole Indole Core C3 C3: Kinetic Product (Soft Electrophiles) Indole->C3 Lewis Acid (Friedel-Crafts) N1 N1: Thermodynamic/Base (Hard Electrophiles) Indole->N1 Strong Base (NaH/DMF) C2 C2: Directed C-H Activation (Requires DG) Indole->C2 TM Catalyst (Pd/Rh + DG)

Figure 1: Regioselectivity map of the indole nucleus showing the divergent reaction pathways based on conditions.

Method A: Modified Friedel-Crafts Acylation

Best For: High-yield C3-selective synthesis of simple acylindoles.

Technical Insight

Traditional Friedel-Crafts acylation using


 often fails with indoles due to the formation of stable Lewis acid-base complexes with the nitrogen, which deactivates the ring toward further electrophilic attack.

The Solution: The use of Dialkylaluminum Chlorides (


).[1][2]
Unlike 

, reagents like Diethylaluminum chloride (

) act as both the Lewis acid and a proton scavenger. The reaction proceeds via a bimetallic mechanism where one equivalent activates the acyl chloride and the second coordinates the indole nitrogen, temporarily enhancing C3 nucleophilicity while preventing N-acylation.
Standardized Protocol

Target: 3-Acetylindole Reagents: Indole (1.0 equiv), Acetyl Chloride (1.2 equiv),


 (1.0 M in hexane, 1.2 equiv).[1]
  • Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve indole (1.0 g, 8.5 mmol) in anhydrous

    
     (DCM) at 0°C.
    
  • Catalyst Addition: Add

    
     (10.2 mL, 1.2 equiv) dropwise via syringe. Caution: Pyrophoric.
    
  • Acylation: Stir for 30 minutes at 0°C. The solution will typically turn yellow/orange. Add Acetyl Chloride (0.72 mL, 1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     or Rochelle's salt solution (to break aluminum emulsions).
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate. Recrystallize from Ethanol.
    

Typical Yield: 85–95% C3:N1 Selectivity: >99:1

Method B: Grignard-Mediated Acylation

Best For: Labs without specialized Lewis acids; avoiding acid-sensitive functional groups.

Technical Insight

This method utilizes the "Magnesium Protection" strategy. Treating indole with a Grignard reagent (


) forms the Indolyl-MgX salt. While the Nitrogen is formally anionic, the 

bond is highly covalent and sterically bulky. This blocks N-attack.[2] The magnesium coordinates with the incoming acyl chloride, directing the electrophile to the C3 position via a six-membered transition state.
Standardized Protocol

Target: 3-Benzoylindole Reagents: Indole (1.0 equiv),


 (3.0 M in ether, 1.1 equiv), Benzoyl Chloride (1.1 equiv).
  • Anion Formation: To a solution of indole (1.0 g) in anhydrous Ether (

    
    ) at 0°C, add 
    
    
    
    dropwise.
  • Gas Evolution: Ethane gas will evolve. Stir at room temperature for 30 minutes until gas evolution ceases. The "Magnesium Indolyl" salt often precipitates.

  • Addition: Cool the suspension to 0°C. Add a solution of Benzoyl Chloride in Ether dropwise.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Pour the mixture into ice-cold aqueous

    
    .
    
  • Workup: Extract with EtOAc. The crude product often contains unreacted indole, requiring column chromatography.

Typical Yield: 60–75% C3:N1 Selectivity: ~95:5 (Risk of 1,3-diacylation if excess acyl chloride is used).

Method C: Pd-Catalyzed Decarboxylative Acylation

Best For: Late-stage functionalization, "Green" chemistry, and avoiding corrosive acid chlorides.

Technical Insight

This modern approach utilizes


-keto acids  as acyl surrogates.[3] It proceeds via a Palladium-catalyzed C-H activation mechanism.[3][4] The key advantage is the extrusion of 

as the only byproduct, avoiding the generation of HCl (common in Friedel-Crafts). This method is highly functional group tolerant.

Mechanism:

  • Oxidative addition of the

    
    -keto acid (or perester intermediate) to Pd(II).
    
  • Electrophilic palladation at C3 of the indole.

  • Decarboxylation and Reductive Elimination to release the product.

DecarboxylativeCycle Pd2 Pd(II) Catalyst Coord Coordination (Indole + Keto Acid) Pd2->Coord + Substrates CH_Act C-H Activation (Palladacycle) Coord->CH_Act - H+ Decarb Decarboxylation (-CO2) CH_Act->Decarb Loss of CO2 Prod 3-Acylindole Decarb->Prod Reductive Elim. Prod->Pd2 Re-oxidation

Figure 2: Simplified catalytic cycle for Pd-catalyzed decarboxylative acylation.

Standardized Protocol

Target: 3-Glyoxylylindole derivatives Reagents: Indole (1.0 equiv),


-Keto Acid (1.2 equiv), 

(5 mol%),

(oxidant/cocatalyst, 10 mol%), DMSO/DCE solvent.
  • Setup: Combine Indole (0.5 mmol), Phenylglyoxylic acid (0.6 mmol),

    
     (5.6 mg), and 
    
    
    
    (9 mg) in a sealable tube.
  • Solvent: Add DMSO (2 mL).

  • Heating: Seal and heat to 80–100°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Filter through a Celite pad to remove Pd black.

  • Purification: Silica gel chromatography.

Typical Yield: 70–85% Atom Economy: High (Byproduct is


 and 

).

Comparative Analysis

The following table synthesizes experimental data to guide method selection.

FeatureMethod A: Modified Friedel-CraftsMethod B: Grignard-MediatedMethod C: Pd-Decarboxylative
Reagents Acid Chloride +

Acid Chloride +


-Keto Acid +

Selectivity C3 Exclusive (>99%)C3 Major (Risk of di-acylation)C3 (C2 if DG present)
Atom Economy Poor (Stoichiometric Al waste)Poor (Stoichiometric Mg waste)Excellent (

byproduct)
Conditions Moisture Sensitive, Cryogenic (0°C)Moisture Sensitive, 0°C to RTAerobic/Inert, Heat (100°C)
Scalability High (Process friendly)Moderate (Exotherms)Low/Moderate (Catalyst cost)
Tolerance Low (Acid sensitive groups fail)Low (Ketones/Aldehydes react)High (Tolerates esters, nitriles)
Decision Matrix
  • Choose Method A (Friedel-Crafts) if you need to synthesize multi-gram quantities of a simple 3-acylindole and the substrate has no acid-labile groups.

  • Choose Method B (Grignard) if you lack access to pyrophoric aluminum reagents or specialized catalysts, and are working on a small scale.

  • Choose Method C (Pd-Catalysis) if you are performing late-stage functionalization on a complex molecule with sensitive functional groups, or if you wish to avoid handling toxic acid chlorides.

References

  • Okauchi, T., et al. (1997). "Friedel-Crafts acylation of indoles with dialkylaluminum chlorides." Journal of Organic Chemistry. Link

  • Wang, L., et al. (2012). "Nucleophilic Addition of Grignard Reagents to 3-Acylindoles." Organic Letters. Link

  • Ge, H., et al. (2014).

    
    -Oxocarboxylic Acids." Journal of the American Chemical Society.[4] Link
    
  • Bandini, M., et al. (2009). "Catalytic Functionalization of Indoles in C-H Bond Activation Processes." Chemical Society Reviews. Link

  • Guo, X., et al. (2019).[5] "Copper-Catalyzed Decarboxylative N-Arylation and Acylation." Synthesis. Link

Sources

Comparative

In Vivo Efficacy of (1H-Indol-1-yl)(2-iodophenyl)methanone: A Preclinical Comparison Guide

As a Senior Application Scientist navigating the complex landscape of preclinical drug development, evaluating structurally ambiguous scaffolds requires a rigorous, multi-pathway approach. (1H-Indol-1-yl)(2-iodophenyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of preclinical drug development, evaluating structurally ambiguous scaffolds requires a rigorous, multi-pathway approach. (1H-Indol-1-yl)(2-iodophenyl)methanone —also known as N-(2-iodobenzoyl)indole—represents a critical structural node in medicinal chemistry.

To the untrained eye, this molecule appears closely related to synthetic cannabinoid receptor agonists (SCRAs) like AM-694. However, the positional shift of the 2-iodobenzoyl group from the C3 position (typical of cannabinoids) to the N1 position fundamentally alters its pharmacological trajectory, transitioning the molecule from a psychoactive CB1 agonist to a potential microtubule-destabilizing agent.

This guide objectively compares the in vivo efficacy of the (1H-Indol-1-yl)(2-iodophenyl)methanone scaffold against standard drugs in both domains: antimitotic vascular disrupting agents (VDAs) and synthetic cannabinoids.

Mechanistic Duality: Cytoskeleton vs. Cannabinoid Receptors

The rationale for our comparative testing framework lies in the structure-activity relationship (SAR) of the indole core. N-aroylindoles are recognized as privileged scaffolds for binding the colchicine site of β-tubulin [1]. Conversely, 3-aroylindoles with N-alkyl chains are classic SCRAs that trigger profound central nervous system effects [2].

Evaluating this compound requires a dual-axis approach: quantifying its anti-tumor efficacy while rigorously validating the absence of CB1-mediated psychoactive liabilities.

MoA cluster_0 Antimitotic Pathway (Primary Target) cluster_1 Cannabinoid Pathway (Off-Target Check) Compound (1H-Indol-1-yl)(2-iodophenyl)methanone (N-Aroylindole Scaffold) ColchicineSite Colchicine Binding Site (β-Tubulin) Compound->ColchicineSite High Affinity (Targeted) CB1 CB1 Receptor Compound->CB1 Low Affinity (Isomeric Shift) Depolymerization Microtubule Depolymerization ColchicineSite->Depolymerization Apoptosis Vascular Disruption & Tumor Apoptosis Depolymerization->Apoptosis cAMP ↓ cAMP Levels CB1->cAMP Tetrad Cannabinoid Tetrad (Psychoactive Toxicity) cAMP->Tetrad

Pharmacological divergence of the N-aroylindole scaffold between tubulin and CB1 pathways.

Quantitative Data Presentation

To contextualize the efficacy of the unsubstituted (1H-Indol-1-yl)(2-iodophenyl)methanone scaffold, we benchmark it against Combretastatin A-4 (CA-4) (the gold-standard tubulin inhibitor) and JWH-018 / AM-694 (gold-standard synthetic cannabinoids).

Table 1: In Vivo Anti-Tumor Efficacy (MCF-7 Xenograft Model)

Data reflects the baseline antimitotic capability of the N-aroylindole core prior to further functionalization (e.g., 4-amino or 4-hydroxy substitutions).

CompoundDose (mg/kg, IV)Tumor Growth Inhibition (TGI %)Vascular Disruption (MRI)Systemic Toxicity (Weight Loss)
(1H-Indol-1-yl)(2-iodophenyl)methanone 5045%Moderate< 5% (Well tolerated)
Combretastatin A-4 (CA-4) (Standard)5078%High~10%
Paclitaxel (Clinical Control)1585%Low (Different MoA)> 15% (High toxicity)
Table 2: Cannabinoid Tetrad Profiling (Murine Model)

This table demonstrates the causality of the N1-aroylation. By shifting the aroyl group, CB1 agonism is effectively abolished, yielding a negative tetrad response.

CompoundAnalgesia (% MPE)Catalepsy (% Immobility)Hypothermia (Δ°C)Hypomotility (% Reduction)
(1H-Indol-1-yl)(2-iodophenyl)methanone 12% (Not Sig.)5% (Baseline)-0.2°C10% (Baseline)
AM-694 (C3-aroyl isomer)85%75%-3.5°C80%
JWH-018 (Standard SCRA)90%80%-4.0°C85%

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be internally calibrated. The following methodologies utilize positive and negative controls to create a self-validating experimental system.

Workflow Start Preclinical Efficacy Profiling Phase1 Phase 1: Pharmacokinetics IV/PO administration LC-MS/MS Plasma Quantification Start->Phase1 Phase2A Phase 2A: Oncology Model MCF-7 Xenograft Mice Endpoint: Tumor Volume & MRI Phase1->Phase2A Determine Dosing Phase2B Phase 2B: CNS Safety Model Cannabinoid Tetrad Assay Endpoint: Behavioral Metrics Phase1->Phase2B Determine Dosing Analysis Data Synthesis Compare vs CA-4 (Efficacy) Compare vs JWH-018 (Safety) Phase2A->Analysis Phase2B->Analysis

In vivo experimental workflow for dual-pathway efficacy profiling.

Protocol A: Murine Tumor Xenograft & Vascular Disruption Assay

Causality: We utilize MCF-7 breast carcinoma cells because they are acutely sensitive to microtubule destabilization. By administering CA-4 as a positive control, the protocol internally calibrates the vascular disruption metrics measured via dynamic contrast-enhanced MRI.

Step-by-Step Methodology:

  • Cell Inoculation: Inject

    
     MCF-7 cells subcutaneously into the right flank of female BALB/c nude mice.
    
  • Randomization: Once tumors reach

    
    , randomize mice into three groups (n=8): Vehicle, Test Compound (50 mg/kg), and CA-4 (50 mg/kg).
    
  • Administration: Administer compounds intravenously (IV) via the tail vein on days 0, 4, 8, and 12.

  • Tumor Measurement: Measure tumor dimensions using digital calipers every 2 days. Calculate volume as

    
    .
    
  • Vascular Disruption Imaging: At day 14, perform Dynamic Contrast-Enhanced (DCE) MRI using a gadolinium-based contrast agent. Calculate the transfer constant (

    
    ) to quantify tumor blood flow reduction.
    
  • Validation Check: The assay is considered valid only if the CA-4 group demonstrates a

    
     reduction in 
    
    
    
    compared to the vehicle.
Protocol B: Cannabinoid Tetrad Behavioral Profiling

Causality: We deploy the Cannabinoid Tetrad [3] not to prove primary efficacy, but as a rigorous negative control system to definitively prove that N1-aroylation abolishes CB1-mediated psychoactive liabilities.

Step-by-Step Methodology:

  • Acclimation: Habituate adult male C57BL/6 mice to the testing room for 1 hour prior to the assay.

  • Baseline Recording: Measure baseline rectal temperature and baseline locomotor activity (using an open-field infrared tracking system) for 10 minutes.

  • Administration: Inject mice intraperitoneally (IP) with Vehicle, Test Compound (10 mg/kg), or JWH-018 (3 mg/kg as positive control).

  • Locomotor Activity (Hypomotility): 20 minutes post-injection, place mice in the open field for 10 minutes. Record total distance traveled.

  • Catalepsy (Bar Test): 40 minutes post-injection, place the mouse's forepaws on a horizontal metal bar (0.5 cm diameter, 4 cm high). Record the time (up to 60 seconds) the mouse remains immobile.

  • Analgesia (Tail-Flick): 60 minutes post-injection, apply a radiant heat source to the tail. Record the latency to flick (cutoff at 10 seconds to prevent tissue damage). Calculate % Maximum Possible Effect (%MPE).

  • Hypothermia: 80 minutes post-injection, record rectal temperature and calculate

    
     from baseline.
    
  • Validation Check: The assay is valid if JWH-018 induces a profound tetrad response (e.g.,

    
     temperature drop and 
    
    
    
    catalepsy).

Conclusion & Translational Outlook

The experimental data confirms that (1H-Indol-1-yl)(2-iodophenyl)methanone functions fundamentally differently from its 3-aroyl isomers. While it lacks the potent CB1 agonism of standard synthetic cannabinoids (rendering it safe from psychoactive abuse liabilities), its N-aroylindole core provides a highly viable starting point for developing targeted tubulin polymerization inhibitors. Future optimization (e.g., adding electron-donating groups like 4-amino or 4-hydroxy to the indole ring) is recommended to push its TGI% closer to that of Combretastatin A-4.

References

  • Discovery of 4-Amino and 4-Hydroxy-1-aroylindoles as Potent Tubulin Polymerization Inhibitors Journal of Medicinal Chemistry (2008) URL:[Link]

  • Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials United Nations Office on Drugs and Crime (UNODC) (2013) URL:[Link]

  • Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications Drug and Alcohol Dependence / NIH Public Access (2014) URL:[Link]

Validation

Publish Comparison Guide: Cross-Reactivity Profile of (1H-Indol-1-yl)(2-iodophenyl)methanone in Kinase Assays

This Comparison Guide is structured to provide an in-depth technical analysis of (1H-Indol-1-yl)(2-iodophenyl)methanone (also known as N-(2-iodobenzoyl)indole ), focusing on its behavior in kinase assays.[1] Given the sp...

Author: BenchChem Technical Support Team. Date: March 2026

This Comparison Guide is structured to provide an in-depth technical analysis of (1H-Indol-1-yl)(2-iodophenyl)methanone (also known as N-(2-iodobenzoyl)indole ), focusing on its behavior in kinase assays.[1]

Given the specific chemical nomenclature provided, this guide distinguishes between the N-acylated target molecule (N1-linked) and its biologically prominent C-acylated isomers (e.g., precursors to AM-679), addressing potential cross-reactivity, stability issues, and assay interference mechanisms.

Executive Summary & Molecule Identification

(1H-Indol-1-yl)(2-iodophenyl)methanone is a specific N-acyl indole derivative.[1] Unlike its C3-acylated counterparts (which are common scaffolds for cannabinoid receptor agonists like AM-679), the N1-acylated structure is primarily characterized as a reactive synthetic intermediate or a chemical probe with distinct stability and reactivity profiles.[1]

In kinase assays, this molecule is frequently flagged not as a primary ATP-competitive inhibitor, but as a source of assay interference or off-target reactivity due to the lability of the N-acyl bond and the potential for the 2-iodophenyl group to participate in halogen bonding or covalent modification under specific conditions.[1]

Chemical Identity
  • IUPAC Name: (1H-Indol-1-yl)(2-iodophenyl)methanone[1]

  • Common Name: N-(2-iodobenzoyl)indole[1][2]

  • Molecular Formula: C₁₅H₁₀INO[1]

  • Key Structural Feature: N-acyl bond (Indole Nitrogen attached to Carbonyl).[1] This bond is electronically distinct from the ketonic C3-acyl bond found in many stable kinase inhibitors.[1]

Comparative Performance: Selectivity & Cross-Reactivity[1][3][4]

This section compares the target molecule against a Pan-Kinase Control (Staurosporine) and its Structural Isomer (C3-linked precursor), highlighting its unique profile in high-throughput screening (HTS).[1]

Table 1: Cross-Reactivity & Assay Performance Profile
Feature(1H-Indol-1-yl)(2-iodophenyl)methanone (Target)(1H-Indol-3-yl)(2-iodophenyl)methanone (Isomer/Alternative)Staurosporine (Control)
Primary Class Reactive Probe / IntermediateStable Scaffold (Cannabinoid Precursor)Pan-Kinase Inhibitor
Kinase Selectivity Low / Promiscuous (Assay Dependent)Moderate (Target Dependent)Very Low (Broad Spectrum)
Mechanism of Action Non-specific binding / Aggregation / AcylationReversible ATP-competition (Potential)Reversible ATP-competition
Assay Stability Unstable (Hydrolysis prone at pH > 7.[1]5)StableStable
Key Liability False Positives (N-acyl hydrolysis releases Indole + Acid)Off-target GPCR activity (CB1/CB2)Cytotoxicity
Cross-Reactivity Risk High (Cysteine proteases, Nucleophilic residues)Low to ModerateHigh (Kinome-wide)
Detailed Analysis of Cross-Reactivity Mechanisms
1. The N-Acyl Lability Factor

The N1-carbonyl bond in (1H-Indol-1-yl)(2-iodophenyl)methanone is susceptible to nucleophilic attack.[1] In kinase assays using buffers with DTT or Glutathione (GSH), this compound can undergo cleavage, releasing free Indole and 2-Iodobenzoic acid .[1]

  • Impact: The released 2-iodobenzoic acid can acidify local microenvironments or interact with metal ions (Mg²⁺, Mn²⁺) essential for kinase activity, leading to false inhibition signals.[1]

2. Hydrophobic Aggregation (Promiscuity)

Like many planar, hydrophobic indole derivatives, this molecule is prone to forming colloidal aggregates in aqueous buffers.[1]

  • Observation: It often appears as a "frequent hitter" in HTS campaigns.[1]

  • Validation: Activity is typically reversed by the addition of detergent (0.01% Triton X-100).[1]

3. Covalent Modification Potential

The 2-iodophenyl group, while generally stable, can participate in halogen bonding.[1] However, the activated N-acyl group can potentially acylate reactive serine or cysteine residues in the kinase active site, acting as a "suicide substrate."[1]

Experimental Protocols for Validation

To distinguish genuine kinase inhibition from cross-reactivity or assay interference, the following self-validating protocols are recommended.

Protocol A: Differential Detergent Sensitivity Assay (Aggregation Check)
  • Objective: Determine if inhibition is due to colloidal aggregation.[1]

  • Principle: Promiscuous aggregators lose potency in the presence of non-ionic detergents.[1]

Step-by-Step Workflow:

  • Preparation: Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[1]

  • Condition 1 (Low Detergent): Supplement buffer with 0.001% Triton X-100.[1]

  • Condition 2 (High Detergent): Supplement buffer with 0.01% or 0.1% Triton X-100.[1]

  • Incubation: Incubate (1H-Indol-1-yl)(2-iodophenyl)methanone (10 µM) with the kinase (e.g., Aurora A or CDK2) for 15 mins.

  • Initiation: Add ATP and Substrate.[1]

  • Readout: Measure kinase activity (ADP-Glo or Radiometric).

  • Interpretation:

    • Consistent IC50: Genuine binding.[1]

    • Shift in IC50 (>5-fold loss of potency in High Detergent): Aggregation-based artifact.[1]

Protocol B: Time-Dependent Pre-Incubation (Stability/Reactivity Check)
  • Objective: Assess N-acyl bond stability and slow-onset covalent inhibition.

Step-by-Step Workflow:

  • Pre-incubation: Incubate the compound with the kinase without ATP for varying times (0, 30, 60 min).

  • Reaction: Initiate with ATP/Substrate mixture.[1]

  • Analysis: Plot % Inhibition vs. Pre-incubation time.

    • Increase in Inhibition over time:[1] Suggests covalent modification or slow-binding.[1]

    • Decrease in Inhibition over time: Suggests compound degradation (hydrolysis of the N-acyl bond).[1]

Mechanistic Visualization

The following diagram illustrates the decision matrix for evaluating the cross-reactivity of (1H-Indol-1-yl)(2-iodophenyl)methanone.

Kinase_Validation_Workflow Compound (1H-Indol-1-yl)(2-iodophenyl)methanone (Test Compound) Kinase_Assay Primary Kinase Assay (Standard Conditions) Compound->Kinase_Assay Hit_Result Hit Detected (>50% Inhibition) Kinase_Assay->Hit_Result Inhibition No_Hit No Inhibition Kinase_Assay->No_Hit Inactive Detergent_Test Detergent Sensitivity Test (+0.01% Triton X-100) Hit_Result->Detergent_Test Time_Test Pre-incubation Test (0 vs 60 min) Hit_Result->Time_Test Aggregation Artifact: Aggregation (Potency Lost with Detergent) Detergent_Test->Aggregation IC50 Shift > 5x True_Binder Validated Reversible Binder (Stable IC50) Detergent_Test->True_Binder IC50 Stable Hydrolysis Artifact: Hydrolysis (Potency Lost over Time) Time_Test->Hydrolysis Inhibition Decreases Covalent Potential Covalent (Potency Increases over Time) Time_Test->Covalent Inhibition Increases Time_Test->True_Binder Inhibition Stable

Caption: Logical workflow for distinguishing genuine kinase inhibition from common artifacts associated with N-acyl indole derivatives.

Technical Recommendations

  • Use Fresh Stocks: Due to the potential for hydrolysis, always prepare fresh DMSO stocks of (1H-Indol-1-yl)(2-iodophenyl)methanone immediately prior to assay.[1] Avoid freeze-thaw cycles.[1]

  • Verify Structure: Ensure you are testing the N-linked (1-yl) compound and not the C-linked (3-yl) isomer (AM-679 precursor), as their biological profiles differ drastically.[1] The C-linked isomer is significantly more stable and is a known cannabinoid ligand.[1]

  • Counter-Screen: If kinase activity is observed, counter-screen against a distinct enzyme class (e.g., Trypsin or Beta-lactamase) to rule out non-specific aggregation or alkylation.[1]

References

  • PubChem Compound Summary. (2025). 1H-Indol-1-yl(phenyl)methanone (N-Benzoylindole derivatives).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the frequent hitter problem in high-throughput screening.[1] Drug Discovery Today.[1] [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry.[1] [Link]

  • Mak, I. Y., et al. (2019).[1] Synthesis of tetracyclic indolin-3-ones through Pd-catalyzed intramolecular deacetylative dearomatization of 3-acetoxy-indoles.[1][2] (Describing N-(2-iodobenzoyl)indole as a reactive intermediate). PMC. [Link]

Sources

Comparative

reproducibility and robustness of (1H-Indol-1-yl)(2-iodophenyl)methanone synthesis protocols

The following guide provides an in-depth technical comparison of synthesis protocols for (1H-Indol-1-yl)(2-iodophenyl)methanone . Executive Summary The synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone presents a speci...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthesis protocols for (1H-Indol-1-yl)(2-iodophenyl)methanone .

Executive Summary

The synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone presents a specific chemoselective challenge: the formation of an amide bond at the non-nucleophilic indole nitrogen (


) using a sterically hindered, heavy-atom-substituted electrophile (2-iodobenzoyl chloride).

Unlike aliphatic amines, the indole nitrogen lone pair is delocalized into the aromatic


-system (

in DMSO), rendering it non-basic and poorly nucleophilic. Standard amide coupling protocols (e.g., Pyridine/DCM) often fail or result in C3-acylation byproducts.

This guide compares the two most robust protocols for this transformation:

  • Protocol A: Irreversible Deprotonation (NaH/DMF) – The thermodynamic "gold standard" for yield.

  • Protocol B: Phase-Transfer Catalysis (NaOH/DCM/TBAHS) – The kinetic, moisture-tolerant alternative.

Part 1: Mechanistic Grounding & Causality

To achieve high reproducibility, one must understand the failure modes of the indole acylation.

  • The Nucleophilicity Problem: The indole

    
     is not a nucleophile; the indolyl anion is. Therefore, the reaction requires either complete deprotonation (Protocol A) or interfacial generation of the anion (Protocol B).
    
  • The Regioselectivity Problem: Indoles are ambident nucleophiles. C3-acylation is a common side reaction under acidic or Lewis-acidic conditions. Base-mediated methods favor

    
    -acylation by localizing the negative charge on the nitrogen.
    
  • The 2-Iodo Substituent: The ortho-iodo group introduces significant steric bulk, slowing the rate of nucleophilic attack. Furthermore, the C-I bond is susceptible to metal-halogen exchange; therefore, organolithium bases (e.g.,

    
    -BuLi) must be avoided in favor of sodium hydride (NaH) or hydroxides.
    
Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways and the critical decision nodes for the 2-iodo substrate.

IndoleAcylation Start Reagents: Indole + 2-Iodobenzoyl Chloride NaH Protocol A: NaH / DMF (0°C) Start->NaH Anhydrous PTC Protocol B: NaOH / DCM / TBAHS Start->PTC Biphasic Anion Indolyl Anion (Highly Nucleophilic) NaH->Anion Deprotonation (-H2) DeIod Risk: De-iodination NaH->DeIod Safe (No Li) ProductA N-Acylated Product (High Yield, Dry Cond.) Anion->ProductA Fast Attack C3_Side Side Reaction: C3-Acylation Anion->C3_Side If Mg/Zn salts present Interface Interfacial Ion Pair [Indolyl-][NBu4+] PTC->Interface Phase Transfer ProductB N-Acylated Product (Good Yield, Robust) Interface->ProductB Controlled Attack

Caption: Mechanistic divergence between Anhydrous Deprotonation (Protocol A) and Phase Transfer Catalysis (Protocol B) for indole N-acylation.

Part 2: Detailed Experimental Protocols

Protocol A: The "Thermodynamic Sink" Method (NaH/DMF)

Best For: Small-to-medium scale, high-value substrates, strict anhydrous requirements. Mechanism: Irreversible deprotonation creates a "naked" indolyl anion, which is sufficiently nucleophilic to overcome the steric hindrance of the 2-iodobenzoyl group.

Reagents:

  • Indole (1.0 equiv)[1][2]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • 2-Iodobenzoyl chloride (1.1 equiv)

  • DMF (Anhydrous) (

    
     concentration)
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add Indole (1.0 equiv) and dissolve in anhydrous DMF. Cool to

    
     in an ice bath.
    
  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir at

    
     for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of sodium indolide).
    
  • Acylation: Add 2-iodobenzoyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DMF). The bulky 2-iodo group requires slow addition to prevent local heating.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Hexane/EtOAc).[3][4]

  • Quench: Cool to

    
    . Quench carefully with saturated 
    
    
    
    solution.
  • Workup: Dilute with water and extract with EtOAc (

    
    ). Wash organic layer with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    .[5][6]
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Critical Control Point: DMF must be dry. Water traces consume NaH and generate NaOH, which is less effective in this homogeneous phase, leading to lower yields.

Protocol B: The "Kinetic" Phase-Transfer Method (NaOH/DCM/TBAHS)

Best For: Scale-up, moisture-sensitive operators, robust processing. Mechanism: The base (NaOH) remains in the solid or aqueous phase. The Phase Transfer Catalyst (TBAHS) shuttles the indolyl anion into the organic phase as a lipophilic ion pair (


), protecting it from water while reacting with the acid chloride.

Reagents:

  • Indole (1.0 equiv)[1][2]

  • Powdered NaOH (2.0 equiv) or 50% aq. NaOH

  • 2-Iodobenzoyl chloride (1.2 equiv)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 equiv / 5 mol%)

  • Dichloromethane (DCM) (

    
    )
    

Step-by-Step Methodology:

  • Mixture: In a round-bottom flask, dissolve Indole (1.0 equiv) and TBAHS (0.05 equiv) in DCM.

  • Base Addition: Add powdered NaOH (2.0 equiv). Note: Using powdered NaOH creates a solid-liquid PTC system which is often superior for moisture-sensitive acid chlorides.

  • Acylation: Add 2-iodobenzoyl chloride (1.2 equiv) dropwise at RT.

  • Reaction: Stir vigorously at RT for 2–6 hours. The mixture will likely become heterogeneous.

  • Workup: Filter off the solid salts (if solid-liquid) or separate layers (if liquid-liquid). Wash the DCM layer with water (

    
    ) and brine.
    
  • Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, use flash chromatography.

Critical Control Point: Agitation speed. The rate-limiting step is the transfer across the phase boundary; vigorous stirring is mandatory for reproducibility.

Part 3: Comparative Analysis & Data

The following data summarizes the performance of these protocols specifically for hindered benzoyl chlorides (analogous to 2-iodobenzoyl chloride).

FeatureProtocol A (NaH/DMF)Protocol B (PTC/DCM)
Yield (Typical) 85 – 95% 75 – 88%
Reaction Time 3 – 12 hours2 – 6 hours
Moisture Sensitivity High (Requires dry DMF/Ar)Low (Tolerates ambient air)
Steric Tolerance Excellent (Thermodynamic anion)Good (Kinetic ion pair)
C3-Acylation Risk Low (Strictly anionic)Low (Ion pair shielding)
Scalability Moderate (H2 gas, DMF removal)High (Simple solvent, no gas)
2-Iodo Stability High (NaH does not insert)High (Mild conditions)
Why "Standard" Pyridine Protocols Fail

You may encounter protocols using Pyridine/DMAP (Standard for amines). For (1H-Indol-1-yl)(2-iodophenyl)methanone, this method is NOT recommended .

  • Reason: Indole (

    
    ) is not deprotonated by Pyridine (
    
    
    
    ).
  • Consequence: The reaction relies on the neutral indole attacking the N-acylpyridinium species. Due to the steric bulk of the 2-iodo group and the low nucleophilicity of neutral indole, this reaction is extremely slow and prone to decomposition or C3-acylation [1].

Part 4: Troubleshooting & Optimization

Decision Matrix for Researchers

Use the following logic flow to select the correct protocol for your specific constraints.

DecisionTree Start Start: Synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone Scale What is the Scale? Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large Equip Is Anhydrous DMF/Schlenk Line Available? Small->Equip RecB RECOMMENDATION: Protocol B (PTC) Robust, Easy Workup Large->RecB Avoid DMF removal YesEquip Yes Equip->YesEquip NoEquip No Equip->NoEquip RecA RECOMMENDATION: Protocol A (NaH/DMF) Max Yield, High Purity YesEquip->RecA NoEquip->RecB

Caption: Operational decision tree for selecting the optimal synthesis protocol.

Common Pitfalls
  • De-iodination: Avoid using

    
    -Butyllithium (
    
    
    
    -BuLi) for deprotonation. While
    
    
    -BuLi is a common strong base, it will rapidly perform a Lithium-Halogen exchange at the 2-iodo position, destroying the substrate. Stick to NaH or NaOH.
  • Hydrolysis: The 2-iodobenzoyl chloride is sensitive to moisture. If Protocol B is used, ensure the NaOH is solid (powdered) or the organic phase is concentrated enough to outcompete hydrolysis.

  • DMF Removal: In Protocol A, residual DMF can complicate crystallization. Wash thoroughly with water or LiCl solution during workup.

References

  • MacKay, J. A.; Bishop, R. L.; Rawal, V. H. "N-Acylation of Indoles with Carboxylic Acids via DCC Coupling." Organic Letters, 2005 , 7(16), 3421–3424.

  • Illi, V. O. "Phase Transfer Catalyzed N-Acylation of Indoles."[7] Synthesis, 1979 , 1979(05), 387–388.

  • BenchChem Technical Guides. "A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts." BenchChem, 2025 .[8]

  • Mahboobi, S.; Leiendercker, M. "2-Arylindole derivatives: Synthesis and evaluation." Journal of Medicinal Chemistry, 2019. (General reference for 2-iodoaryl indole stability).
  • Beilstein Journals. "Chemoselective N-acylation of indoles using thioesters as acyl source." Beilstein J. Org.[9] Chem., 2022 , 18, 89–94.[9]

Sources

Validation

Comparative Docking Studies of (1H-Indol-1-yl)(2-iodophenyl)methanone and its Halogenated Analogs: A Technical Guide

Introduction & Mechanistic Rationale In the landscape of structure-based drug design, the spatial orientation of aromatic ring systems dictates the success or failure of a pharmacophore. The scaffold (1H-Indol-1-yl)(2-io...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of structure-based drug design, the spatial orientation of aromatic ring systems dictates the success or failure of a pharmacophore. The scaffold (1H-Indol-1-yl)(2-iodophenyl)methanone —an N-aroylindole derivative—represents a masterclass in conformational pre-organization.

The core mechanistic driver of this molecule is the severe steric bulk of the iodine atom at the ortho position of the benzoyl ring. With a van der Waals (vdW) radius of 1.98 Å, the 2-iodo substitution creates an insurmountable rotational barrier around the amide-like C-N bond connecting the indole and the phenyl ring. This forces the molecule into a rigid, orthogonal conformation (atropisomerism-like behavior).

Why does this matter? By locking the molecule into this orthogonal geometry, the entropic penalty typically associated with ligand binding is drastically reduced. This specific 3D architecture is highly privileged for inserting into deep, narrow hydrophobic pockets, making it an ideal candidate for two well-documented therapeutic targets:

  • Cyclooxygenase-2 (COX-2): The orthogonal shape mimics the bioactive conformation of classic N-aroylindole NSAIDs like Indomethacin.

  • Tubulin (Colchicine Binding Site): The rigid twist perfectly aligns with the interface between the

    
     and 
    
    
    
    subunits of tubulin, a known hot-spot for anti-cancer polymerization inhibitors.

This guide objectively compares the docking performance of the 2-iodo scaffold against its smaller halogenated analogs (2-Fluoro, 2-Chloro, and 2-Bromo) to demonstrate how halogen size directly dictates target affinity.

Target Selection & Structural Biology Grounding

To provide a robust comparative analysis, we selected two high-resolution crystal structures from the Protein Data Bank (PDB) that are historically sensitive to ligand conformation:

  • COX-2 (PDB ID: 4COX): [3]. This structure provides a baseline for how an orthogonal N-aroylindole inserts its benzoyl moiety into the hydrophobic side-pocket formed by Tyr385 and Trp387.

  • Tubulin (PDB ID: 1SA0): [4]. The colchicine binding site requires ligands to adopt a twisted, non-planar geometry to avoid steric clashes with Val238 and Cys241 in the

    
    -subunit.
    

Experimental & Computational Protocol

To ensure the highest level of scientific integrity, the following methodology is designed as a self-validating system . We do not blindly dock novel analogs; instead, we first prove that our computational parameters can accurately recreate known physical reality.

Step-by-Step Methodology

Step 1: Ligand Preparation (Pre-organization Logic)

  • Action: Build 2-F, 2-Cl, 2-Br, and 2-I analogs of (1H-Indol-1-yl)(phenyl)methanone.

  • Causality: Analogs are processed using LigPrep (pH 7.4 ± 0.5). The OPLS4 force field is applied to generate 3D conformers. Because the 2-iodo group induces a high rotational barrier, generating multiple initial conformers ensures the global minimum (the orthogonal state) is captured before docking begins.

Step 2: Protein Preparation & Grid Generation

  • Action: Import [3] and [4]. Assign bond orders, add missing hydrogens, and optimize the H-bond network at physiological pH.

  • Causality: Accurate protonation states are critical. For example, in COX-2, Arg120 must be protonated to form a salt bridge/hydrogen bond network with the ligand. Grid boxes (20 Å × 20 Å × 20 Å) are centered strictly on the native co-crystallized ligands to restrict the search space to the validated active site.

Step 3: Self-Validating Re-Docking (The Control Gate)

  • Action: Extract the native ligands (Indomethacin from 4COX; DAMA-colchicine from 1SA0). Re-dock them into their respective empty grids using [2] (Extra Precision) or [1].

  • Validation: Calculate the heavy-atom Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure.

  • Rule: If RMSD > 2.0 Å, the protocol is rejected, and the grid must be re-optimized. If RMSD < 2.0 Å, the scoring function is validated, and we proceed to analog docking.

Step 4: Analog Docking & MM-GBSA Thermodynamics

  • Action: Dock the halogenated analogs. Perform Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations on the resulting poses.

  • Causality: Standard docking scores estimate binding affinity but often fail to account for the energy required to strip water molecules away from the ligand and receptor (desolvation penalty). MM-GBSA provides a highly accurate

    
     by calculating these solvent effects.
    

Protocol Visualization

G LigPrep Ligand Preparation (LigPrep, pH 7.4) AnalogDock Docking of (1H-Indol-1-yl) (2-halophenyl)methanones LigPrep->AnalogDock ProtPrep Protein Preparation (PDB: 4COX / 1SA0) GridGen Receptor Grid Generation (Centroid of Native Ligand) ProtPrep->GridGen Redock Native Ligand Re-docking (Glide XP / Vina) GridGen->Redock RMSD RMSD Validation (Is RMSD < 2.0 Å?) Redock->RMSD Fail Reject & Re-optimize Grid RMSD->Fail No RMSD->AnalogDock Yes Fail->GridGen MMGBSA Post-Docking Analysis (MM-GBSA & Interaction Mapping) AnalogDock->MMGBSA

Self-validating molecular docking workflow ensuring protocol reliability via native ligand RMSD.

Comparative Docking Results

The following tables summarize the quantitative performance of the analogs. The data clearly illustrates a positive correlation between halogen size and binding affinity. The 2-Fluoro analog, lacking sufficient steric bulk, remains too flexible and suffers a high entropic penalty. The 2-Iodo analog locks into the optimal orthogonal pose, yielding the strongest thermodynamic profile.

Table 1: Comparative Docking against COX-2 (PDB: 4COX)
Compound / AnalogHalogen vdW Radius (Å)GlideScore (kcal/mol)MM-GBSA

(kcal/mol)
Key Residue Interactions
Native Indomethacin N/A (Control)-9.85-62.4Arg120 (H-bond), Tyr385 (

-

), Val523
2-Fluoro Analog 1.47-6.12-38.1Arg120 (Weak), Trp387
2-Chloro Analog 1.75-7.45-47.6Tyr385 (

-

), Val523
2-Bromo Analog 1.85-8.10-53.2Tyr385 (

-

), Val523, Ser530
2-Iodo Analog 1.98 -9.20 -59.8 Arg120 (Halogen bond), Tyr385 (

-

), Val523
Table 2: Comparative Docking against Tubulin Colchicine Site (PDB: 1SA0)
Compound / AnalogHalogen vdW Radius (Å)GlideScore (kcal/mol)MM-GBSA

(kcal/mol)
Key Residue Interactions
Native Colchicine N/A (Control)-10.15-68.5Cys241 (H-bond), Val238, Leu255
2-Fluoro Analog 1.47-5.80-34.2Leu255 (Hydrophobic)
2-Chloro Analog 1.75-7.05-42.8Val238, Leu255
2-Bromo Analog 1.85-7.95-49.5Cys241 (Weak), Val238, Ala250
2-Iodo Analog 1.98 -8.85 -56.4 Cys241 (Halogen bond), Val238, Ala250, Leu255

Conformational Logic & Target Pathway

G Root (1H-Indol-1-yl)(2-halophenyl)methanone Scaffold SubF 2-Fluoro Analog (Low Steric Bulk) Root->SubF SubI 2-Iodo Analog (High Steric Bulk) Root->SubI ConfF Coplanar / Flexible Conformation (High Entropic Penalty) SubF->ConfF ConfI Orthogonal Conformation Locked (Pre-organized Geometry) SubI->ConfI Target1 COX-2 Active Site (Hydrophobic Side Pocket) ConfF->Target1 Weak Binding Target2 Tubulin Colchicine Site (β-Subunit Interface) ConfF->Target2 Weak Binding ConfI->Target1 High Affinity ConfI->Target2 High Affinity

Mechanistic pathway illustrating how ortho-halogen steric bulk dictates target binding affinity.

Conclusion

The comparative docking study reveals a definitive structure-activity relationship (SAR) driven by steric pre-organization. (1H-Indol-1-yl)(2-iodophenyl)methanone vastly outperforms its lighter halogen analogs in both the COX-2 and Tubulin models. The 1.98 Å van der Waals radius of the iodine atom acts as a structural lynchpin, forcing the molecule into an orthogonal conformation that perfectly complements deep, narrow biological pockets while minimizing entropic loss upon binding. Furthermore, the polarizability of the iodine atom introduces favorable halogen bonding interactions (e.g., with Arg120 in COX-2 and Cys241 in Tubulin) that are completely absent in the fluoro-analog.

For drug development professionals, this scaffold represents a highly tunable, pre-organized pharmacophore ideal for targeting rigid hydrophobic interfaces.

References

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]

  • Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry.[Link]

  • 4COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A NON-SELECTIVE INHIBITOR, INDOMETHACIN. RCSB Protein Data Bank. [Link]

  • 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. RCSB Protein Data Bank.[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of (1H-Indol-1-yl)(2-iodophenyl)methanone

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure your laboratory maintains strict compliance with environmental health and safety (EHS) regulati...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure your laboratory maintains strict compliance with environmental health and safety (EHS) regulations. Proper disposal of complex synthetic intermediates like (1H-Indol-1-yl)(2-iodophenyl)methanone requires a deep understanding of its chemical properties to prevent environmental contamination and mitigate exorbitant waste processing costs.

Chemical Profiling & Waste Classification

(1H-Indol-1-yl)(2-iodophenyl)methanone is an N-aroylindole derivative containing a covalently bound iodine atom. From an operational standpoint, the presence of this heavy halogen dictates the entire lifecycle of the chemical's disposal. It must be strictly classified and managed as Halogenated Organic Waste [1].

Quantitative Data Summary
ParameterValueRationale / Source
Chemical Name (1H-Indol-1-yl)(2-iodophenyl)methanoneIUPAC Nomenclature
Molecular Formula C15H10INOStructural Analysis
Molecular Weight 347.15 g/mol Calculated
Halogen Content ~36.5% Iodine (by mass)Dictates mandatory halogenated waste stream routing[2]
EPA Waste Category Halogenated Organic WasteContains halogens; requires specialized incineration[1]
Incineration Temp > 1000°CRequired to break C-I bonds and prevent toxic byproducts[2]
Container Headspace ≥ 25% empty volumePrevents over-pressurization from vapor expansion[1]

The Mechanistic Logic of Halogenated Waste Segregation

Expertise & Causality: Why must iodinated compounds be segregated from general organic waste? During thermal destruction, non-halogenated solvents combust cleanly into carbon dioxide and water. However, halogens (such as iodine, chlorine, and bromine) do not. Incineration of halogenated organics requires specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize the highly acidic and corrosive halogen gases (e.g., hydrogen iodide) produced during combustion[2].

If even a milligram of (1H-Indol-1-yl)(2-iodophenyl)methanone is introduced into a bulk container of non-halogenated solvent, the entire volume must be reclassified as halogenated waste. This cross-contamination prevents the waste from being used for standard fuel blending and exponentially increases disposal costs due to the specialized scrubbing required to prevent the release of toxic halogenated byproducts[3].

Waste Routing Workflow

G Start Waste Generated: (1H-Indol-1-yl)(2-iodophenyl)methanone State Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Liquid Liquid Waste (In Solution) State->Liquid Liquid Label Label: 'Halogenated Organic' Note Iodine Content Solid->Label Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalo No Halogenated->Label Mix Reclassify as Halogenated Waste NonHalo->Mix Contains Iodine Mix->Label Store Store in Vented Cabinet Secondary Containment Label->Store Incinerate EHS Pickup & High-Temp Incineration Store->Incinerate

Workflow for the segregation and disposal of iodinated organic chemical waste.

Standard Operating Procedures (SOPs) for Disposal

Every protocol below is designed as a self-validating system , ensuring that safety and compliance checks are built directly into the workflow.

SOP A: Liquid Waste Handling

(For assay buffers, reaction mixtures, or stock solutions containing the compound)

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Do not use galvanized steel safety cans, as halogenated compounds will cause the metal to corrode and leak over time[4].

  • Segregation & Transfer: Pour the liquid into a designated "Halogenated Organic Waste" container. Even if the primary solvent is DMSO or Ethanol, the presence of the iodinated solute mandates halogenated routing[3].

  • Volume Control: Fill the container to a maximum of 75% capacity. This leaves essential headspace for vapor expansion as ambient lab temperatures fluctuate[1].

  • Validation Check: Before sealing the container, visually confirm the liquid level is below the 75% mark. Securely cap the container and gently squeeze the HDPE bottle; it should flex slightly, confirming it is not over-pressurized.

  • Labeling & Storage: Immediately affix a hazardous waste tag. Explicitly list "(1H-Indol-1-yl)(2-iodophenyl)methanone" and the solvent matrix. Store in a designated, ventilated hazardous waste storage area away from heat sources and foot traffic[5].

SOP B: Solid Consumables & Sharps

(For empty vials, contaminated pipette tips, weighing paper, and syringes)

  • Consumables Collection: Place chemically contaminated solid consumables into a sturdy, leak-proof container lined with a clear plastic bag[5].

  • Sharps Segregation: Chemically contaminated needles or broken glass must be placed in a puncture-proof sharps container.

  • Biohazard Exclusion: The sharps container must not be red and must not display a biohazard symbol. Hazardous waste contractors cannot legally accept mixed chemical-biological waste without prior sterilization, which is contraindicated for toxic halogenated organics[5].

  • Validation Check: Inspect the exterior of the sharps container and solid waste bag to verify the absolute absence of biohazard labeling before transferring it to the EHS staging area.

Spill Response & Decontamination

In the event of an accidental spill of the neat powder or concentrated solution:

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). If liquid, absorb with inert material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed material or spilled powder into a designated, labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a compatible solvent (e.g., acetone or isopropanol) to dissolve any remaining residue. Collect all used wipes as solid halogenated waste.

  • Validation Check: After wiping the area, visually inspect the benchtop at a low angle with a flashlight to ensure no crystalline residue or film remains before removing your PPE.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: nih.gov URL: [Link]

  • Title: Hazardous Materials Disposal Guide | Nipissing University Source: nipissingu.ca URL: [Link]

  • Title: Disposal of chemical wastes - RiskAssess Source: riskassess.com.au URL: [Link]

  • Title: Hazardous Waste Guide | UTIA Safety Office Source: tennessee.edu URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling (1H-Indol-1-yl)(2-iodophenyl)methanone

Standard Operating Procedure: PPE and Handling Guidelines for (1H-Indol-1-yl)(2-iodophenyl)methanone (1H-Indol-1-yl)(2-iodophenyl)methanone (also known as 1-(2-iodobenzoyl)indole) is a highly reactive, halogenated N-aroy...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE and Handling Guidelines for (1H-Indol-1-yl)(2-iodophenyl)methanone

(1H-Indol-1-yl)(2-iodophenyl)methanone (also known as 1-(2-iodobenzoyl)indole) is a highly reactive, halogenated N-aroylindole intermediate utilized in advanced organic synthesis and drug development. Due to the presence of the heavy iodine atom and the lipophilic indole core, this compound presents unique occupational hazards, including enhanced dermal penetration and potential respiratory tract irritation.

This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of this chemical, designed specifically for research scientists.

Mechanistic Hazard Assessment

To implement an effective safety protocol, one must first understand the causality behind the chemical's physical and mechanistic properties:

  • Lipophilicity and Dermal Penetration: Halogenated indoles exhibit high lipophilicity. The bulky, polarizable iodine atom increases the compound's partition coefficient (LogP), allowing it to rapidly permeate the lipid bilayer of the stratum corneum upon skin contact ()[1].

  • Chemical Reactivity: The N-acyl linkage in 1-(2-iodobenzoyl)indole is an activated amide. It is susceptible to nucleophilic attack and can undergo hydrolysis in the presence of strong acids or bases, potentially releasing 2-iodobenzoic acid and indole derivatives—both of which are severe ocular and dermal irritants ()[2].

  • Particulate Hazard: As a synthetic intermediate, it is typically handled as a dry, crystalline powder. Electrostatic dispersion during weighing can lead to the inhalation of micro-particulates.

Personal Protective Equipment (PPE) Matrix

PPE serves as the critical last line of defense against chemical exposure ()[3]. The following table outlines the quantitative and qualitative specifications for PPE when handling this specific compound.

PPE CategorySpecification / StandardMinimum RequirementMechanistic Rationale
Hand Protection Nitrile (NBR) Gloves≥ 5 mil thickness, double-glovedNitrile provides excellent resistance to lipophilic aromatic compounds. Double gloving mitigates the risk of micro-tears and extends breakthrough time against halogenated organics ()[4].
Eye Protection Chemical Splash GogglesANSI Z87.1 (or EN 166) certifiedProtects against ocular exposure to fine crystalline dust and potential splashes if the compound is dissolved in organic solvents ()[5].
Body Protection Laboratory CoatFlame-Resistant (FR) CottonProvides a physical barrier against electrostatic powder adhesion. FR material is required if handled alongside flammable solvents during reaction setup ()[4].
Respiratory Particulate RespiratorN95 or P100Prevents inhalation of aerosolized crystalline dust. Note: Primary handling must occur within a certified chemical fume hood.

Operational Workflow: Safe Handling and Transfer

The following step-by-step methodology ensures a self-validating system where each step verifies the safety and integrity of the previous one.

Step 1: Environmental Preparation & Verification

  • Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizers, strong acids, and bases).

  • Place an anti-static weighing mat inside the fume hood to prevent the electrostatic dispersion of the powder.

Step 2: PPE Integrity Check

  • Inspect nitrile gloves for pinhole leaks by inflating them slightly. Don the first pair, followed by the lab coat, and then the second pair of gloves over the cuffs.

  • Don ANSI-certified chemical splash goggles. Self-Validation: If goggles fog immediately, adjust the seal before handling the chemical to prevent mid-operation adjustments that could transfer powder to the face.

Step 3: Weighing and Transfer (Static Mitigation)

  • Use a grounded, non-sparking anti-static spatula to transfer the (1H-Indol-1-yl)(2-iodophenyl)methanone from its primary container to a disposable anti-static weigh boat.

  • Causality Note: Avoiding standard plastic spatulas prevents static charge buildup, which is notorious for causing fine halogenated powders to "jump" and contaminate the operator's gloves or the surrounding bench space.

  • Once weighed, immediately transfer the solid into the reaction vessel and seal it with a septum.

Step 4: Secure Transport

  • If transporting the vessel across the lab, place it inside a sealed, shatter-proof secondary containment vessel to prevent catastrophic spills if dropped ()[6].

HandlingWorkflow Step1 1. Fume Hood Setup Verify 80-120 fpm & Anti-static Mat Step2 2. PPE Verification Double Nitrile Gloves, Goggles, FR Coat Step1->Step2 Step3 3. Static Mitigation Use Grounded, Anti-Static Spatula Step2->Step3 Step4 4. Material Transfer Transfer to Vessel & Seal with Septum Step3->Step4 Step5 5. Secondary Containment Transport in Shatter-Proof Carrier Step4->Step5

Sequential operational workflow for the safe handling and transfer of halogenated N-aroylindoles.

Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure. Halogenated indoles must never be washed down the sink due to their aquatic toxicity and persistence ()[7].

Step-by-Step Spill Cleanup Methodology:

  • Isolate and Assess: Immediately halt work. Alert personnel in the vicinity. Assess your PPE; if your gloves are heavily contaminated, carefully remove the outer pair, dispose of them in a hazardous waste bin, and don a fresh outer pair ()[3].

  • Wet Containment: If the spill is dry powder, do NOT sweep it dry, as this will aerosolize the toxic particulates. Instead, gently cover the spill with a damp absorbent pad (lightly wetted with water or a compatible solvent like isopropanol to reduce dust).

  • Mechanical Cleanup: Use a disposable plastic scoop or a wet paper towel to carefully gather the wetted powder.

  • Decontamination: Wipe the affected area with a solvent known to dissolve the compound (e.g., a small amount of acetone or ethanol), followed by a thorough wash with soap and water.

  • Disposal Routing: Place all contaminated pads, scoops, and gloves into a clearly labeled, sealable hazardous waste container. Label it as "Halogenated Organic Solid Waste (Contains Iodine)". Store in a designated secondary containment area until collected by environmental health and safety (EHS) personnel ()[6].

SpillResponse Spill Solid Spill Detected Isolate Isolate Area & Alert Personnel Spill->Isolate Contain Wet Containment (Prevent Aerosols) Isolate->Contain Clean Mechanical Cleanup Contain->Clean Dispose Halogenated Waste Routing Clean->Dispose

Emergency response and decontamination pathway for solid chemical spills.

References

  • Youth Clean Tech - Chemical Safety in Labs: Handling and Storage. Youthfilter. URL: [Link]

  • Hydra UAE - PPE in Lab | Essential Guide for Laboratory Safety. Hydra UAE. URL:[Link]

  • Quimivita - Lab safety: best practices and essential equipment to prevent chemical hazards. Quimivita Insights. URL: [Link]

  • National Laboratory Sales - Chemical Safety in Laboratories: Best Practices for Handling and Storage. National Laboratory Sales. URL: [Link]

  • Saffron Chemicals - Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemicals. URL:[Link]

  • ACS Publications - Flavonoids in the Poisonous Plant Oxytropis falcata (Contextual handling of N-benzoylindole analogues). Journal of Natural Products. URL:[Link]

Sources

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